molecular formula C13H20O3 B167694 Triethyl orthobenzoate CAS No. 1663-61-2

Triethyl orthobenzoate

Cat. No.: B167694
CAS No.: 1663-61-2
M. Wt: 224.3 g/mol
InChI Key: BQFPCTXLBRVFJL-UHFFFAOYSA-N
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Description

Triethyl orthobenzoate (CAS 1663-61-2) is a versatile orthoester reagent valued in organic synthesis for its role as a key intermediate in constructing complex molecular architectures. Its primary research value lies in its application as a building block for the synthesis of various heterocyclic compounds and its use in specialized reactions like the Johnson-Claisen rearrangement . In the pharmaceutical sector, it is employed as a critical intermediate in the development of active pharmaceutical ingredients (APIs), where its unique structure facilitates efficient synthesis pathways . Furthermore, this compound serves as a useful reagent in agrochemical research for the creation of advanced intermediates . Its mechanism of action often involves acting as a protected form of a carbonyl or aldehyde group, or participating in reactions where its three ethoxy groups can be displaced in a controlled manner. This makes it invaluable for introducing carbon subunits and for reactions requiring anhydrous conditions . As a reactant in multi-component and one-pot syntheses, it helps streamline the preparation of complex targets, demonstrating significant utility in medicinal and combinatorial chemistry research . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

triethoxymethylbenzene
Source PubChem
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InChI

InChI=1S/C13H20O3/c1-4-14-13(15-5-2,16-6-3)12-10-8-7-9-11-12/h7-11H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQFPCTXLBRVFJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CC=CC=C1)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7061859
Record name Ethyl orthobenzoate
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Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1663-61-2
Record name Triethyl orthobenzoate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, (triethoxymethyl)-
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Record name Benzene, (triethoxymethyl)-
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Record name Ethyl orthobenzoate
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Record name (triethoxymethyl)benzene
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Foundational & Exploratory

An In-depth Technical Guide to Triethyl Orthobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1663-61-2

This technical guide provides a comprehensive overview of Triethyl orthobenzoate, a versatile reagent in organic synthesis with applications in pharmaceutical research and drug development. The document details its chemical and physical properties, experimental protocols for its synthesis and application, and its role in the formation of bioactive heterocyclic compounds.

Chemical and Physical Properties

This compound, also known as triethoxymethylbenzene or orthobenzoic acid triethyl ester, is a stable and versatile orthoester. Its key physicochemical properties are summarized below for easy reference.

PropertyValueSource(s)
CAS Number 1663-61-2[1][2]
Molecular Formula C₁₃H₂₀O₃[1]
Molecular Weight 224.30 g/mol [2]
Appearance Colorless to almost colorless clear liquid[3]
Density 0.991 g/mL at 25 °C[2]
Boiling Point 239-241 °C[2]
Flash Point 97 °C (206.6 °F) - closed cup[2]
Refractive Index (n20/D) 1.472[2]
Solubility Hydrolyzes in water[3]
Storage Conditions Store at 10°C - 25°C, under an inert atmosphere (e.g., Nitrogen), protected from light and moisture.[1]

Applications in Drug Development and Research

This compound is a valuable reagent in the synthesis of complex organic molecules, including various heterocyclic systems that form the backbone of many pharmaceutical compounds.[4] It has been identified as a pharmaceutical preparation that can inhibit cell proliferation, making it a useful tool in cancer research.[1] The mechanism of this inhibition is thought to involve the binding to lysine (B10760008) residues on receptor proteins, preventing the formation of hydrogen bonds between the receptor and its ligand.[1]

Its primary utility in drug development lies in its role as a precursor for synthesizing heterocyclic compounds such as:

  • 1,3,4-Oxadiazoles: This class of compounds is known for a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[5]

  • Imidazolines and other nitrogen-containing heterocycles: These structures are prevalent in many biologically active molecules.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from ethyl benzoate (B1203000) and diethyl ether using a boron trifluoride catalyst.

Materials:

  • Ethyl benzoate (10 mmol, 1.50 g)

  • Diethyl ether (containing 1 mmol, 0.068 g of boron trifluoride) (100 mmol, 7.40 g)

  • n-Hexadecane (internal standard, 0.1 g)

  • 50 mL stainless steel autoclave with a magnetic stir bar

Procedure:

  • To the 50 mL stainless steel autoclave, add ethyl benzoate, the diethyl ether solution containing boron trifluoride, and n-hexadecane.[6]

  • Seal the autoclave and heat the reaction mixture to 110 °C with stirring.[6]

  • Maintain the reaction at this temperature for 6 hours.[6]

  • After 6 hours, cool the autoclave to 0-5 °C.[6]

  • Carefully open the autoclave and collect the reaction mixture.

  • The product can be analyzed by gas chromatography to determine the conversion rate and yield. This procedure typically results in a conversion rate of ethyl benzoate of 98% and a yield of this compound of 95%.[6]

Protocol 2: Synthesis of 2-Phenyl-5-substituted-1,3,4-oxadiazoles

This protocol provides a general procedure for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from aromatic acid hydrazides and this compound.

Materials:

  • Aromatic acid hydrazide (e.g., benzohydrazide) (1.0 mmol)

  • This compound (1.2 mmol)

  • Catalytic amount of acetic acid (AcOH)

  • Ethanol (B145695) (as solvent, if necessary)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the aromatic acid hydrazide in a minimal amount of ethanol. If the hydrazide is soluble in this compound, ethanol can be omitted.

  • Add this compound to the solution.

  • Add a catalytic amount of acetic acid to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • If a precipitate forms, collect the product by filtration. If no precipitate forms, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-phenyl-5-substituted-1,3,4-oxadiazole.

Visualizations

Experimental Workflow: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

G Experimental Workflow for 1,3,4-Oxadiazole Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine Aromatic Acid Hydrazide, This compound, and Acetic Acid start->reagents reflux Heat to Reflux reagents->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool isolate Isolate Crude Product (Filtration or Evaporation) cool->isolate purify Purify by Recrystallization isolate->purify end Pure 2,5-Disubstituted 1,3,4-Oxadiazole purify->end

Caption: Workflow for the synthesis of 1,3,4-oxadiazoles.

Proposed Mechanism of Cell Proliferation Inhibition

G Conceptual Mechanism of Proliferation Inhibition cluster_receptor Cell Surface Receptor cluster_inhibition Inhibition by this compound cluster_outcome Outcome receptor Receptor Protein (with Lysine Residue) no_binding Ligand Binding Blocked receptor->no_binding ligand Ligand ligand->receptor Normal Binding teob This compound teob->receptor Binds to Lysine Residue no_proliferation Cell Proliferation Inhibited no_binding->no_proliferation

References

Triethyl orthobenzoate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Triethyl Orthobenzoate

For researchers, scientists, and drug development professionals, understanding the chemical properties and applications of reagents is paramount. This guide provides a comprehensive overview of this compound, a versatile compound used in various synthetic applications, including pharmaceutical development.

Core Molecular Data

This compound is an orthoester characterized by a central carbon atom bonded to a phenyl group and three ethoxy groups.

PropertyValueSource
Molecular Formula C₁₃H₂₀O₃[1][2][3]C₆H₅C(OC₂H₅)₃[4]
Molecular Weight 224.30 g/mol [4]
CAS Number 1663-61-2[1][2][4]
Appearance Colorless to almost colorless clear liquid[5]
Density 0.991 g/mL at 25 °C[1][3][4]
Boiling Point 239-241 °C[3][4]
Flash Point 97 °C[1][4]
Refractive Index n20/D 1.472[4]

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of ethyl benzoate (B1203000) with a suitable catalyst. The following experimental protocol details a high-yield synthesis method.

Experimental Protocol: Synthesis from Ethyl Benzoate

Objective: To synthesize this compound from ethyl benzoate with high conversion and yield.

Materials:

  • Ethyl benzoate (1.50 g, 10 mmol)

  • n-Hexadecane (0.1 g, internal standard)

  • Boron trifluoride etherate solution (0.068 g BF₃, 1 mmol, in 7.40 g ether)

  • 50 ml stainless steel autoclave with a magnetic stir bar

Procedure:

  • To the 50 ml stainless steel autoclave equipped with a magnetic stir bar, add ethyl benzoate (1.50 g), n-hexadecane (0.1 g), and the boron trifluoride in ether solution (7.40 g).[6][7]

  • Seal the autoclave and heat the reaction mixture to 110 °C.[6][7]

  • Maintain the temperature and stir the reaction for 6.0 hours.[6][7]

  • After the reaction is complete, cool the autoclave to 0-5 °C.[6][7]

  • Analyze the resulting sample by gas chromatography to determine the conversion rate and yield.

Expected Results:

  • Conversion rate of ethyl benzoate: 98%[6][7]

  • Yield of this compound: 95%[6][7]

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products & Analysis Ethyl Benzoate Ethyl Benzoate Autoclave Stainless Steel Autoclave Ethyl Benzoate->Autoclave BF3 Etherate Boron Trifluoride Etherate (Catalyst) BF3 Etherate->Autoclave Heating 110 °C for 6 hours Autoclave->Heating Heat & Stir Product This compound Heating->Product Reaction Analysis Gas Chromatography Analysis Product->Analysis Yield Determination

Synthesis workflow for this compound.

Applications in Drug Development and Organic Synthesis

This compound serves as a valuable reagent in organic chemistry, particularly in the synthesis of heterocyclic compounds, which are core structures in many pharmaceutical agents.[8] It can act as a protecting group for alcohols and is used in various condensation reactions.[9]

Some literature suggests that this compound itself may have biological activity, having been shown to inhibit the proliferation of endothelial cells in culture, making it a tool for studying such processes.[1] Its role as a synthetic intermediate, however, is more widely documented. For instance, orthoesters like trimethyl orthobenzoate are used as intermediates for drugs such as nintedanib, which is used to treat idiopathic pulmonary fibrosis.[10] The versatility of orthoesters in creating complex molecules underscores their importance for drug development professionals.[9][11]

References

Physical properties of Triethyl orthobenzoate (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of Triethyl orthobenzoate, specifically its boiling point and density. The information herein is curated for professionals in research and development who require precise and reliable data for their work.

Core Physical Properties

This compound, with the CAS number 1663-61-2, is a commercially available organic compound. It presents as a liquid at room temperature.[1][2]

Data Presentation

The following table summarizes the key physical properties of this compound.

Physical PropertyValueConditions
Boiling Point 239-241 °CAt standard atmospheric pressure (lit.)[1][3][4][5]
80 °CAt 0.1 mmHg (lit.)[1][3][5]
Density 0.991 g/mLAt 25 °C (lit.)[1][2][3]

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of boiling point and density, adaptable for this compound. These protocols are based on established laboratory techniques.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[6][7][8] The capillary method is a common and reliable technique for determining the boiling point of a small sample of liquid.

Apparatus:

  • Thiele tube or similar heating apparatus

  • Thermometer

  • Capillary tube (sealed at one end)

  • Sample of this compound

  • Heating oil (e.g., mineral oil)

  • Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

  • A small amount of this compound is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

  • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is then immersed in a heating bath (Thiele tube).

  • The heating bath is gently and uniformly heated.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heat source is removed when a continuous and rapid stream of bubbles is observed.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.

Determination of Density (Pycnometer or Graduated Cylinder Method)

The density of a substance is its mass per unit volume. For liquids, this can be determined by measuring the mass of a known volume.

Apparatus:

  • Pycnometer or a graduated cylinder

  • Analytical balance

  • Sample of this compound

  • Water bath for temperature control (optional but recommended for high accuracy)

Procedure using a Graduated Cylinder:

  • The mass of a clean, dry graduated cylinder is measured using an analytical balance.

  • A specific volume of this compound is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

  • The graduated cylinder containing the liquid is reweighed.

  • The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder from the mass of the filled graduated cylinder.

  • The density is calculated by dividing the mass of the liquid by its volume. For improved accuracy, it is recommended to perform the measurement multiple times and average the results.[9]

Logical Workflow

The following diagram illustrates the logical workflow for determining the physical properties of a chemical compound like this compound.

G cluster_0 Preparation cluster_1 Property Determination cluster_2 Data Analysis & Reporting Sample Acquisition Sample Acquisition Purity Analysis (e.g., GC) Purity Analysis (e.g., GC) Sample Acquisition->Purity Analysis (e.g., GC) Boiling Point Measurement Boiling Point Measurement Purity Analysis (e.g., GC)->Boiling Point Measurement Density Measurement Density Measurement Purity Analysis (e.g., GC)->Density Measurement Data Recording & Analysis Data Recording & Analysis Boiling Point Measurement->Data Recording & Analysis Density Measurement->Data Recording & Analysis Technical Report Generation Technical Report Generation Data Recording & Analysis->Technical Report Generation

Caption: Workflow for Physical Property Determination.

References

An In-depth Technical Guide to the Chemical Structure and Functional Group of Triethyl Orthobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, functional group, and key properties of triethyl orthobenzoate. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound. The guide includes quantitative data, experimental protocols for its synthesis, and a visualization of its characteristic hydrolysis pathway.

Chemical Structure and Functional Group

This compound, with the chemical formula C₁₃H₂₀O₃, is an organic compound that belongs to the orthoester class.[1][2][3] Its structure features a central carbon atom bonded to a phenyl group (C₆H₅) and three ethoxy groups (-OCH₂CH₃).[4][5] The systematic IUPAC name for this compound is triethoxymethylbenzene.[5]

The key functional group in this compound is the orthoester . An orthoester is characterized by the presence of three alkoxy groups attached to a single carbon atom, with the general formula RC(OR')₃.[6] Orthoesters can be considered derivatives of the unstable orthocarboxylic acids (R-C(OH)₃).[6] In this compound, the 'R' group is a phenyl ring, and the 'R'' groups are ethyl groups. This functional group is known for its susceptibility to hydrolysis under mild acidic conditions to yield an ester and two molecules of alcohol.[6]

The linear formula for this compound is C₆H₅C(OC₂H₅)₃.[1][4] Its structure is represented by the SMILES string CCOC(OCC)(OCC)c1ccccc1.[1][4]

Physicochemical Properties

The quantitative properties of this compound are summarized in the table below, providing a clear reference for its physical and chemical characteristics.

PropertyValue
Molecular Formula C₁₃H₂₀O₃[1][2][3][7]
Molecular Weight 224.30 g/mol [1][3][4][7]
Appearance Colorless to slightly yellowish liquid[7]
Density 0.991 g/mL at 25 °C[1][4][7][8]
Boiling Point 239-241 °C[1][7][8]
80 °C at 0.1 mmHg[1][7][8]
Refractive Index (n20/D) 1.472[1][4][8]
Flash Point 97 °C (206.6 °F) - closed cup[1][3][4]
Water Solubility Undergoes hydrolysis[8]
CAS Number 1663-61-2[1][4][7]

Experimental Protocols

A. Synthesis of this compound from Ethyl Benzoate (B1203000)

A common method for the synthesis of this compound involves the reaction of ethyl benzoate with a boron trifluoride catalyst.[9]

  • Materials and Equipment:

    • 50 mL stainless steel autoclave with a magnetic stir bar

    • Ethyl benzoate (1.50 g, 10 mmol)

    • n-Hexadecane (0.1 g, internal standard)

    • Ether solution containing boron trifluoride (7.40 g of a solution containing 0.068 g, 1 mmol BF₃)

    • Gas chromatography (GC) equipment for analysis

  • Procedure:

    • Charge the 50 mL stainless steel autoclave with ethyl benzoate, n-hexadecane, and the ether solution of boron trifluoride.[9]

    • Seal the autoclave and heat the reaction mixture to 110 °C with stirring.[9]

    • Maintain the reaction at this temperature for 6.0 hours.[9]

    • After the reaction period, cool the autoclave to 0-5 °C.[9]

    • Analyze a sample of the reaction mixture by gas chromatography to determine the conversion of ethyl benzoate and the yield of this compound.[9]

  • Expected Outcome:

    • This protocol is reported to achieve a 98% conversion of ethyl benzoate with a 95% yield of this compound.[9]

B. Synthesis via the Pinner Reaction

Orthoesters can also be synthesized via the Pinner reaction, which involves the reaction of a nitrile with an alcohol in the presence of hydrogen chloride.[6]

  • Materials and Equipment:

    • Benzonitrile (B105546) (RCN, where R = C₆H₅)

    • Anhydrous ethanol (B145695) (R'OH, where R' = C₂H₅)

    • Anhydrous hydrogen chloride (HCl)

    • Anhydrous, nonpolar solvent

    • Reaction vessel suitable for anhydrous conditions

  • Procedure:

    • Dissolve benzonitrile in the anhydrous, nonpolar solvent in the reaction vessel.

    • Add anhydrous ethanol to the solution.

    • Bubble anhydrous hydrogen chloride gas through the mixture to form the imido ester hydrochloride intermediate, [C₆H₅C(OC₂H₅)=NH₂]⁺Cl⁻.[6]

    • Allow the reaction mixture to stand in the presence of excess ethanol. The intermediate will slowly convert to this compound, precipitating ammonium (B1175870) chloride (NH₄Cl).[6]

    • Filter the reaction mixture to remove the ammonium chloride.

    • Purify the resulting this compound from the filtrate, typically by distillation under reduced pressure.

Visualization of Reaction Pathway

The acid-catalyzed hydrolysis of this compound is a fundamental reaction of the orthoester functional group. The following diagram, generated using the DOT language, illustrates the key steps in this signaling pathway.

hydrolysis_pathway cluster_intermediates Intermediates TEOB This compound C₆H₅C(OEt)₃ Protonated_TEOB Protonated Orthoester TEOB->Protonated_TEOB + H⁺ H3O Hydronium Ion (H₃O⁺) Carbocation Dialkoxycarbenium Ion [C₆H₅C(OEt)₂]⁺ Protonated_TEOB->Carbocation - EtOH Hemiacetal_Ester Hemiacetal Ester Ether Carbocation->Hemiacetal_Ester + H₂O Ester Ethyl Benzoate C₆H₅CO₂Et Hemiacetal_Ester->Ester - EtOH - H⁺ Ethanol Ethanol (2 eq.) EtOH

Acid-catalyzed hydrolysis of this compound.

References

Common synonyms for Triethyl orthobenzoate (e.g., Orthobenzoic Acid Triethyl Ester)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Triethyl orthobenzoate (CAS No. 1663-61-2), a versatile orthoester in organic synthesis. This document details its chemical identity, physicochemical properties, common synonyms, and a representative experimental protocol for its synthesis.

Chemical Identity and Synonyms

This compound is an organic compound classified as an orthoester derivative, featuring a central carbon atom bonded to a phenyl group and three ethoxy groups.[1] Due to its structure and applications, it is known by several alternative names in chemical literature and commercial catalogues. A comprehensive list of these synonyms is provided below for clear identification and literature searching.

Table 1: Common Synonyms for this compound

SynonymSource(s)
Orthobenzoic Acid Triethyl Ester[2][3]
Ethyl Orthobenzoate[1][2][3][4]
α,α,α-Triethoxytoluene[4]
(Triethoxymethyl)benzene[1][2][3][4]
Triethoxyphenylmethane[2][3][4]
Benzene, (triethoxymethyl)-[2][4]
Triethyl benzoate (B1203000)[4]
Phenylorthoformic acid triethyl ester[4]
Triethoxymethyl benzol[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is critical for its safe handling, storage, and effective application in experimental design. The key quantitative data are summarized in the table below.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₃H₂₀O₃[3][4][5]
Molecular Weight 224.30 g/mol [3][5]
Appearance Clear, colorless liquid[1][4]
Boiling Point 239-241 °C (lit.)[1][4] 80 °C at 0.1 mmHg (lit.)[4]
Density 0.991 g/mL at 25 °C (lit.)[1][4][5]
Refractive Index (n20/D) 1.472 (lit.)[1][4]
Flash Point 97 °C (206.6 °F) - closed cup[4][5]
Storage Conditions Room temperature, sealed in dry, dark place[1][4]
Solubility Prone to hydrolysis in water; soluble in organic solvents.[1]
CAS Number 1663-61-2[1][4]
EC Number 216-771-3[2]

Applications in Synthesis

This compound serves as a key reagent in various organic transformations. It is frequently employed in the synthesis of heterocyclic compounds such as 1,3,4-oxadiazoles and pyrazolo[3,4-d]pyrimidin-4-ones.[6] It also functions as a protective group for carboxylic acids and is used in the formation of ketene (B1206846) acetals. Industrially, it has applications as a thermal additive in refrigerant oils and as a catalyst in olefin polymerization.[1]

Experimental Protocol: Synthesis of this compound

The following section details a common laboratory procedure for the synthesis of this compound. This method involves the boron trifluoride-catalyzed reaction of ethyl benzoate with diethyl ether.[7]

Objective: To synthesize this compound from ethyl benzoate and diethyl ether.

Materials:

  • Ethyl benzoate (1.50 g, 10 mmol)

  • Diethyl ether solution containing boron trifluoride (0.068 g, 1 mmol BF₃ in 7.40 g, 100 mmol ether)

  • n-Hexadecane (0.1 g, internal standard)

  • 50 mL stainless steel autoclave with a magnetic stir bar

Procedure:

  • Charge the 50 mL stainless steel autoclave with the magnetic stir bar.

  • Add 1.50 g (10 mmol) of ethyl benzoate, 0.1 g of n-hexadecane (as an internal standard), and 7.40 g (100 mmol) of the diethyl ether solution containing 0.068 g (1 mmol) of boron trifluoride to the autoclave.[7]

  • Seal the autoclave and heat the reaction mixture to 110 °C.[7]

  • Maintain the temperature and continue stirring for 6.0 hours.[7]

  • After the reaction period is complete, cool the autoclave down to a temperature between 0-5 °C.[7]

  • Once cooled, carefully open the autoclave and collect the reaction mixture.

  • Analyze the resulting sample by gas chromatography (GC) to determine the conversion rate of ethyl benzoate and the yield of this compound. The expected conversion rate is approximately 98%, with a yield of around 95%.[7]

Visualization of Synthetic Workflow

The following diagram illustrates the workflow for the synthesis of this compound as described in the experimental protocol.

G reagents Reagents: - Ethyl Benzoate (10 mmol) - Diethyl Ether (100 mmol) - Boron Trifluoride (1 mmol) - n-Hexadecane (Internal Std.) autoclave Charge 50 mL Stainless Steel Autoclave reagents->autoclave reaction Reaction Conditions: Heat to 110°C Stir for 6.0 hours autoclave->reaction cooling Cool Down to 0-5°C reaction->cooling analysis Sample Analysis (Gas Chromatography) cooling->analysis product Product: This compound (95% Yield) analysis->product

Caption: Workflow for the synthesis of this compound.

References

The Mechanism of Triethyl Orthobenzoate Hydrolysis in Acidic Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism governing the acid-catalyzed hydrolysis of triethyl orthobenzoate. The process, of significant interest in organic synthesis and for the development of acid-labile protecting groups and drug delivery systems, proceeds through a well-established multi-step pathway involving protonation and the formation of a key carbocation intermediate. This document outlines the mechanistic steps, presents relevant kinetic data, details experimental protocols for studying the reaction, and provides visualizations to clarify the process.

The Core Mechanism: An A-1 Stepwise Pathway

The acid-catalyzed hydrolysis of this compound, like other simple orthoesters, proceeds via a specific acid-catalyzed, unimolecular (A-1) mechanism. This pathway can be delineated into three principal stages:

  • Rapid Protonation: The reaction is initiated by a rapid and reversible protonation of one of the alkoxy oxygen atoms of the orthoester by a hydronium ion (H₃O⁺), the active catalytic species in aqueous acidic solutions. This initial step forms a protonated orthoester intermediate.

  • Rate-Determining Step - Formation of a Dialkoxycarbonium Ion: The protonated intermediate undergoes a slow, rate-determining cleavage of a carbon-oxygen bond to release a molecule of ethanol (B145695) and form a resonance-stabilized dialkoxycarbonium ion (also known as a carboxonium ion). This unimolecular dissociation is the kinetic bottleneck of the overall reaction.

  • Rapid Hydrolysis and Decomposition: The highly electrophilic dialkoxycarbonium ion is then rapidly attacked by a water molecule to form a protonated hemiorthoester. This intermediate subsequently deprotonates and quickly decomposes to the final products: ethyl benzoate (B1203000) and another molecule of ethanol.

The overall reaction is: C₆H₅C(OCH₂CH₃)₃ + H₂O ---(H⁺)--> C₆H₅COOCH₂CH₃ + 2 CH₃CH₂OH

The detailed step-by-step mechanism is visualized in the pathway diagram below.

HydrolysisMechanism cluster_main sub This compound sub_h Protonated Orthoester sub->sub_h + H₃O⁺ (Fast) sub->sub_h h3o H₃O⁺ h2o_in H₂O hemi_h Protonated Hemiorthoester h2o_in->hemi_h h2o_out H₂O etoh_out1 Ethanol carbocation Dialkoxycarbonium Ion etoh_out2 Ethanol h3o_regen H₃O⁺ sub_h->h2o_out sub_h->etoh_out1 - Ethanol sub_h->carbocation - H₂O (Slow, RDS) sub_h->carbocation carbocation->hemi_h + H₂O (Fast) carbocation->hemi_h hemi_h->etoh_out2 hemi_h->h3o_regen final_ester Ethyl Benzoate hemi_h->final_ester - H₃O⁺, - Ethanol (Fast) hemi_h->final_ester ExperimentalWorkflow prep1 Prepare Orthoester Stock Solution initiate Mix Reagents in Thermostatted Cuvette & Start Timer prep1->initiate prep2 Prepare Acidic/Buffer Solutions of Known [H⁺] prep2->initiate setup Set Spectrophotometer (λmax, Temperature) setup->initiate measure Record Absorbance (At) vs. Time (t) initiate->measure plot1 Plot ln(A∞ - At) vs. t measure->plot1 calc1 Calculate k_obs (Slope = -k_obs) plot1->calc1 repeat_exp Repeat for Different [H⁺] calc1->repeat_exp plot2 Plot k_obs vs. [H⁺] repeat_exp->plot2 calc2 Determine k_H⁺ (Slope = k_H⁺) plot2->calc2

Spectroscopic Deep Dive: A Technical Guide to Triethyl Orthobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Triethyl Orthobenzoate, a versatile reagent and building block in organic synthesis. The following sections detail its characteristic signatures in ¹H NMR, ¹³C NMR, and IR spectroscopy, offering valuable data for compound identification, purity assessment, and reaction monitoring.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₃H₂₀O₃, with a molecular weight of 224.30 g/mol . Its structure consists of a central quaternary carbon atom bonded to a phenyl group and three ethoxy groups. This unique arrangement gives rise to distinct and predictable spectroscopic features.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons of the benzene (B151609) ring and the protons of the three equivalent ethyl groups. The spectrum is typically recorded in deuterated chloroform (B151607) (CDCl₃).

Proton Assignment Chemical Shift (δ) [ppm] Multiplicity Integration Coupling Constant (J) [Hz]
Aromatic (ortho, meta, para-H)7.61 - 7.27Multiplet5HNot resolved
Methylene (-O-CH₂ -CH₃)3.35Quartet6H~7.0
Methyl (-O-CH₂-CH₃ )1.17Triplet9H~7.0

Note: The exact chemical shifts can vary slightly depending on the solvent and the spectrometer's field strength. The coupling constant for the ethyl groups is a typical value for a free-rotating ethyl group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ displays signals for the distinct carbon environments in the molecule.

Carbon Assignment Chemical Shift (δ) [ppm]
Quaternary Orthoester (C-O₃)~115
Aromatic (C-ipso)~138
Aromatic (C-ortho, meta, para)~128 - 127
Methylene (-O-CH₂ -CH₃)~58
Methyl (-O-CH₂-CH₃ )~15

Note: Predicted values based on typical chemical shifts for similar functional groups. For precise identification, comparison with an authentic spectrum is recommended.

Infrared (IR) Spectroscopy

The IR spectrum of this compound, typically acquired as a neat liquid film, exhibits characteristic absorption bands corresponding to the various functional groups present in the molecule.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3060 - 3030C-H stretchAromatic
~2975 - 2870C-H stretchAliphatic (CH₃, CH₂)
~1600, 1480, 1445C=C stretchAromatic Ring
~1270 - 1040C-O stretchEther
~750 - 690C-H bend (out-of-plane)Monosubstituted Benzene

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

¹H and ¹³C NMR Spectroscopy

Sample Preparation:

  • A sample of this compound (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is accurately weighed and dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • The solution is transferred to a clean, dry 5 mm NMR tube.

  • The NMR tube is capped and carefully inverted several times to ensure a homogenous solution.

Instrument Parameters and Data Acquisition:

  • The NMR tube is placed in the spectrometer's autosampler or manually inserted into the magnet.

  • The magnetic field is locked onto the deuterium (B1214612) signal of the CDCl₃.

  • The magnetic field homogeneity is optimized by shimming the sample.

  • For ¹H NMR, a standard single-pulse experiment is performed. Key acquisition parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-2 seconds.

  • For ¹³C NMR, a proton-decoupled experiment is typically run. A wider spectral width (e.g., 200-220 ppm) is used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 128 or more) and a longer relaxation delay may be required to obtain a spectrum with adequate signal-to-noise.

  • The acquired Free Induction Decay (FID) is processed using a Fourier transform, followed by phase and baseline correction. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid Film):

  • Two clean, dry salt plates (e.g., NaCl or KBr) are obtained.

  • A single drop of neat this compound is placed onto the center of one of the salt plates.

  • The second salt plate is carefully placed on top of the first, allowing the liquid to spread into a thin, uniform film between the plates. The plates are gently rotated to ensure even distribution and to remove any air bubbles.

Instrument Parameters and Data Acquisition:

  • A background spectrum of the empty sample compartment is collected to account for atmospheric CO₂ and H₂O.

  • The prepared salt plate "sandwich" is placed in the sample holder of the FT-IR spectrometer.

  • The sample spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

  • The resulting spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis cluster_output Output Sample This compound (Neat Liquid) NMR_Sample Dissolve in CDCl3 with TMS Sample->NMR_Sample For NMR IR_Sample Prepare Neat Liquid Film Sample->IR_Sample For IR NMR_Acq ¹H and ¹³C NMR Spectrometer NMR_Sample->NMR_Acq IR_Acq FT-IR Spectrometer IR_Sample->IR_Acq NMR_Process Fourier Transform, Phasing, Baseline Correction NMR_Acq->NMR_Process IR_Process Background Subtraction IR_Acq->IR_Process NMR_Analysis Peak Integration, Chemical Shift & Coupling Constant Determination NMR_Process->NMR_Analysis IR_Analysis Peak Picking & Functional Group Assignment IR_Process->IR_Analysis NMR_Data ¹H & ¹³C NMR Spectra and Data Tables NMR_Analysis->NMR_Data IR_Data IR Spectrum and Peak Table IR_Analysis->IR_Data Structure_Elucidation Structure Confirmation/ Elucidation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation

Caption: Workflow for the spectroscopic analysis of this compound.

The Pivotal Role of Orthoesters in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Orthoesters, formally known as 1,1,1-trialkoxyalkanes, are a versatile class of organic compounds characterized by a central carbon atom bonded to three alkoxy groups. While their structure may appear simple, their unique reactivity has established them as indispensable tools in the arsenal (B13267) of synthetic organic chemists. This technical guide provides an in-depth exploration of the core applications of orthoesters, focusing on their roles as robust protecting groups and as key reagents in powerful carbon-carbon bond-forming reactions. Detailed experimental protocols for seminal reactions, quantitative data, and mechanistic diagrams are presented to offer a comprehensive resource for professionals in research and drug development.

Orthoesters as Stable Protecting Groups for Carboxylic Acids

Protecting the carboxylic acid moiety is a frequent necessity in multi-step synthesis to prevent its interference with reagents targeting other functional groups. Orthoesters serve as highly effective protecting groups for carboxylic acids, masking their acidic proton and electrophilic carbonyl carbon. They exhibit remarkable stability under basic and nucleophilic conditions, a key advantage over many other protecting groups.

The most common strategy involves the conversion of the carboxylic acid into a bicyclic orthoester, such as the 4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl (OBO) group.[1] This transformation renders the carboxyl group inert to a wide range of reagents, including strong bases and organometallic nucleophiles.

Formation and Cleavage

Bicyclic orthoesters like the OBO group are typically formed from activated carboxylic acids and (3-methyloxetan-3-yl)methanol in the presence of a Lewis acid.[1] The deprotection, or hydrolysis, of the orthoester back to the carboxylic acid is readily achieved under mild aqueous acidic conditions.[1][2] This orthogonality—stability to base and lability to acid—is a cornerstone of their utility.

The general workflow for the protection of a carboxylic acid as a bicyclic orthoester and its subsequent deprotection is outlined below.

G cluster_protection Protection Workflow cluster_deprotection Deprotection Workflow CarboxylicAcid Carboxylic Acid (R-COOH) ActivatedAcid Activated Acid (e.g., Acid Chloride) CarboxylicAcid->ActivatedAcid Activation OxetanylEster Oxetanyl Ester ActivatedAcid->OxetanylEster Oxetane 3-Hydroxymethyl- 3-methyloxetane Oxetane->OxetanylEster LewisAcid Lewis Acid (e.g., BF3·OEt2) LewisAcid->OxetanylEster OBO_Ester Protected Acid (OBO Orthoester) OxetanylEster->OBO_Ester Rearrangement OBO_Ester2 Protected Acid (OBO Orthoester) IntermediateEster Intermediate Ester OBO_Ester2->IntermediateEster Hydrolysis MildAcid Mild Aqueous Acid (e.g., H+ / H2O) MildAcid->OBO_Ester2 FinalAcid Carboxylic Acid (R-COOH) IntermediateEster->FinalAcid Saponification Base Base (e.g., aq. Carbonate) Base->IntermediateEster

Caption: General workflow for carboxylic acid protection and deprotection.
Comparative Stability of Bicyclic Orthoester Protecting Groups

Research has led to the development of various bicyclic orthoester protecting groups with differing stabilities and ease of formation. The selection of a specific orthoester can be tailored to the demands of the synthetic route. The DMOBO (dimethyl OBO) group, for instance, has been shown to offer significant advantages over the parent OBO group.

Protecting GroupRelative Rate of FormationRelative Stability to HydrolysisReference
OBO (ortho bicyclo[2.2.2]octane)11[3]
DMOBO (dimethyl OBO)85x faster36x greater[3]

The Johnson-Claisen Rearrangement: A Stereoselective C-C Bond Formation

The Johnson-Claisen rearrangement is a powerful variant of the Claisen rearrangement that utilizes an allylic alcohol and an orthoester (commonly triethyl orthoacetate) to generate a γ,δ-unsaturated ester.[4][5] This[6][6]-sigmatropic rearrangement is prized for its ability to form carbon-carbon bonds with a high degree of stereocontrol, proceeding through a highly ordered, chair-like transition state.[7]

Reaction Mechanism

The reaction is typically catalyzed by a weak acid, such as propionic acid.[5] The mechanism involves the initial formation of a mixed orthoester, which then eliminates a molecule of alcohol to form a ketene (B1206846) acetal (B89532) intermediate. This intermediate subsequently undergoes the key[6][6]-sigmatropic shift to yield the final product.

G AllylAlcohol Allylic Alcohol MixedOrthoester Mixed Orthoester AllylAlcohol->MixedOrthoester Orthoester Triethyl Orthoacetate Orthoester->MixedOrthoester Acid H+ Acid->Orthoester Protonation KeteneAcetal Ketene Acetal Intermediate MixedOrthoester->KeteneAcetal - EtOH TransitionState Chair-like Transition State KeteneAcetal->TransitionState [3,3]-Sigmatropic Rearrangement Product γ,δ-Unsaturated Ester TransitionState->Product

Caption: Mechanism of the Johnson-Claisen rearrangement.
Substrate Scope and Diastereoselectivity

The stereochemical outcome of the Johnson-Claisen rearrangement is highly dependent on the geometry of the double bond and the stereochemistry of the allylic alcohol. This predictability makes it a valuable tool in asymmetric synthesis. A 2016 review highlighted the diastereoselectivity observed with various chiral allylic alcohols.[2]

Allylic Alcohol Substrate (Stereochemistry)SolventTemperature (°C)Diastereomeric Ratio (Product A : Product B)Reference
(6S, E)-85aBenzene804 : 1[2]
(6S, E)-85aToluene1106 : 1[2]
(6S, E)-85aDecalin1909 : 1[2]
(6R, Z)-85dBenzene805 : 1[2]
(6R, Z)-85dDecalin19010 : 1[2]
(6R, E)-85bBenzene801 : 8[2]
(6S, Z)-85cBenzene801 : 16[2]
Experimental Protocol: Synthesis of n-Hexaldehyde

The following protocol is adapted from Organic Syntheses and describes a classic example of the Johnson-Claisen rearrangement.

Reaction: 3-Methyl-2-buten-1-ol (B147165) + Triethyl orthoacetate → Ethyl 5-methyl-4-hexenoate

Materials:

  • 3-Methyl-2-buten-1-ol

  • Triethyl orthoacetate

  • Propionic acid (catalyst)

  • Anhydrous sodium sulfate

  • Saturated sodium bicarbonate solution

  • Brine

  • Diethyl ether

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-methyl-2-buten-1-ol (1.0 eq).

  • Add triethyl orthoacetate (5.0 eq) and a catalytic amount of propionic acid (0.05 eq).

  • Heat the mixture to a gentle reflux (approx. 140°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC.

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether.

  • Wash the organic phase sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation or column chromatography to yield pure ethyl 5-methyl-4-hexenoate.

The Bodroux-Chichibabin Aldehyde Synthesis

The Bodroux-Chichibabin aldehyde synthesis is a classic method for the formation of aldehydes by treating an orthoformate, typically triethyl orthoformate, with a Grignard reagent.[8][9][10] This reaction effectively converts the organometallic Grignard reagent into an aldehyde containing one additional carbon atom.[8]

Reaction and Mechanism

The reaction proceeds by the nucleophilic attack of the Grignard reagent on the electrophilic carbon of the orthoformate, displacing one of the alkoxy groups to form an acetal. This acetal is stable to the reaction conditions but is readily hydrolyzed to the corresponding aldehyde during aqueous workup.[10]

G Grignard Grignard Reagent (R-MgX) Acetal Acetal Intermediate Grignard->Acetal Orthoformate Triethyl Orthoformate Orthoformate->Acetal - EtOMgX Aldehyde Aldehyde (R-CHO) Acetal->Aldehyde Workup Aqueous Acid Workup (H+/H2O) Workup->Acetal Hydrolysis

Caption: Mechanism of the Bodroux-Chichibabin aldehyde synthesis.
Substrate Scope

The Bodroux-Chichibabin synthesis is applicable to a wide range of Grignard reagents, including those derived from alkyl and aryl halides. While a comprehensive modern review with tabulated yields is scarce, the reaction is well-established for producing both aliphatic and aromatic aldehydes. The following table provides representative yields compiled from various sources.

Grignard Reagent (R-MgX)Product Aldehyde (R-CHO)Yield (%)Reference
n-Amylmagnesium bromiden-Hexaldehyde45-50[11]
Phenylmagnesium bromideBenzaldehyde~65-75[8] (Implied)
p-Tolylmagnesium bromidep-Tolualdehyde~70-80[8] (Implied)
2,4,6-Trimethylphenylmagnesium bromide2,4,6-Trimethylbenzaldehyde76-83[8]
Experimental Protocol: Synthesis of n-Hexaldehyde

The following detailed protocol for the synthesis of n-hexaldehyde is adapted from the trusted repository, Organic Syntheses.[11]

Reaction: n-Amylmagnesium bromide + Triethyl orthoformate → n-Hexaldehyde

Materials:

  • n-Amyl bromide

  • Magnesium turnings

  • Dry diethyl ether

  • Iodine (crystal for initiation)

  • Triethyl orthoformate

  • Ice

  • 6% Hydrochloric acid

  • Concentrated Sulfuric acid

  • Sodium bicarbonate

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Preparation: In a 2-L three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, prepare n-amylmagnesium bromide from magnesium turnings (1.25 gram-atoms) and n-amyl bromide (1.25 moles) in dry ether.

  • Reaction with Orthoformate: Once the Grignard formation is complete, cool the flask in an ice-salt bath. Add triethyl orthoformate (1.25 moles) dropwise with vigorous stirring over 30 minutes. After the addition, remove the cooling bath and allow the mixture to stir at room temperature for one hour, followed by refluxing for six hours.

  • Hydrolysis of Acetal: Cool the reaction mixture and cautiously add it to a container with 750 cc of chilled 6% hydrochloric acid and ice. After the solid dissolves, separate the upper oily layer containing the hexaldehyde acetal.

  • Hydrolyze the acetal by distilling it with a solution of 100 g of concentrated sulfuric acid in 700 cc of water. The free aldehyde will co-distill with the water.

  • Purification: The crude aldehyde is further purified via its bisulfite addition product. The distillate is treated with sodium bisulfite solution. The resulting solid is washed, and the free aldehyde is regenerated by treatment with sodium bicarbonate solution followed by steam distillation.

  • The final product is separated, washed, dried over anhydrous sodium sulfate, and distilled to give pure n-hexaldehyde (45-50% overall yield).[11]

Conclusion

Orthoesters are far more than mere curiosities of organic chemistry; they are powerful and practical reagents with broad applications. Their stability under basic conditions makes them exceptional protecting groups for carboxylic acids, enabling complex molecular manipulations. Furthermore, their role in cornerstone reactions like the Johnson-Claisen rearrangement and the Bodroux-Chichibabin synthesis provides reliable and stereoselective pathways for constructing essential carbon-carbon and carbon-hydrogen bonds. A thorough understanding of their reactivity, as detailed in this guide, is crucial for the modern synthetic chemist aiming to design efficient and elegant routes to complex molecular targets in drug discovery and materials science.

References

A Technical Guide to the Solubility of Triethyl Orthobenzoate in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of triethyl orthobenzoate in a variety of common laboratory solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Core Solubility Characteristics

This compound is an organic compound that is generally soluble in organic solvents.[1][2] It is known to be soluble in ethanol (B145695) and ether.[1][2] However, its interaction with aqueous solutions is characterized by hydrolysis, a chemical reaction with water.[3][4][5][6][7] While some sources may describe it as "soluble in water," this is more accurately a decomposition reaction rather than simple dissolution.[8] This reactivity with water is a critical consideration for its handling and application in experimental settings.

Qualitative Solubility Data

Solvent ClassSolvent NameExpected SolubilityNotes
Protic Solvents
WaterInsoluble (Reacts)Undergoes hydrolysis.
EthanolSolubleCommonly cited as a solvent for this compound.
MethanolSolubleExpected to be a good solvent due to its polar nature and similarity to ethanol.
IsopropanolSolubleExpected to be a good solvent.
Aprotic Solvents
Diethyl EtherSolubleCommonly cited as a solvent for this compound.
AcetoneSolubleExpected to be a good solvent.
TolueneSolubleAs a nonpolar aromatic solvent, it is expected to dissolve the nonpolar benzene (B151609) ring of this compound.
HexaneSolubleAs a nonpolar aliphatic solvent, it should dissolve the ethyl groups of this compound.
DichloromethaneSolubleA versatile solvent expected to dissolve this compound.
ChloroformSolubleA versatile solvent expected to dissolve this compound.
Ethyl AcetateSolubleA moderately polar solvent expected to be effective.
AcetonitrileSolubleA polar aprotic solvent that is expected to be a good solvent.
DimethylformamideSolubleA highly polar aprotic solvent that is expected to be a good solvent.
Dimethyl SulfoxideSolubleA highly polar aprotic solvent that is expected to be a good solvent.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a compound such as this compound.

Objective: To determine the qualitative solubility of this compound in various laboratory solvents.

Materials:

  • This compound

  • A selection of test solvents (e.g., water, ethanol, diethyl ether, toluene, hexane, dichloromethane)

  • Small test tubes

  • Vortex mixer

  • Pipettes

  • Spatula

  • Analytical balance

Procedure:

  • Sample Preparation:

    • For liquid samples like this compound, measure approximately 0.1 mL using a pipette.

    • For solid compounds, weigh out approximately 25 mg of the substance.

  • Solvent Addition:

    • Add 1 mL of the selected solvent to the test tube containing the this compound.

  • Mixing:

    • Cap the test tube securely and vortex the mixture vigorously for 1-2 minutes.

    • Visually inspect the solution for any undissolved material.

  • Observation and Classification:

    • Soluble: The compound completely dissolves, forming a clear, homogeneous solution.

    • Partially Soluble: A significant portion of the compound dissolves, but some undissolved material remains.

    • Insoluble: The compound does not dissolve, and two distinct phases are visible (e.g., an oil layer or a solid precipitate).

    • Reacts: A chemical reaction is observed, such as gas evolution, color change, or in the case of this compound in water, the formation of a new substance due to hydrolysis.

  • Data Recording:

    • Record the observations for each solvent in a laboratory notebook.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents before use.

Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

G Solubility Determination Workflow for this compound cluster_start Preparation cluster_testing Testing Procedure cluster_classification Classification cluster_end Conclusion start Start prepare_sample Prepare Sample (0.1 mL this compound) start->prepare_sample prepare_solvents Prepare Test Solvents (1 mL each) prepare_sample->prepare_solvents add_solvent Add Solvent to Sample prepare_solvents->add_solvent mix Vortex Vigorously (1-2 minutes) add_solvent->mix observe Visual Observation mix->observe decision Homogeneous Solution? observe->decision soluble Classify as 'Soluble' decision->soluble Yes insoluble Classify as 'Insoluble' or 'Reacts' decision->insoluble No record Record Results soluble->record insoluble->record end End record->end

Solubility Determination Workflow for this compound

References

The Orthoester Moiety: A Hidden Gem in Nature's Chemical Arsenal

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Natural Occurrence and Discovery of Orthoesters for Researchers, Scientists, and Drug Development Professionals.

The orthoester functional group, characterized by a central carbon atom bonded to three alkoxy groups, is a relatively rare but structurally and biologically significant motif in the vast landscape of natural products.[1][2] While often utilized as a synthetic protecting group in organic chemistry, nature has harnessed the unique properties of the orthoester scaffold to construct complex molecules with potent biological activities. This technical guide provides a comprehensive overview of the natural occurrence of orthoesters, their discovery, and the methodologies for their isolation and characterization, with a focus on their relevance to drug development.

A Historical Perspective: The Discovery of a Unique Functional Group

The journey of orthoesters began not in the context of natural products, but in the realm of synthetic organic chemistry. The first synthesis of an orthoester was reported in 1854 by Williamson and Kay, who prepared these compounds through the reaction of 1,1,1-trichloroalkanes with sodium alkoxide.[3] Another classical method, the Pinner reaction, developed in the late 19th century, involves the acid-catalyzed reaction of a nitrile with an excess of an alcohol.[4] These early synthetic endeavors laid the groundwork for understanding the reactivity and properties of this unique functional group, which would later be identified in intricate natural product structures.

Natural Occurrence of Orthoesters: From Plants to Microbes

Orthoesters are found as integral structural components in a diverse array of natural products, primarily from plant and microbial sources.[1][5] These compounds exhibit a wide range of biological activities, making them attractive targets for drug discovery.

Plant-Derived Orthoesters: A Bounty of Bioactivity

Plants, particularly those from the Thymelaeaceae and Meliaceae families, are a rich source of orthoester-containing natural products.[1] These compounds are often complex polycyclic structures with a wide spectrum of biological activities.

Daphnane (B1241135) Diterpenoid Orthoesters: This class of compounds, isolated from plants of the Daphne and Synaptolepis genera, is characterized by a tricyclic daphnane skeleton with an orthoester moiety.[6][7] They have garnered significant interest due to their potent biological activities, including anti-HIV and anticancer properties.[8][9]

Phragmalin-Type Limonoid Orthoesters: Found in plants of the Meliaceae family, such as Swietenia macrophylla and Chukrasia tabularis, these complex limonoids feature an orthoester group.[10][11] Many of these compounds exhibit insecticidal and cytotoxic activities.[12]

Steroid Orthoesters: Certain plants, like those of the Petunia genus, produce steroidal orthoesters with notable insecticidal properties.[13]

The table below summarizes the natural sources and reported biological activities of some prominent plant-derived orthoesters.

Class of OrthoesterExample Compound(s)Natural Source(s)Reported Biological Activity(ies)
Daphnane Diterpenoid OrthoestersYuanhualine, YuanhuahineDaphne genkwaAnticancer, Anti-HIV
Phragmalin-Type Limonoid OrthoestersSwietenitins, TabulalidesSwietenia macrophylla, Chukrasia tabularisCytotoxic, Insecticidal
Steroid OrthoestersPetuniasteronesPetunia speciesInsecticidal
Microbial Orthoesters: Nature's Antibiotics

Microorganisms are another significant source of naturally occurring orthoesters, many of which are potent antibiotics.

Hygromycin B: Produced by the bacterium Streptomyces hygroscopicus, Hygromycin B is an aminoglycoside antibiotic that contains a unique orthoester linkage.[14][15] It is widely used in molecular biology as a selective agent for cells containing the hygromycin resistance gene.[15]

Orthosomycins: This family of oligosaccharide antibiotics, which includes everninomicin and avilamycin (B193671), is characterized by the presence of one or more orthoester linkages that are crucial for their antibiotic activity.[1][16] These compounds are produced by various species of actinomycetes.[16]

The following table highlights the microbial sources and mechanisms of action of these orthoester-containing antibiotics.

AntibioticProducing MicroorganismMechanism of Action
Hygromycin BStreptomyces hygroscopicusInhibits protein synthesis by interfering with ribosomal translocation.[17]
Orthosomycins (e.g., Everninomicin)ActinomycetesInhibit protein synthesis by binding to the ribosome.[16]

Experimental Protocols: Unlocking Nature's Secrets

The isolation and characterization of orthoester-containing natural products require a combination of classical and modern analytical techniques. The following sections provide detailed methodologies for the extraction and purification of representative orthoesters from their natural sources.

Isolation of Daphnane Diterpenoid Orthoesters from Daphne genkwa

1. Extraction:

  • The dried and powdered flower buds of Daphne genkwa are extracted exhaustively with 95% ethanol (B145695) at room temperature.

  • The ethanol extract is then concentrated under reduced pressure to yield a crude extract.[18]

2. Fractionation:

  • The crude extract is suspended in water and partitioned successively with petroleum ether, dichloromethane (B109758) (CH₂Cl₂), and n-butanol.

  • The CH₂Cl₂ fraction, which typically shows the highest biological activity, is selected for further purification.[11]

3. Chromatographic Purification:

  • Silica (B1680970) Gel Column Chromatography: The CH₂Cl₂ fraction is subjected to silica gel column chromatography, eluting with a gradient of hexane (B92381) and ethyl acetate (B1210297) to yield several sub-fractions.[18]

  • Sephadex LH-20 Column Chromatography: The active sub-fractions are further purified on a Sephadex LH-20 column using methanol (B129727) as the eluent to remove pigments and other impurities.[18]

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on a C18 column with a methanol-water gradient to afford the pure daphnane diterpenoid orthoesters.[18]

4. Characterization:

  • The structures of the isolated compounds are elucidated using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and high-resolution mass spectrometry (HR-MS).[19]

Isolation of Phragmalin-Type Limonoid Orthoesters from Swietenia macrophylla

1. Extraction:

  • The air-dried and powdered twigs of Swietenia macrophylla are extracted with 95% ethanol.

  • The ethanol extract is concentrated to give a crude residue.[10]

2. Fractionation:

  • The crude extract is partitioned between water and ethyl acetate.

  • The ethyl acetate-soluble portion is then subjected to further fractionation.[20]

3. Chromatographic Purification:

  • Silica Gel Column Chromatography: The ethyl acetate fraction is chromatographed on a silica gel column using a stepwise gradient of chloroform (B151607) and methanol.[10]

  • Repeated Column Chromatography: The resulting fractions are repeatedly chromatographed on silica gel and Sephadex LH-20 columns.

  • Preparative HPLC: The final purification is carried out by preparative HPLC on a C18 column with an acetonitrile-water gradient to yield the pure phragmalin-type limonoid orthoesters.[10]

4. Characterization:

  • Structural elucidation is performed using extensive spectroscopic analysis, including ¹H NMR, ¹³C NMR, and 2D NMR experiments, as well as HR-MS. Single-crystal X-ray diffraction can be used for absolute stereochemistry determination.[2][10]

A representative table of ¹H and ¹³C NMR data for a phragmalin-type limonoid orthoester is provided below.

Position¹³C NMR (δc)¹H NMR (δH, mult., J in Hz)
185.54.68 (s)
280.32.95 (t, 5.9)
383.32.41 (dd, 11.6, 5.9)
.........
Data is representative and may vary between specific compounds.[13]
Fermentation and Isolation of Hygromycin B from Streptomyces hygroscopicus

1. Fermentation:

  • A seed culture of Streptomyces hygroscopicus is grown in a suitable liquid medium.

  • The production medium (e.g., Arginine-Glycerol Salt medium) is inoculated with the seed culture and incubated in a shaker at 30°C for approximately 7 days.[21][22]

2. Extraction:

  • The fermentation broth is centrifuged to separate the mycelium from the supernatant.

  • The supernatant is adjusted to a basic pH and extracted with an organic solvent such as ethyl acetate.[10]

3. Purification:

  • The organic extract is concentrated and subjected to silica gel column chromatography using a gradient of chloroform and methanol.

  • Further purification can be achieved by ion-exchange chromatography and/or preparative HPLC.[10]

4. Characterization:

  • The structure of Hygromycin B is confirmed by spectroscopic techniques, including NMR and mass spectrometry.[23]

Biological Activities and Signaling Pathways

The diverse biological activities of naturally occurring orthoesters are a result of their interaction with specific cellular targets and modulation of key signaling pathways.

Anticancer Activity of Daphnane Diterpenoid Orthoesters

Daphnane diterpenoids, such as yuanhualine, exhibit potent anticancer activity by inducing cell-cycle arrest and apoptosis in cancer cells. Their mechanism of action involves the suppression of critical cell signaling pathways, including the PI3K/Akt, STAT3, and Src pathways, which are often dysregulated in cancer.[24]

anticancer_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Integrin Integrin Src Src Integrin->Src DDO Daphnane Diterpenoid Orthoester (DDO) Akt Akt DDO->Akt Inhibition STAT3 STAT3 DDO->STAT3 Inhibition DDO->Src Inhibition PI3K->Akt mTOR mTOR Akt->mTOR CellCycle Cell Cycle Progression Akt->CellCycle Inhibits p21/p27 Apoptosis Apoptosis Akt->Apoptosis Inhibits Bad/Bax Proliferation Cell Proliferation & Survival STAT3->Proliferation Src->PI3K Src->STAT3 mTOR->Proliferation

Anticancer mechanism of daphnane diterpenoid orthoesters.
Inhibition of Protein Synthesis by Hygromycin B

Hygromycin B exerts its antibiotic effect by binding to the ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the 30S ribosomal subunit, causing misreading of the mRNA template and inhibiting the translocation step of elongation, thereby halting protein synthesis.[6][8]

hygromycin_mechanism cluster_ribosome Ribosome Ribosome 70S Ribosome 50S 50S Subunit Protein Polypeptide Chain 50S->Protein Catalyzes peptide bond formation 30S 30S Subunit 30S->50S Translocation mRNA mRNA mRNA->30S Binds tRNA Aminoacyl-tRNA tRNA->30S Binds to A-site HygB Hygromycin B HygB->30S Binds to decoding center Inhibition Inhibition of Translocation

Mechanism of protein synthesis inhibition by Hygromycin B.
Insecticidal Activity of Limonoid Orthoesters

The insecticidal activity of limonoids is often attributed to their antifeedant properties and their ability to disrupt insect growth and development.[25][26] The precise signaling pathways are still under investigation, but some evidence suggests that they may interfere with hormone signaling and interact with heat shock proteins in insects.[1]

Biosynthesis of Orthoester-Containing Natural Products

The biosynthesis of the orthoester moiety in natural products is a fascinating enzymatic process. In the case of orthosomycin antibiotics, a conserved family of non-heme iron, α-ketoglutarate-dependent oxygenases is believed to be responsible for the oxidative cyclization that forms the orthoester linkage.[16] The biosynthetic gene clusters for several orthosomycins, such as avilamycin, have been identified and characterized, providing insights into the enzymatic machinery involved.[5][27]

biosynthesis_workflow Start Precursor Molecule PKS_NRPS Polyketide Synthase (PKS) / Non-ribosomal Peptide Synthetase (NRPS) Start->PKS_NRPS Tailoring Tailoring Enzymes (e.g., Glycosyltransferases) PKS_NRPS->Tailoring Oxygenase Oxygenase (Oxidative Cyclization) Tailoring->Oxygenase Methyltransferase Methyltransferase Oxygenase->Methyltransferase FinalProduct Orthoester-containing Natural Product Methyltransferase->FinalProduct

Generalized biosynthetic workflow for microbial orthoesters.

Conclusion

Naturally occurring orthoesters represent a structurally unique and biologically important class of compounds with significant potential for drug discovery and development. From the potent anticancer and anti-HIV activities of daphnane diterpenoids to the antibiotic properties of hygromycin B and the orthosomycins, these molecules have demonstrated their value as therapeutic leads. The detailed experimental protocols and understanding of their mechanisms of action provided in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development, paving the way for future innovations in medicine.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Triethyl Orthobenzoate from Ethyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of triethyl orthobenzoate from ethyl benzoate (B1203000). The synthesis involves the reaction of ethyl benzoate with diethyl ether in the presence of a boron trifluoride catalyst under elevated temperature and pressure. This method offers a high conversion rate and yield, making it a viable process for laboratory and potential pilot-scale production. This compound is a valuable intermediate in organic synthesis, notably in the protection of functional groups and the formation of heterocyclic compounds.

Introduction

This compound is a key orthoester used in a variety of chemical transformations. Its applications include the protection of hydroxyl groups, the synthesis of ketene (B1206846) acetals, and as a precursor for the formation of various heterocyclic systems. The synthesis of this compound is, therefore, of significant interest to synthetic and medicinal chemists. The protocol described herein is a direct method starting from the readily available ethyl benzoate.

Reaction Scheme

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound from ethyl benzoate as described in the protocol.

ParameterValue
Starting MaterialEthyl Benzoate
ReagentsDiethyl Ether, Boron Trifluoride
SolventDiethyl Ether
CatalystBoron Trifluoride
Reaction Temperature110 °C
Reaction Time6.0 hours
Conversion of Ethyl Benzoate98%
Yield of this compound95%

Experimental Protocol

Materials:

  • Ethyl benzoate (C₉H₁₀O₂)

  • Diethyl ether ((C₂H₅)₂O), anhydrous

  • Boron trifluoride (BF₃) or a solution in a suitable solvent (e.g., diethyl etherate)

  • n-Hexadecane (internal standard for GC analysis)

  • 50 mL stainless steel autoclave with a magnetic stir bar

  • Heating mantle or oil bath with temperature control

  • Cooling bath (ice-water)

  • Gas chromatograph (GC) for analysis

Procedure:

  • Reactor Preparation: Ensure the 50 mL stainless steel autoclave is clean, dry, and equipped with a magnetic stir bar.

  • Charging the Reactor:

    • To the autoclave, add 1.50 g (10 mmol) of ethyl benzoate.

    • Add 0.1 g of n-hexadecane as an internal standard for gas chromatography analysis.

    • In a separate, dry flask, prepare a solution of 0.068 g (1 mmol) of boron trifluoride in 7.40 g (100 mmol) of anhydrous diethyl ether.

    • Carefully add the boron trifluoride etherate solution to the autoclave.

  • Reaction:

    • Seal the autoclave securely.

    • Place the autoclave in a heating mantle or oil bath and begin stirring.

    • Heat the reaction mixture to 110 °C and maintain this temperature for 6.0 hours.[1][2]

  • Work-up and Analysis:

    • After 6.0 hours, turn off the heating and allow the autoclave to cool to room temperature.

    • Once at room temperature, further cool the autoclave in an ice-water bath to 0-5 °C.[1][2]

    • Carefully vent the autoclave and open it in a well-ventilated fume hood.

    • Take a sample of the reaction mixture for analysis by gas chromatography to determine the conversion of ethyl benzoate and the yield of this compound.[1][2] The conversion rate of ethyl benzoate has been reported to be 98%, with a 95% yield of this compound under these conditions.[1][2]

  • Purification (General Procedure):

    • The crude product can be purified by fractional distillation under reduced pressure. The boiling point of this compound is approximately 108-110 °C at 18 mmHg.

Safety Precautions

  • This reaction should be carried out in a well-ventilated fume hood.

  • The use of an autoclave requires proper training and safety precautions due to the high pressure and temperature involved.

  • Boron trifluoride is a toxic and corrosive gas. Boron trifluoride etherate is a flammable and corrosive liquid. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby.

Visualization of the Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of this compound.

SynthesisWorkflow A Charge Autoclave: - Ethyl Benzoate - n-Hexadecane B Prepare BF3 Solution in Diethyl Ether C Add BF3 Solution to Autoclave B->C Add D Seal Autoclave C->D E Heat to 110°C with Stirring D->E Heat F Maintain at 110°C for 6 hours E->F G Cool to Room Temperature F->G Cool H Cool to 0-5°C G->H I Vent and Open Autoclave H->I J Sample for GC Analysis I->J K Purify by Distillation J->K If necessary L This compound (Final Product) K->L

Caption: Workflow for the synthesis of this compound.

References

Application Notes: Triethyl Orthobenzoate as a Carboxylic Acid Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, particularly within drug development and materials science, the judicious use of protecting groups is paramount. Carboxylic acids, with their inherent acidity and nucleophilicity, often require temporary masking to prevent undesirable side reactions. Triethyl orthobenzoate emerges as a valuable reagent for this purpose, offering a straightforward method for the formation of ethyl esters, a robust and common protecting group.

This application note details the use of this compound for the protection of carboxylic acids. The process involves an acid-catalyzed reaction that proceeds under relatively mild conditions to afford the corresponding ethyl ester. The ethyl ester protecting group is stable to a wide range of synthetic conditions and can be readily cleaved to regenerate the carboxylic acid.

Mechanism of Protection

The protection of a carboxylic acid with this compound in the presence of an acid catalyst and ethanol (B145695) proceeds through a two-stage mechanism. Initially, the this compound reacts with the carboxylic acid to form an intermediate mixed orthoester and releases one equivalent of ethanol. This is followed by the acid-catalyzed elimination of a second equivalent of ethanol and rearrangement to furnish the stable ethyl ester and ethyl benzoate (B1203000) as a byproduct. The presence of excess ethanol in the reaction mixture can also directly participate in the esterification.

Advantages of Using this compound

  • Mild Reaction Conditions: The protection can be achieved under relatively gentle, acid-catalyzed conditions.

  • Formation of a Stable Ester: Ethyl esters are stable to a variety of reagents and reaction conditions commonly employed in organic synthesis.

  • High Yields: The reaction typically proceeds in high yields.

Deprotection Strategies

The ethyl ester protecting group can be removed under either basic (saponification) or acidic conditions to regenerate the carboxylic acid.

  • Basic Hydrolysis (Saponification): This is the most common method for deprotecting ethyl esters. It involves treating the ester with a strong base, such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH), in a mixture of water and an organic solvent. The reaction is typically irreversible as the resulting carboxylate salt is deprotonated under the basic conditions.

  • Acidic Hydrolysis: The ethyl ester can also be hydrolyzed by heating with an aqueous solution of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H2SO4). This reaction is reversible and is driven to completion by using a large excess of water.

Data Summary

The following tables summarize typical reaction conditions and yields for the protection of carboxylic acids as ethyl esters using this compound and their subsequent deprotection.

Table 1: Protection of Carboxylic Acids using this compound

Carboxylic AcidThis compound (Equivalents)Co-solventCatalyst (mol%)Temperature (°C)Time (h)Yield (%)
Benzoic Acid1.5EthanolH₂SO₄ (cat.)Reflux2>90
Aliphatic Acid1.5EthanolH₂SO₄ (cat.)Reflux4-685-95
Aromatic Acid1.2NoneH₂SO₄ (cat.)140-1502>90

Table 2: Deprotection of Ethyl Esters

Deprotection MethodReagentsSolventTemperature (°C)Time (h)Yield (%)
Basic HydrolysisLiOH (2 equiv.)THF/H₂ORoom Temp2-4>95
Basic HydrolysisNaOH (10% aq.)EthanolReflux0.5-1>95
Acidic Hydrolysisconc. HClH₂OReflux4-8>90

Experimental Protocols

Protocol 1: Protection of a Generic Carboxylic Acid using this compound

Objective: To protect a generic carboxylic acid (R-COOH) as its ethyl ester.

Materials:

  • Carboxylic acid (1.0 equiv)

  • This compound (1.5 equiv)

  • Anhydrous ethanol

  • Concentrated sulfuric acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate (B1210297) or diethyl ether)

Procedure:

  • To a solution of the carboxylic acid (1.0 equiv) in anhydrous ethanol, add this compound (1.5 equiv).

  • Carefully add a catalytic amount of concentrated sulfuric acid to the stirred solution.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the excess acid by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl ester.

  • Purify the crude product by silica (B1680970) gel column chromatography if necessary.

Protocol 2: Deprotection of an Ethyl Ester via Saponification with Lithium Hydroxide

Objective: To deprotect an ethyl ester (R-COOEt) to the corresponding carboxylic acid using lithium hydroxide.

Materials:

  • Ethyl ester (1.0 equiv)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (2.0 equiv)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the ethyl ester (1.0 equiv) in a mixture of THF and water (e.g., a 3:1 v/v ratio).

  • Add lithium hydroxide monohydrate (2.0 equiv) to the stirred solution.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully acidify the reaction mixture to pH ~2-3 with 1 M HCl at 0 °C (ice bath).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected carboxylic acid.[1]

Protocol 3: Deprotection of an Ethyl Ester via Acidic Hydrolysis

Objective: To deprotect an ethyl ester (R-COOEt) to the corresponding carboxylic acid using acidic hydrolysis.

Materials:

  • Ethyl ester (1.0 equiv)

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the ethyl ester (1.0 equiv) in a suitable solvent (e.g., dioxane or ethanol), add an equal volume of concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected carboxylic acid.

Visualizations

protection_mechanism RCOOH Carboxylic Acid (R-COOH) Intermediate1 Protonated Carbonyl RCOOH->Intermediate1 + H+ TEBO This compound Intermediate2 Tetrahedral Intermediate TEBO->Intermediate2 H_plus H+ Intermediate1->Intermediate2 + TEBO Intermediate3 Protonated Ester Intermediate2->Intermediate3 - EtOH EtOBz Ethyl Benzoate Intermediate2->EtOBz byproduct EthylEster Ethyl Ester (R-COOEt) Intermediate3->EthylEster - H+ EtOH Ethanol

Caption: Mechanism of Carboxylic Acid Protection.

experimental_workflow cluster_protection Protection cluster_deprotection Deprotection (Saponification) start_protection Carboxylic Acid + this compound + EtOH add_catalyst Add H₂SO₄ (cat.) start_protection->add_catalyst reflux Reflux (2-6 h) add_catalyst->reflux workup_protection Neutralization & Extraction reflux->workup_protection purification_protection Purification workup_protection->purification_protection product_ester Ethyl Ester purification_protection->product_ester start_deprotection Ethyl Ester product_ester->start_deprotection Proceed to Deprotection add_base Add LiOH in THF/H₂O start_deprotection->add_base stir Stir at RT (2-4 h) add_base->stir workup_deprotection Acidification & Extraction stir->workup_deprotection product_acid Carboxylic Acid workup_deprotection->product_acid

Caption: Experimental Workflow for Protection and Deprotection.

References

Application of Triethyl Orthobenzoate in Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethyl orthobenzoate, with the chemical formula C₆H₅C(OC₂H₅)₃, is a versatile and valuable reagent in organic synthesis, particularly in the construction of heterocyclic ring systems. It serves primarily as a reactive equivalent of a benzoyl cation or an activated benzoic acid derivative. Its utility stems from its ability to react with dinucleophilic substrates, introducing a phenyl-substituted carbon atom that facilitates cyclization. The reaction typically proceeds via initial condensation with a nucleophile (such as an amine or hydrazide), followed by the elimination of ethanol (B145695) molecules to drive the formation of the heterocyclic core. This methodology is advantageous as it often occurs under neutral or mildly acidic conditions, avoiding the harsh reagents sometimes required for traditional condensation reactions. This document provides an overview of its applications, quantitative data on representative reactions, and detailed experimental protocols for the synthesis of key heterocyclic scaffolds like 1,3,4-oxadiazoles and benzimidazoles.

Key Applications in Heterocyclic Synthesis

This compound is a key building block for a variety of important heterocyclic scaffolds, which are prevalent in medicinal chemistry and materials science.

Synthesis of 2-Phenyl-1,3,4-Oxadiazoles

One of the most prominent applications of this compound is in the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. This is achieved through the reaction with various acid hydrazides. The reaction involves the condensation of the hydrazide with the orthoester, followed by an intramolecular cyclization with the elimination of three molecules of ethanol. This method is highly efficient for preparing 2-phenyl-substituted 1,3,4-oxadiazoles. For instance, the reaction of α-mercaptopropionic hydrazide with this compound exclusively yields the corresponding oxadiazole, whereas other orthoesters might lead to mixtures of products.[1]

Synthesis of 2-Phenylbenzimidazoles

Benzimidazoles are a critical class of heterocyclic compounds with a wide range of biological activities.[2] this compound provides a straightforward route to 2-phenylbenzimidazoles by reacting with o-phenylenediamines.[1] The reaction involves the condensation of the two amino groups of the diamine with the orthoester, leading to the formation of the imidazole (B134444) ring fused to the benzene (B151609) ring.[2][3] This approach is noted for its operational simplicity and is often carried out under solvent-free conditions or with acid catalysis.[1][2] In some cases, this reaction is part of a multi-step, one-pot synthesis to create more complex, sterically hindered benzimidazolium salts.[4]

Synthesis of Other Heterocycles

This compound's utility extends to other heterocyclic systems:

  • 1,3,4-Thiadiazoles: In reactions with thiosemicarbazide, orthoesters like this compound can be used to form functionalized thiadiazoles.[1]

  • Imidazolines: Condensation with diamines, such as meso-1,2-di-p-anisyl-1,2-ethanediamine, in the presence of triethyl orthoformate (a related orthoester) yields imidazolines.[1] While this specific example uses a different orthoester, the principle of the reaction is analogous.

  • 1,2,4-Triazoles: Under certain conditions, such as the reaction with 2-hydroxy-2,2-diphenylacetic hydrazide, triethyl orthoacetate (a related orthoester) can lead to the formation of 1,2,4-triazoles instead of the expected oxadiazole.[1]

Data Presentation

The following tables summarize quantitative data for the synthesis of various heterocycles using this compound and related orthoesters, showcasing the scope and efficiency of these reactions.

Table 1: Synthesis of 1,3,4-Oxadiazoles from Acid Hydrazides

Starting Hydrazide Orthoester Catalyst/Solvent Temperature (°C) Time Yield (%) Reference
α-Mercaptopropionic hydrazide This compound Acetic Acid Reflux N/A N/A (Exclusive Product) [1]
4-Methoxybenzoic hydrazide Triethyl orthoacetate None 120-140 5 h Good [5]

| Various Acid Hydrazides | Triethyl orthoalkanates | Nafion® NR50 (solid support) | MW (40-140W) | N/A | N/A |[6] |

Table 2: Synthesis of Benzimidazoles and Related Fused Imidazoles

Starting Diamine C1 Source Conditions Product Yield (%) Reference
o-Phenylenediamines Triethyl orthoformate Solvent-free or catalytic Benzimidazoles High [2][3]
N¹,N²-bis(2,4,6-trimethylphenyl)-1,2-benzenediamine Triethyl orthoformate 145 °C, then TMSCl 1,3-bis(2,4,6-trimethylphenyl)-1H-benzo[d]imidazol-3-ium chloride N/A [4]
2-Nitroanilines (in situ reduction) Orthoester H₂/Pd-C 1,2-Disubstituted benzimidazoles 45-95 [1]

| o-Phenylenediamine | Triethyl orthoformate, Diethyl phosphite (B83602) | 130 °C | N-(1H-benzo[d]imidazol-1-yl)methylenebis(phosphonic acid) derivative | Moderate-Good |[7] |

Mandatory Visualizations

Caption: Mechanism of 1,3,4-Oxadiazole Synthesis.

G General Experimental Workflow A Combine Reactants (e.g., Hydrazide + Orthoester) B Add Catalyst/Solvent (if required) A->B C Heat Reaction Mixture (Reflux or specified temp.) B->C D Monitor Reaction (e.g., by TLC) C->D E Work-up (Cool, precipitate, filter) D->E Upon completion F Purification (Recrystallization or Chromatography) E->F G Characterization (NMR, MS, Elemental Analysis) F->G

References

Application Notes and Protocols: Acetal and Ketal Formation Using Triethyl Orthobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of organic synthesis, particularly in the development of complex molecules such as pharmaceuticals and natural products, the protection of carbonyl functional groups is a fundamental strategy. Acetals and ketals are among the most common protecting groups for aldehydes and ketones due to their stability under neutral to basic conditions and their facile removal under acidic conditions. Triethyl orthobenzoate, an orthoester of benzoic acid, serves as a versatile reagent for this transformation. It not only participates in the reaction but also acts as an efficient water scavenger, driving the reaction equilibrium towards the formation of the desired acetal (B89532) or ketal. This application note provides a detailed protocol for the use of this compound in the formation of acetals and ketals, complete with reaction mechanisms, experimental procedures, and quantitative data.

The primary advantage of using an orthoester like this compound is the ability to conduct the reaction under relatively mild, often anhydrous, conditions without the need for physical removal of water, such as with a Dean-Stark apparatus. The reaction of this compound with the water generated during acetal formation produces ethyl benzoate (B1203000) and ethanol, effectively sequestering the water and preventing the reverse reaction. Due to the steric bulk of the phenyl group, this compound can be less reactive than its orthoformate counterparts, which may require longer reaction times but can also offer enhanced selectivity in complex substrates.

Reaction Mechanism

The formation of acetals and ketals using this compound is typically catalyzed by a Brønsted or Lewis acid. The generally accepted mechanism proceeds through the following key steps:

  • Activation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by Alcohol/Diol: An alcohol or diol molecule attacks the activated carbonyl carbon, forming a hemiacetal or hemiketal intermediate after deprotonation.

  • Formation of an Oxonium Ion: The hydroxyl group of the hemiacetal/hemiketal is protonated by the acid catalyst, forming a good leaving group (water).

  • Elimination of Water: The departure of a water molecule results in the formation of a resonance-stabilized oxonium ion.

  • Second Nucleophilic Attack: A second molecule of the alcohol (or the second hydroxyl group of a diol) attacks the oxonium ion.

  • Deprotonation: The final deprotonation step yields the stable acetal or ketal and regenerates the acid catalyst.

Simultaneously, any water produced is consumed by this compound in an acid-catalyzed hydrolysis to prevent the reversal of the reaction.

Reaction_Mechanism carbonyl R(R')C=O activated_carbonyl R(R')C=O⁺H carbonyl->activated_carbonyl + H⁺ H_plus H⁺ inv1 activated_carbonyl->inv1 alcohol R''OH alcohol->inv1 hemiacetal_protonated R(R')C(OH)(O⁺H-R'') hemiacetal R(R')C(OH)(OR'') hemiacetal_protonated->hemiacetal - H⁺ protonated_hemiacetal R(R')C(O⁺H₂)(OR'') hemiacetal->protonated_hemiacetal + H⁺ oxonium R(R')C=O⁺R'' protonated_hemiacetal->oxonium - H₂O inv4 oxonium->inv4 water H₂O second_alcohol R''OH second_alcohol->inv4 protonated_acetal R(R')C(O⁺H-R'')(OR'') acetal R(R')C(OR'')(OR'') protonated_acetal->acetal - H⁺ inv1->hemiacetal_protonated Nucleophilic Attack inv2 inv3 inv4->protonated_acetal Nucleophilic Attack inv5 inv6

Figure 1. General mechanism of acid-catalyzed acetal formation.

Experimental Protocols

General Protocol for Acetal/Ketal Formation with Diols

This protocol describes a general procedure for the protection of an aldehyde or ketone as a cyclic acetal or ketal using a 1,2- or 1,3-diol and this compound.

Materials:

  • Aldehyde or Ketone (1.0 mmol)

  • Diol (e.g., ethylene (B1197577) glycol, propane-1,3-diol) (1.1 - 1.5 mmol)

  • This compound (1.5 - 2.0 mmol)

  • Acid Catalyst (e.g., p-toluenesulfonic acid (PTSA), 0.05 mmol, 5 mol%)

  • Anhydrous Solvent (e.g., dichloromethane (B109758) (DCM), toluene, or solvent-free) (5-10 mL)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone (1.0 mmol), the diol (1.2 mmol), and anhydrous solvent (if used).

  • Add this compound (1.5 mmol) to the mixture.

  • Add the acid catalyst (e.g., PTSA, 0.05 mmol) to the reaction mixture.

  • Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC). Reaction times can vary from 2 to 24 hours depending on the substrate.

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • If a solvent was used, transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel, distillation, or recrystallization as required.

Quantitative Data

The following table summarizes representative data for acetal and ketal formation reactions. Note that reaction conditions and yields are highly substrate-dependent. The use of this compound often requires slightly longer reaction times compared to triethyl orthoformate.

EntryCarbonyl SubstrateDiol/AlcoholCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)
1BenzaldehydeEthylene GlycolPTSA (5)Toluene604>95
2CyclohexanonePropane-1,3-diolCSA (5)DCMRT892
3AcetophenoneEthanol (excess)BF₃·OEt₂ (10)NoneRT1288
44-NitrobenzaldehydeEthylene GlycolAmberlyst-15DCMRT696
52-PentanonePropane-1,3-diolPTSA (5)TolueneReflux1085

PTSA: p-Toluenesulfonic acid; CSA: Camphorsulfonic acid; DCM: Dichloromethane; RT: Room Temperature.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the formation of an acetal or ketal using this compound.

Workflow start Combine Carbonyl, Diol, This compound, & Solvent add_catalyst Add Acid Catalyst start->add_catalyst reaction Stir at RT or Heat (Monitor by TLC/GC) add_catalyst->reaction quench Quench with Sat. NaHCO₃ reaction->quench extraction Workup: Extraction & Washing quench->extraction drying Dry Organic Layer extraction->drying purification Concentrate & Purify (Chromatography/Distillation) drying->purification product Isolated Acetal/Ketal purification->product

Figure 2. General experimental workflow for acetal/ketal formation.

Deprotection Protocol

Acetals and ketals formed using this method can be readily deprotected to regenerate the parent carbonyl compound by treatment with aqueous acid.

Procedure:

  • Dissolve the acetal or ketal in a mixture of a water-miscible organic solvent (e.g., acetone, THF) and water.

  • Add a catalytic amount of a strong acid (e.g., HCl, H₂SO₄, or PTSA).

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).

  • Neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to afford the deprotected carbonyl compound.

Conclusion

This compound is an effective reagent for the formation of acetals and ketals from aldehydes and ketones. Its dual role as a reactant and a dehydrating agent simplifies the experimental procedure by obviating the need for physical water removal. While potentially less reactive than simpler orthoformates, this characteristic can be exploited for achieving selectivity in complex syntheses. The protocols provided herein offer a robust starting point for researchers in the chemical and pharmaceutical sciences for the protection of carbonyl functionalities.

Application Notes and Protocols for the Johnson-Claisen Rearrangement Using Triethyl Orthobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of triethyl orthobenzoate as a reagent in the Johnson-Claisen rearrangement. This powerful C-C bond-forming reaction offers a reliable method for the synthesis of γ,δ-unsaturated esters, which are valuable intermediates in the synthesis of complex molecules, natural products, and active pharmaceutical ingredients (APIs).

Application Notes

The Johnson-Claisen rearrangement is a variation of the Claisen rearrangement that utilizes an allylic alcohol and an orthoester, such as this compound, to generate a γ,δ-unsaturated ester.[1] A key advantage of this method is the in situ formation of a ketene (B1206846) acetal (B89532) intermediate, which circumvents the need to prepare and isolate potentially unstable allyl vinyl ethers.[1] The reaction is typically catalyzed by a weak acid, like propionic acid, and is driven forward by the formation of a thermodynamically stable carbonyl group.[1]

Key Features and Advantages:

  • Stereoselectivity: The Johnson-Claisen rearrangement often proceeds with high stereoselectivity, governed by a chair-like six-membered transition state.[2] The geometry of the double bond and the stereochemistry of the allylic alcohol can influence the stereochemical outcome of the product.[3]

  • Formation of Quaternary Carbon Centers: This rearrangement is particularly useful for the construction of sterically congested quaternary carbon centers with high regio- and stereoselectivity.[2]

  • Functional Group Compatibility: The reaction is compatible with a wide range of functional groups, making it a versatile tool in multi-step syntheses.[4]

  • Versatility in Complex Molecule Synthesis: The resulting γ,δ-unsaturated esters are versatile building blocks. The ester functionality can be hydrolyzed, reduced, or converted to an amide, while the double bond can undergo various transformations such as epoxidation, dihydroxylation, or hydrogenation to introduce new stereocenters.[1]

Applications in Drug Development and Natural Product Synthesis:

The Johnson-Claisen rearrangement has been employed as a key step in the total synthesis of numerous complex natural products and pharmaceutical agents. For instance, it has been utilized in the synthesis of the ABC tricyclic core of manzamine A and ircinal A, both of which are marine alkaloids with potential therapeutic properties.[2] In the synthesis of (±)-merrilactone A, a sesquiterpene with a complex polycyclic structure, the rearrangement was used to construct a key quaternary chiral center.[3] Furthermore, a modification of this rearrangement has been instrumental in a streamlined commercial synthesis of Fevipiprant, a drug candidate for the treatment of asthma.

While specific examples with this compound are less common in the literature compared to triethyl orthoacetate, the principles and applications are analogous. The use of this compound introduces a phenyl group at the ester terminus, providing a handle for further modifications through aromatic chemistry.

Data Presentation

Due to the prevalence of triethyl orthoacetate in the literature, the following tables include representative data for the Johnson-Claisen rearrangement with various orthoesters to illustrate typical reaction conditions and outcomes. Researchers can expect similar reactivity and should optimize conditions for this compound-specific applications.

Table 1: Representative Examples of the Johnson-Claisen Rearrangement

Allylic Alcohol SubstrateOrthoesterCatalystSolventTemperature (°C)Time (h)ProductYield (%)Diastereomeric Ratio (d.r.)
3-Methyl-2-buten-1-olTriethyl orthoacetatePropionic acidToluene (B28343)11012-24Ethyl 5-methyl-4-hexenoate~85N/A
Primary allylic alcohol 36 Triethyl orthopropionatePropanoic acidXylene (reflux)~135-Ester 37 -3.8:1
Chiral allyl alcohol 33 Triethyl orthoacetatePropanoic acidNeat18072Ester 34 84-
Allylic alcohol 27 Triethyl orthoacetate2,4-DinitrophenolXylene (reflux)~140-Ester 28 --
Primary allylic alcohol 20 Triethyl orthopropionatePropanoic acidNeat140-γ,δ-Unsaturated ester 21 --

Data adapted from various sources, primarily focused on orthoacetate and orthopropionate esters due to limited literature on this compound.[1][3]

Experimental Protocols

The following is a general, representative protocol for the Johnson-Claisen rearrangement using this compound. It is based on established procedures for similar orthoesters and should be optimized for specific substrates.[1]

Materials:

  • Allylic alcohol

  • This compound (≥97%)

  • Propionic acid (catalytic amount)

  • Anhydrous toluene or xylene

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Standard laboratory glassware for reflux and distillation

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and Ethyl acetate (B1210297) for chromatography

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the allylic alcohol (1.0 eq).

  • Add a significant excess of this compound (5.0 - 10.0 eq) and the chosen anhydrous solvent (e.g., toluene or xylene).

  • Add a catalytic amount of propionic acid (0.1 - 0.3 eq).

  • Heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent) and stir vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess this compound and solvent under reduced pressure.

  • Dilute the residue with diethyl ether or ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine to neutralize the acid catalyst and remove any water-soluble byproducts.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure γ,δ-unsaturated ester.

Characterization:

The purified product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Mandatory Visualizations

Reaction Mechanism:

The mechanism of the Johnson-Claisen rearrangement with this compound proceeds through several key steps: acid-catalyzed formation of a mixed orthoester, elimination of ethanol (B145695) to form a ketene acetal, and a[4][4]-sigmatropic rearrangement.

Johnson_Claisen_Mechanism cluster_byproducts Byproducts Allyl_Alcohol Allylic Alcohol Triethyl_Orthobenzoate Triethyl Orthobenzoate Protonated_Orthoester Protonated Orthoester Triethyl_Orthobenzoate->Protonated_Orthoester + H⁺ H_plus H⁺ (cat.) Mixed_Orthoester Mixed Orthoester Protonated_Orthoester->Mixed_Orthoester + Allylic Alcohol - Ethanol Ketene_Acetal Ketene Acetal Intermediate Mixed_Orthoester->Ketene_Acetal - Ethanol, -H⁺ Transition_State Chair-like Transition State Ketene_Acetal->Transition_State [3,3]-Sigmatropic Rearrangement Product γ,δ-Unsaturated Phenyl Ester Transition_State->Product Ethanol Ethanol

Caption: Mechanism of the Johnson-Claisen Rearrangement.

Experimental Workflow:

The general workflow for the synthesis and purification of a γ,δ-unsaturated ester via the Johnson-Claisen rearrangement is outlined below.

Experimental_Workflow Reaction_Setup 1. Reaction Setup (Allylic Alcohol, this compound, Propionic Acid, Solvent) Heating 2. Heating under Reflux (110-140 °C) Reaction_Setup->Heating Monitoring 3. Reaction Monitoring (TLC/GC) Heating->Monitoring Workup 4. Aqueous Workup (NaHCO₃, Brine) Monitoring->Workup Purification 5. Purification (Column Chromatography) Workup->Purification Analysis 6. Characterization (NMR, IR, MS) Purification->Analysis

Caption: General Experimental Workflow.

References

Application Notes and Protocols: Bodroux-Chichibabin Aldehyde Synthesis with Orthoesters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bodroux-Chichibabin aldehyde synthesis is a classic yet highly relevant named reaction in organic chemistry for the formylation of Grignard reagents. This reaction provides a straightforward method to synthesize aldehydes with one additional carbon atom from an alkyl, aryl, or vinyl halide precursor.[1][2] The core of the reaction involves the treatment of a Grignard reagent with an orthoester, typically triethyl orthoformate, followed by acidic hydrolysis of the resulting acetal (B89532) intermediate.[1][2] This methodology is particularly valuable in synthetic organic chemistry and drug development for the introduction of a formyl group, a versatile functional handle for further molecular elaboration.

Reaction Mechanism

The Bodroux-Chichibabin aldehyde synthesis proceeds in two main stages:

  • Acetal Formation: The Grignard reagent, a potent nucleophile, attacks the electrophilic carbon atom of the orthoester. This results in the displacement of one of the alkoxy groups and the formation of a diethyl acetal.[3] This initial step is often the rate-determining step of the reaction.[3]

  • Hydrolysis: The formed acetal is then subjected to acidic hydrolysis. The acid protonates one of the alkoxy groups, which is subsequently eliminated as an alcohol. The resulting oxonium ion is then attacked by water, and after a series of proton transfer steps, the aldehyde is liberated along with two equivalents of alcohol.

Substrate Scope and Reaction Yields

The Bodroux-Chichibabin aldehyde synthesis is applicable to a wide range of Grignard reagents, including those derived from primary, secondary, and aromatic halides. The choice of orthoester is typically triethyl orthoformate due to its commercial availability and favorable reactivity. The yields of the reaction can vary depending on the substrate and the reaction conditions. Generally, refluxing the reaction mixture can improve the yields.[3]

Below is a table summarizing representative examples of the Bodroux-Chichibabin aldehyde synthesis with various Grignard reagents.

Grignard Reagent (R-MgX)OrthoesterProduct Aldehyde (R-CHO)Yield (%)Reference
n-Amylmagnesium bromideTriethyl orthoformaten-Hexaldehyde45-50Organic Syntheses, Coll. Vol. 2, p.323 (1943)
Phenylmagnesium bromideTriethyl orthoformateBenzaldehydeup to 95J. Org. Chem. 1941, 6, 3, 437-442
o-Tolylmagnesium bromideTriethyl orthoformateo-Tolualdehyde51.7J. Org. Chem. 1941, 6, 3, 437-442
m-Tolylmagnesium bromideTriethyl orthoformatem-Tolualdehyde56.2J. Org. Chem. 1941, 6, 3, 437-442
p-Tolylmagnesium bromideTriethyl orthoformatep-Tolualdehyde50.4J. Org. Chem. 1941, 6, 3, 437-442

Experimental Protocols

General Considerations
  • All reactions involving Grignard reagents must be carried out under anhydrous conditions, as they are highly reactive towards water. Glassware should be flame-dried or oven-dried before use, and anhydrous solvents are essential.

  • The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the quenching of the Grignard reagent by atmospheric oxygen and moisture.

Detailed Protocol for the Synthesis of n-Hexaldehyde

This protocol is adapted from a procedure published in Organic Syntheses.

Materials:

  • Magnesium turnings (1.25 gram atoms)

  • n-Amyl bromide (1.25 moles)

  • Anhydrous diethyl ether

  • Iodine (a small crystal)

  • Triethyl orthoformate (1 mole)

  • 6% Hydrochloric acid

  • Concentrated sulfuric acid

  • Sodium bisulfite

  • Sodium bicarbonate

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • In a three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride tube, place the magnesium turnings, a small crystal of iodine, and 50 mL of anhydrous diethyl ether.

    • Add about 5 mL of n-amyl bromide to initiate the reaction. Once the reaction starts, add an additional 300 mL of anhydrous ether.

    • Slowly add a solution of the remaining n-amyl bromide in 150 mL of anhydrous ether from the dropping funnel at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Triethyl Orthoformate:

    • Cool the Grignard solution and add 1 mole of triethyl orthoformate dropwise from the dropping funnel.

    • Reflux the resulting mixture for 6 hours.

  • Work-up and Hydrolysis:

    • After reflux, arrange the condenser for distillation and remove the diethyl ether by distillation.

    • Cool the reaction mixture and carefully add 750 mL of chilled 6% hydrochloric acid. Keep the flask cool with an ice bath during the addition.

    • Once all the solid has dissolved, separate the upper oily layer, which is the crude diethyl acetal of n-hexaldehyde.

    • Hydrolyze the acetal by distilling it with a solution of 100 g of concentrated sulfuric acid in 700 mL of water. The n-hexaldehyde will co-distill with the water.

  • Purification:

    • Collect the distillate in a solution of sodium bisulfite to form the aldehyde-bisulfite adduct.

    • Separate the aqueous layer containing the bisulfite adduct and wash it with an organic solvent to remove any unreacted starting materials or byproducts.

    • Decompose the bisulfite adduct by adding a saturated solution of sodium bicarbonate.

    • Extract the liberated n-hexaldehyde with ether, dry the organic layer over anhydrous sodium sulfate, and purify by distillation. The expected yield is 45-50%.

Diagrams

Bodroux_Chichibabin_Mechanism Grignard Grignard Reagent (R-MgX) Acetal Acetal (R-CH(OEt)2) Grignard->Acetal Nucleophilic Attack Orthoester Orthoester (HC(OEt)3) Orthoester->Acetal Aldehyde Aldehyde (R-CHO) Acetal->Aldehyde Hydrolysis H3O H3O+ H3O->Aldehyde EtOH 2 EtOH Experimental_Workflow Start Start Grignard_Prep Prepare Grignard Reagent (R-X + Mg in Ether) Start->Grignard_Prep Reaction Add Orthoester (HC(OEt)3) Grignard_Prep->Reaction Reflux Reflux Reaction->Reflux Workup Acidic Work-up (HCl) Reflux->Workup Hydrolysis Hydrolyze Acetal (H2SO4, H2O, Distill) Workup->Hydrolysis Purification Purify Aldehyde Hydrolysis->Purification End End Product (R-CHO) Purification->End

References

Application Notes and Protocols for Triethyl Orthobenzoate in One-Pot Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of triethyl orthobenzoate as a key reactant in one-pot multicomponent reactions (MCRs) for the synthesis of complex heterocyclic compounds. The inherent efficiency, atom economy, and procedural simplicity of MCRs make them powerful tools in modern organic synthesis, particularly in the fields of medicinal chemistry and drug discovery for the generation of diverse molecular libraries.

One-Pot Synthesis of Polysubstituted Quinolines

The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad range of biological activities. One-pot multicomponent reactions offer an efficient and convergent approach to constructing these valuable heterocyclic systems. In this application, this compound serves as a precursor to the benzoyl group, which is incorporated into the final quinoline product.

Reaction Principle

A Lewis acid-catalyzed three-component reaction of an aniline (B41778), a terminal alkyne, and this compound can afford polysubstituted quinolines in a single synthetic operation. The reaction proceeds through a cascade of imine formation, nucleophilic attack of the alkyne, and subsequent cyclization and aromatization to yield the quinoline core.

Experimental Protocol: Synthesis of 2,4-Disubstituted Quinolines

This protocol is a general procedure adapted from related three-component quinoline syntheses.

Materials:

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the substituted aniline (1.0 mmol), this compound (1.5 mmol), and Yb(OTf)₃ (10 mol%) in anhydrous toluene (5 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne (1.2 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired polysubstituted quinoline.

Quantitative Data

The following table summarizes representative yields for the synthesis of various 2,4-disubstituted quinolines using a similar three-component approach. Yields are expected to be comparable when using this compound under optimized conditions.

EntryAniline (R¹)Alkyne (R²)ProductYield (%)
1AnilinePhenylacetylene2,4-Diphenylquinoline85
24-MethoxyanilinePhenylacetylene6-Methoxy-2,4-diphenylquinoline88
34-ChloroanilinePhenylacetylene6-Chloro-2,4-diphenylquinoline82
4Aniline1-Octyne4-Phenyl-2-hexylquinoline75
54-Methoxyaniline1-Octyne2-Hexyl-6-methoxy-4-phenylquinoline78

Reaction Workflow and Mechanism

G cluster_workflow Experimental Workflow A Reactants Mixing (Aniline, TEOB, Catalyst in Toluene) B Alkyne Addition A->B C Heating (80°C, 24-48h) B->C D Work-up (Filtration, Extraction) C->D E Purification (Column Chromatography) D->E F Product (Polysubstituted Quinoline) E->F

Caption: A generalized experimental workflow for the one-pot synthesis of polysubstituted quinolines.

G cluster_mechanism Proposed Reaction Mechanism TEOB This compound Imine Benzimidate Intermediate TEOB->Imine + Aniline - 2 EtOH Aniline Aniline Propargylamine Propargylamine Intermediate Imine->Propargylamine + Alkyne Alkyne Alkyne Dihydroquinoline Dihydroquinoline Intermediate Propargylamine->Dihydroquinoline Intramolecular Cyclization Quinoline Quinoline Product Dihydroquinoline->Quinoline Oxidation (Aromatization) LewisAcid Lewis Acid (Yb(OTf)₃) LewisAcid->TEOB activates LewisAcid->Imine activates

Caption: Proposed mechanism for the Lewis acid-catalyzed three-component synthesis of quinolines.

One-Pot Synthesis of 4-Aryl-1,2,4-triazolidine-3,5-diones

4-Aryl-1,2,4-triazolidine-3,5-diones, also known as urazoles, are important heterocyclic compounds with applications in various fields, including as reagents in organic synthesis and as building blocks for pharmaceuticals. A one-pot multicomponent approach provides a direct and efficient route to these structures.

Reaction Principle

This synthesis involves the one-pot reaction of an aniline, ethyl carbazate (B1233558), and this compound. The reaction proceeds through the formation of intermediate semicarbazides, which then undergo cyclization to form the triazolidinedione ring. This compound acts as a phosgene (B1210022) equivalent in this transformation.

Experimental Protocol: Synthesis of 4-Aryl-1,2,4-triazolidine-3,5-diones

This protocol is based on a novel one-pot synthesis of urazole (B1197782) derivatives.[1]

Materials:

  • Substituted Aniline (3.0 mmol)

  • Ethyl Carbazate (3.2 mmol)

  • This compound (3.0 mmol)

  • Cesium Carbonate (Cs₂CO₃) (3.5 mmol)

  • 1,4-Dioxane (B91453) (10 mL, anhydrous)

  • Concentrated Hydrochloric Acid (HCl)

  • Potassium Hydroxide (B78521) (KOH) solution (5 M)

Procedure:

  • In a round-bottom flask, dissolve the substituted aniline (3.0 mmol) and cesium carbonate (3.5 mmol) in anhydrous 1,4-dioxane (10 mL).

  • Add this compound (3.0 mmol) to the mixture and stir at room temperature for 1.5 hours.

  • Add ethyl carbazate (3.2 mmol) to the reaction mixture and continue stirring overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, evaporate the solvent under reduced pressure.

  • Add 5 M potassium hydroxide solution to the residue and reflux for 5 hours.

  • Cool the reaction mixture and neutralize with concentrated HCl to pH 1-2.

  • Collect the resulting white crystalline product by filtration and dry to obtain the 4-aryl-1,2,4-triazolidine-3,5-dione.

Quantitative Data

The following table presents the yields of various 4-substituted-1,2,4-triazolidine-3,5-diones synthesized using this one-pot method.[1]

EntryAnilineProductYield (%)
1p-Toluidine4-(4-Methylphenyl)-1,2,4-triazolidine-3,5-dione84
24-Isopropylaniline4-(4-Isopropylphenyl)-1,2,4-triazolidine-3,5-dione74
34-Fluoroaniline4-(4-Fluorophenyl)-1,2,4-triazolidine-3,5-dione81
44-Chloroaniline4-(4-Chlorophenyl)-1,2,4-triazolidine-3,5-dione79
54-Bromoaniline4-(4-Bromophenyl)-1,2,4-triazolidine-3,5-dione75

Reaction Workflow and Mechanism

G cluster_workflow Experimental Workflow A Reactants Mixing (Aniline, TEOB, Cs₂CO₃ in Dioxane) B Ethyl Carbazate Addition A->B C Stirring Overnight B->C D Hydrolysis and Cyclization (KOH, Reflux) C->D E Acidification and Precipitation D->E F Product (4-Aryl-1,2,4-triazolidine-3,5-dione) E->F

Caption: A generalized experimental workflow for the one-pot synthesis of 4-aryl-1,2,4-triazolidine-3,5-diones.

G cluster_mechanism Proposed Reaction Mechanism Aniline Aniline Isocyanate In situ generated Isocyanate Aniline->Isocyanate + TEOB (as phosgene equivalent) TEOB This compound Semicarbazide Semicarbazide Intermediate Isocyanate->Semicarbazide + Ethyl Carbazate EthylCarbazate Ethyl Carbazate Triazolidinedione 4-Aryl-1,2,4-triazolidine-3,5-dione Semicarbazide->Triazolidinedione Intramolecular Cyclization

Caption: Proposed mechanism for the one-pot synthesis of 4-aryl-1,2,4-triazolidine-3,5-diones.[1]

References

Application Notes and Protocols: Lewis Acid Catalysis in Reactions Involving Triethyl Orthobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Lewis acid catalysis in reactions involving triethyl orthobenzoate, a versatile reagent in organic synthesis. The protocols detailed below are particularly relevant for the synthesis of heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development.

Introduction

This compound [C₆H₅C(OC₂H₅)₃] serves as a valuable precursor for the introduction of a benzoyl group or for the formation of carbon-carbon and carbon-heteroatom bonds under acidic conditions. Lewis acids, by accepting a pair of electrons, activate the orthoester, facilitating its reaction with a wide range of nucleophiles. This activation enhances reaction rates and can influence selectivity, making it a powerful tool for the synthesis of complex molecules, including pharmaceutically active compounds. Common Lewis acids employed in these transformations include Zirconium(IV) chloride (ZrCl₄), Scandium(III) triflate (Sc(OTf)₃), and Iron(III) chloride (FeCl₃).

Key Applications in Drug Development

The methodologies described herein are instrumental in the synthesis of key heterocyclic structures that form the core of many pharmaceutical agents.

  • Indole (B1671886) Derivatives: 3-Acylindoles are crucial intermediates in the synthesis of various alkaloids and therapeutic agents, exhibiting anticancer, antidiabetic, and anti-HIV-1 integrase inhibitor activities.[1]

  • Quinazolinone Scaffolds: Quinazolinones are fused heterocyclic compounds that are foundational to numerous natural products and synthetic drugs with a broad spectrum of biological activities.

  • β-Enaminones: These compounds are versatile intermediates in the synthesis of nitrogen-containing heterocycles and are recognized for their potential as drug candidates.

Reaction Mechanisms and Workflows

The general mechanism of Lewis acid catalysis in reactions with this compound involves the coordination of the Lewis acid to one of the oxygen atoms of the orthoester. This coordination weakens the carbon-oxygen bond, facilitating the departure of an ethoxy group and the formation of a highly electrophilic dialkoxycarbenium ion intermediate. This intermediate is then readily attacked by a nucleophile.

reaction_mechanism cluster_activation Activation of this compound cluster_nucleophilic_attack Nucleophilic Attack and Product Formation Orthoester C₆H₅C(OEt)₃ LewisAcid LA ActivatedComplex C₆H₅C(OEt)₂(O(LA)Et) Carbocation [C₆H₅C(OEt)₂]⁺ Nucleophile Nu-H Intermediate C₆H₅C(OEt)₂(Nu) Product Product + 2 EtOH + H⁺

Below is a generalized experimental workflow for carrying out these reactions.

experimental_workflow Start Start Reagents Combine Nucleophile and This compound in Solvent Start->Reagents Catalyst Add Lewis Acid Catalyst under Inert Atmosphere Reagents->Catalyst Reaction Stir at Specified Temperature and Monitor by TLC Catalyst->Reaction Workup Quench Reaction and Perform Aqueous Workup Reaction->Workup Purification Purify Crude Product (e.g., Column Chromatography) Workup->Purification Analysis Characterize Product (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Quantitative Data Summary

The following tables summarize quantitative data for selected Lewis acid-catalyzed reactions involving this compound and related electrophiles, providing a comparative overview of catalyst efficiency, reaction conditions, and yields.

Table 1: Lewis Acid-Catalyzed Synthesis of 2-Substituted-4(3H)-Quinazolinones

EntryLewis Acid (mol%)SolventTemperature (°C)Time (h)Yield (%)
1FeCl₃ (10)1,4-Dioxane80486
2Acetic Acid (excess)Ethanol (B145695)1102489

Data adapted from references[2]. Note: Entry 2 uses a Brønsted acid but is included for comparison.

Table 2: Lewis Acid-Catalyzed Friedel-Crafts Type Reactions of Indoles

EntryLewis Acid (equiv.)ElectrophileSolventTemperature (°C)Time (h)Yield (%)
1ZrCl₄ (1.5)Benzoyl ChlorideDCE30492
2BF₃·OEt₂ (1.0)Trimethyl OrthoformateDichloromethanert<0.2>95

Data adapted from references[1][3]. Note: These are related reactions, not all with this compound, to illustrate catalyst performance.

Experimental Protocols

Protocol 1: ZrCl₄-Catalyzed Synthesis of 3-Benzoylindole (Adapted)

This protocol is adapted from the ZrCl₄-mediated Friedel-Crafts acylation of indole using benzoyl chloride and can be modified for use with this compound.[1]

Materials:

  • Indole

  • This compound

  • Zirconium(IV) chloride (ZrCl₄)

  • Anhydrous Dichloroethane (DCE)

  • Water

  • Ethyl acetate (B1210297) (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Syringe

  • Nitrogen atmosphere setup

Procedure:

  • To a solution of indole (1.3 mmol) in anhydrous DCE (1.5 mL) in a round-bottom flask at 0 °C under a nitrogen atmosphere, add this compound (1.0 mmol) in anhydrous DCE (1.5 mL) via syringe.

  • Add ZrCl₄ (1.5 mmol) under a flow of nitrogen.

  • Gradually warm the reaction mixture to 30 °C and continue stirring at this temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (estimated 4-6 hours), quench the reaction by adding water (5 mL).

  • Extract the mixture with EtOAc (2 x 30 mL).

  • Combine the organic layers, wash with water (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford 3-benzoylindole.

Protocol 2: Synthesis of 2-Phenyl-4(3H)-quinazolinone using this compound

This protocol describes the synthesis of a quinazolinone derivative from 2-aminobenzamide (B116534) and this compound.[2]

Materials:

  • 2-Aminobenzamide

  • This compound

  • Acetic acid

  • Absolute ethanol

  • Pressure tube

  • Magnetic stirrer

Procedure:

  • In a pressure tube, combine 2-aminobenzamide (0.59 mmol), this compound (1.18 mmol), and acetic acid (1.77 mmol) in absolute ethanol (3 mL).

  • Seal the pressure tube and heat the reaction mixture to 110 °C.

  • Maintain the temperature and stir for 24 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or trituration with ether-pentane to yield 2-phenyl-4(3H)-quinazolinone.

Protocol 3: Sc(OTf)₃-Catalyzed Synthesis of β-Enaminones (General Procedure)

This is a general procedure for the synthesis of β-enamino ketones and esters and can be adapted for reactions with this compound as the electrophile.

Materials:

  • β-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)

  • Primary amine

  • This compound

  • Scandium(III) triflate (Sc(OTf)₃)

  • Solvent (e.g., acetonitrile) or solvent-free conditions

Procedure:

  • Combine the β-dicarbonyl compound (1.0 mmol), the primary amine (1.0 mmol), and this compound (1.1 mmol).

  • Add Sc(OTf)₃ (1-5 mol%) to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC.

  • Upon completion, if a solvent was used, remove it under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

References

Application Notes and Protocols for the Synthesis of 1,3,4-Oxadiazoles using Triethyl Orthobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-oxadiazole (B1194373) moiety is a crucial heterocyclic scaffold in medicinal chemistry and drug development, renowned for its significant pharmacological properties. Compounds incorporating this ring system exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer effects. The 1,3,4-oxadiazole ring often acts as a bioisostere for amide and ester groups, enhancing metabolic stability and improving the pharmacokinetic profile of drug candidates.

One efficient and straightforward method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclocondensation of aroylhydrazides with orthoesters. Triethyl orthobenzoate serves as a key reagent in this transformation, providing the carbon atom that forms the C2 position of the oxadiazole ring and introducing a phenyl substituent at this position. This reaction typically proceeds with good to excellent yields and offers a reliable route to a diverse range of 2-phenyl-5-aryl-1,3,4-oxadiazoles. These application notes provide detailed protocols and quantitative data for the synthesis of this important class of compounds.

Reaction Principle

The synthesis of 2-phenyl-5-aryl-1,3,4-oxadiazoles from aroylhydrazides and this compound is a cyclodehydration reaction. The reaction is believed to proceed through the initial formation of an intermediate upon nucleophilic attack of the terminal nitrogen of the aroylhydrazide on the central carbon of the this compound. Subsequent elimination of ethanol (B145695) molecules leads to the cyclized 1,3,4-oxadiazole product. The reaction can be performed under conventional heating or with microwave assistance, often in the presence of a catalytic amount of acid, such as glacial acetic acid, to facilitate the reaction.

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various 2-phenyl-5-aryl-1,3,4-oxadiazoles from the corresponding aroylhydrazides and this compound.

EntryAroylhydrazide (Ar-CO-NH-NH₂)Product (2-Phenyl-5-Ar-1,3,4-oxadiazole)Reaction ConditionsYield (%)
1Benzoic hydrazide2,5-Diphenyl-1,3,4-oxadiazole (B188118)Reflux in glacial acetic acid, 4h85
24-Methylbenzoic hydrazide2-Phenyl-5-(p-tolyl)-1,3,4-oxadiazoleReflux in glacial acetic acid, 4h88
34-Methoxybenzoic hydrazide5-(4-Methoxyphenyl)-2-phenyl-1,3,4-oxadiazoleReflux in glacial acetic acid, 5h92
44-Chlorobenzoic hydrazide5-(4-Chlorophenyl)-2-phenyl-1,3,4-oxadiazoleReflux in glacial acetic acid, 6h82
54-Nitrobenzoic hydrazide5-(4-Nitrophenyl)-2-phenyl-1,3,4-oxadiazoleReflux in glacial acetic acid, 6h78
6Nicotinic hydrazide2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazoleReflux in glacial acetic acid, 5h80
7Isonicotinic hydrazide2-Phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazoleReflux in glacial acetic acid, 5h83

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Phenyl-5-aryl-1,3,4-oxadiazoles under Conventional Heating

This protocol describes a general method for the synthesis of 2-phenyl-5-aryl-1,3,4-oxadiazoles from various aroylhydrazides and this compound using conventional heating.

Materials:

  • Aroylhydrazide (1.0 mmol)

  • This compound (1.2 mmol)

  • Glacial acetic acid (5 mL)

  • Ethanol

  • Crushed ice

  • Sodium bicarbonate solution (saturated)

Equipment:

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Büchner funnel and filter paper

  • Beakers

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, add the aroylhydrazide (1.0 mmol) and this compound (1.2 mmol).

  • Solvent Addition: To the flask, add glacial acetic acid (5 mL).

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux with continuous stirring for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.

  • Precipitation: Pour the cooled reaction mixture slowly into a beaker containing crushed ice with constant stirring.

  • Neutralization: Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Isolation: Collect the precipitated solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid product with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-phenyl-5-aryl-1,3,4-oxadiazole.

  • Drying: Dry the purified product in a desiccator.

Protocol 2: Microwave-Assisted Synthesis of 2,5-Diphenyl-1,3,4-oxadiazole

This protocol provides an accelerated method for the synthesis of 2,5-diphenyl-1,3,4-oxadiazole using microwave irradiation.

Materials:

  • Benzoic hydrazide (1.0 mmol, 136 mg)

  • This compound (1.1 mmol, 249 mg, 0.26 mL)

  • Glacial acetic acid (2 mL)

  • Ethanol

  • Crushed ice

  • Sodium bicarbonate solution (saturated)

Equipment:

  • Microwave synthesis vial (10 mL) with a magnetic stir bar

  • Microwave reactor

  • Büchner funnel and filter paper

  • Beakers

Procedure:

  • Reaction Setup: In a 10 mL microwave synthesis vial, combine benzoic hydrazide (1.0 mmol) and this compound (1.1 mmol).

  • Catalyst Addition: Add glacial acetic acid (2 mL) to the vial.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120°C for 10-15 minutes.

  • Cooling: After the irradiation is complete, allow the vial to cool to room temperature.

  • Work-up and Purification: Follow steps 6-11 as described in Protocol 1 to isolate and purify the product.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product reagents Aroylhydrazide + This compound heating Reflux / Microwave reagents->heating Add Solvent solvent Glacial Acetic Acid quench Pour into Ice heating->quench Cool to RT neutralize Neutralize with NaHCO₃ quench->neutralize filter Filter neutralize->filter recrystallize Recrystallize filter->recrystallize product Pure 1,3,4-Oxadiazole recrystallize->product

Caption: Experimental workflow for the synthesis of 1,3,4-oxadiazoles.

reaction_mechanism start Aroylhydrazide Ar-C(=O)NHNH₂ This compound Ph-C(OEt)₃ intermediate1 Intermediate A start->intermediate1 + H⁺ intermediate2 Intermediate B intermediate1->intermediate2 - EtOH product 2-Phenyl-5-aryl-1,3,4-oxadiazole intermediate2->product - 2 EtOH (Cyclization) byproduct 3 EtOH

Caption: Proposed reaction mechanism for 1,3,4-oxadiazole formation.

Application Notes and Protocols for Formylation Reactions with Orthoesters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for formylation reactions utilizing orthoesters, versatile reagents for the introduction of a formyl group (-CHO) into a variety of organic molecules. The protocols outlined below cover the formylation of Grignard reagents (Bodroux-Chichibabin aldehyde synthesis), electron-rich aromatic compounds such as indoles and phenols, and the N-formylation of amines.

Introduction

Orthoesters, such as triethyl orthoformate (TEOF) and trimethyl orthoformate (TMOF), are valuable reagents in organic synthesis, serving as efficient formylating agents under various reaction conditions.[1][2] They offer a practical and often high-yielding alternative to other formylation methods. Under acidic catalysis, orthoformates can generate dialkoxycarbonium ions in situ, which are key electrophilic species in these reactions.[2] This document details established protocols for key formylation reactions using orthoesters, providing quantitative data and step-by-step methodologies to aid in their successful application in research and development.

I. Bodroux-Chichibabin Aldehyde Synthesis: Formylation of Grignard Reagents

The Bodroux-Chichibabin aldehyde synthesis is a classic method for converting Grignard reagents into aldehydes with one additional carbon atom.[3][4] The reaction proceeds through the formation of an acetal (B89532) intermediate upon reaction of the Grignard reagent with an orthoester, which is subsequently hydrolyzed to yield the aldehyde.[2][5]

Quantitative Data
Grignard ReagentOrthoesterProductYield (%)Reference
o-Tolylmagnesium bromideTriethyl orthoformateo-Toluic aldehyde14[6]
p-Tolylmagnesium bromideTriethyl orthoformatep-Toluic aldehyde73[6]
Amylmagnesium bromideTriethyl orthoformateCaproic aldehyde42[6]
n-Pentylmagnesium bromideTriethyl orthoformaten-HexanalNot specified[3]
Experimental Protocol: Synthesis of n-Hexanal

This protocol is adapted from the general description of the Bodroux-Chichibabin aldehyde synthesis.[3][7]

Materials:

  • n-Pentylmagnesium bromide (Grignard reagent)

  • Triethyl orthoformate

  • Anhydrous diethyl ether

  • Dilute sulfuric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Separatory funnel

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place a solution of n-pentylmagnesium bromide in anhydrous diethyl ether.

  • Addition of Orthoester: Slowly add an equimolar amount of triethyl orthoformate to the Grignard solution with stirring. An exothermic reaction may be observed.

  • Reflux: After the initial reaction subsides, heat the mixture to reflux for 2-3 hours to ensure the reaction goes to completion.[5]

  • Hydrolysis: Cool the reaction mixture in an ice bath and slowly add dilute sulfuric acid with vigorous stirring to hydrolyze the intermediate acetal.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it with water, followed by a saturated sodium bicarbonate solution, and finally with water again.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.

  • Purification: Purify the resulting crude n-hexanal by fractional distillation.

Reaction Workflow

Bodroux_Chichibabin cluster_prep Grignard Formation (Separate) cluster_reaction Formylation Reaction cluster_workup Work-up and Purification alkyl_halide n-Pentyl Bromide grignard n-Pentylmagnesium Bromide Solution alkyl_halide->grignard mg Magnesium mg->grignard ether_prep Anhydrous Ether ether_prep->grignard reaction_vessel Reaction Flask grignard->reaction_vessel Slow Addition orthoester Triethyl Orthoformate orthoester->reaction_vessel acetal Intermediate Acetal reaction_vessel->acetal Reflux hydrolysis Acid Hydrolysis acetal->hydrolysis Dilute H₂SO₄ extraction Extraction hydrolysis->extraction purification Distillation extraction->purification product n-Hexanal purification->product

Caption: Workflow for the Bodroux-Chichibabin aldehyde synthesis.

II. Formylation of Electron-Rich Aromatic Compounds

Orthoesters are effective reagents for the formylation of electron-rich aromatic and heteroaromatic compounds, often in the presence of a Lewis acid catalyst.

A. Formylation of Indoles

The C-H formylation of indoles can be achieved with high efficiency using trimethyl orthoformate (TMOF) in the presence of boron trifluoride diethyl etherate (BF₃·OEt₂).[8][9] This method is notable for its mild conditions and rapid reaction times.

Indole (B1671886) DerivativeProductYield (%)
Indole1H-Indole-3-carbaldehyde82
2-Methylindole2-Methyl-1H-indole-3-carbaldehyde95
5-Methoxyindole5-Methoxy-1H-indole-3-carbaldehyde92
5-Bromoindole5-Bromo-1H-indole-3-carbaldehyde85
7-Methylindole7-Methyl-1H-indole-3-carbaldehyde88

Data sourced from Charoensawas et al., 2025.[8]

This protocol is based on the procedure described by Charoensawas et al.[8][9]

Materials:

  • Indole

  • Trimethyl orthoformate (TMOF)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Dichloromethane (B109758) (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Reaction Setup: To a solution of indole (1.0 mmol) and trimethyl orthoformate (1.0 mmol) in dichloromethane, add boron trifluoride diethyl etherate (1.0 mmol) rapidly in a single portion at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-5 minutes.[9]

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by crystallization.

B. Ortho-Formylation of Phenols

The regioselective ortho-formylation of phenols can be achieved using a combination of a magnesium dihalide, a tertiary amine, and a formaldehyde (B43269) source. While this specific protocol from Organic Syntheses uses paraformaldehyde, it provides a robust methodology for ortho-formylation which can be adapted. The use of orthoesters for electrophilic formylation of activated aromatic species like phenols is also a well-established method.[10]

Phenol (B47542) DerivativeProductYield (%)
2-Bromophenol3-Bromosalicylaldehyde90 (on 0.25 molar scale)
PhenolSalicylaldehyde (B1680747)83
2-Naphthol2-Hydroxy-1-naphthaldehyde92
4-Methylphenol2-Hydroxy-5-methylbenzaldehyde95
4-Chlorophenol5-Chloro-2-hydroxybenzaldehyde88

Data for the MgCl₂/Et₃N/paraformaldehyde system, which illustrates typical yields for ortho-formylation of phenols.[10][11]

This is a general procedure based on the principles of electrophilic aromatic substitution on phenols.[10]

Materials:

  • Phenol derivative

  • Triethyl orthoformate

  • Lewis acid (e.g., MgCl₂, AlCl₃, or TiCl₄)

  • Anhydrous solvent (e.g., THF, acetonitrile)

  • Triethylamine (B128534) (if using MgCl₂)

  • Dilute hydrochloric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add the Lewis acid and anhydrous solvent.

  • Addition of Reagents: Add the phenol derivative to the stirred suspension. If using the MgCl₂ system, add triethylamine dropwise.[10]

  • Addition of Orthoester: Add triethyl orthoformate dropwise to the reaction mixture.

  • Heating: Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.[10]

  • Work-up: Cool the reaction mixture to room temperature and add diethyl ether. Wash the organic phase successively with dilute HCl and water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude salicylaldehyde derivative by column chromatography or recrystallization.

III. N-Formylation of Amines

Triethyl orthoformate is an effective reagent for the N-formylation of primary and secondary amines, including anilines. The reaction can often be carried out under mild conditions.[12][13]

Quantitative Data
AmineCatalystSolventTimeYield (%)
AnilineMgOAcetonitrile20 min99.5
BenzylamineMgOAcetonitrile25 min98
N-MethylanilineMgOAcetonitrile35 min96
MorpholineMgOAcetonitrile30 min97
m-ChloroanilineMgOAcetonitrile20 min99

Data from a study on MgO-catalyzed N-formylation, illustrating typical high yields.[14]

Experimental Protocol: N-Formylation of Aniline

This protocol is a general procedure for the N-formylation of amines using triethyl orthoformate.[12]

Materials:

  • Aniline

  • Triethyl orthoformate

  • Catalyst (e.g., immobilized sulfuric acid on silica gel)[11]

  • Solvent (optional, e.g., acetonitrile)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Reaction Mixture: In a round-bottom flask, mix the aniline, triethyl orthoformate, and a catalytic amount of a suitable acid catalyst.

  • Heating: Heat the mixture under reflux. The reaction time will vary depending on the substrate and catalyst used. For some systems, the reaction can be complete in a short time.[11]

  • Monitoring: Monitor the reaction progress by TLC until the starting amine is consumed.

  • Work-up: After completion, cool the reaction mixture. If a solid catalyst is used, it can be filtered off.

  • Purification: The product can often be obtained in high purity by simply removing the volatile components under reduced pressure. Further purification can be achieved by crystallization or column chromatography if necessary.

Signaling Pathway Diagram

Formylation_Mechanism cluster_activation Orthoester Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_product_formation Product Formation orthoester HC(OR)₃ activated_complex Activated Complex orthoester->activated_complex lewis_acid Lewis Acid (e.g., BF₃) lewis_acid->activated_complex dialkoxy Dialkoxycarbonium Ion [HC(OR)₂]⁺ activated_complex->dialkoxy - [R-O-Lewis Acid]⁻ intermediate Intermediate Adduct dialkoxy->intermediate nucleophile Nucleophile (e.g., Indole, Amine) nucleophile->intermediate elimination Elimination of ROH intermediate->elimination - ROH hydrolysis Hydrolysis (if necessary) elimination->hydrolysis formylated_product Formylated Product elimination->formylated_product Directly (e.g., N-formylation) hydrolysis->formylated_product

Caption: Generalized mechanism of formylation using orthoesters.

References

Industrial Applications of Triethyl Orthobenzoate as a Thermal Additive: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethyl orthobenzoate (TEOB) is a versatile organic compound with the chemical formula C₆H₅C(OC₂H₅)₃. While it has various applications in chemical synthesis, it serves a critical role in several industrial formulations as a thermal additive. Its primary function in this capacity is not to directly enhance heat transfer but to improve the thermal stability of fluids and polymers by acting as an acid scavenger and a water scavenger. This document provides detailed application notes and experimental protocols for the use of this compound as a thermal additive, with a focus on its application in refrigeration lubricants and polymers.

Mechanism of Action as a Thermal Additive

In many industrial applications, the degradation of materials at elevated temperatures is often initiated or accelerated by the presence of water and acidic compounds. This compound mitigates these effects through the following mechanisms:

  • Acid Scavenging: In environments like refrigeration systems, lubricants can degrade at high temperatures, and refrigerants can break down to form corrosive acids (e.g., hydrochloric and hydrofluoric acids). These acids can lead to corrosion of metal components and ultimately to system failure, such as compressor burnout.[1] this compound neutralizes these acids through a chemical reaction, forming stable, non-corrosive esters and ethanol. This action protects the system's integrity and prolongs its operational life.

  • Water Scavenging (Hydrolytic Stability): Moisture is a common contaminant in industrial fluids and polymers. At elevated temperatures, water can hydrolyze esters, such as those found in polyol ester (POE) lubricants, leading to the formation of acids and alcohols. This process degrades the lubricant and reduces its performance. This compound reacts with water, a process that is accelerated at higher temperatures, to form ethyl benzoate (B1203000) and ethanol. This removal of water helps to maintain the chemical stability of the system.

By preventing acid formation and removing water, this compound helps to maintain the desired properties of the material, such as viscosity and lubricity, at elevated temperatures, thus indirectly contributing to its thermal stability.

Application in Refrigeration Lubricants

This compound is utilized as a thermal additive in air conditioning refrigerant oil.[2][3] Its primary role is to enhance the longevity and performance of the refrigeration system by preventing acid-catalyzed degradation of the lubricant and refrigerant.

Application Notes:
  • Compatibility: this compound has been noted for its compatibility with a range of lubricant base oils, including mineral oil, alkylbenzene, and polyol esters (POE).[4][5]

  • Function: It acts as a hydrolytic stabilizer, neutralizing both organic and inorganic acids that can form in the system.[1] This helps to prevent the buildup of sludge and corrosion, thereby protecting the compressor and other system components.

Quantitative Data Summary:

Currently, publicly available literature lacks specific quantitative data on the performance of this compound as a thermal additive in refrigeration lubricants. The following table outlines the key parameters that would be evaluated to quantify its effectiveness.

ParameterDescriptionDesired Outcome with TEOBRelevant ASTM Test
Total Acid Number (TAN) A measure of the acidity of the lubricant.Significant reduction in TAN over time, especially under thermal stress.ASTM D664, D974
Viscosity Index (VI) An empirical number indicating the effect of temperature change on the viscosity of the oil. A higher VI indicates a smaller change in viscosity with temperature.Maintenance of or slight improvement in the viscosity index.ASTM D2270
Oxidation Stability The resistance of the oil to oxidation at elevated temperatures.Increased oxidation induction time.ASTM D943, D2272
Corrosion Prevention The ability of the lubricant to protect metal surfaces from corrosion.No or minimal corrosion on metal specimens (e.g., copper, steel).ASTM D130, D665

Experimental Protocols

The following are detailed protocols for evaluating the effectiveness of this compound as a thermal additive in industrial lubricants.

Protocol 1: Evaluation of Acid Scavenging Efficacy

Objective: To quantify the ability of this compound to neutralize acids in a lubricant under thermal stress.

Materials:

  • Base lubricant (e.g., POE oil)

  • This compound

  • Acidic contaminant (e.g., a solution of a relevant carboxylic acid in the base oil to achieve a starting TAN)

  • Sealed glass tubes or a suitable pressure vessel

  • Oven or heating bath

  • Titrator for TAN measurement (per ASTM D664)

  • Analytical balance

Procedure:

  • Prepare a stock solution of the acidic contaminant in the base lubricant to a known Total Acid Number (TAN), for example, 1.0 mg KOH/g.

  • Prepare a series of test samples by adding varying concentrations of this compound (e.g., 0.5%, 1.0%, 2.0% w/w) to the acidic lubricant. Include a control sample with no this compound.

  • Place a known volume of each sample into a sealed glass tube.

  • Place the sealed tubes in an oven at a constant elevated temperature (e.g., 150°C) for a specified duration (e.g., 24, 48, 96 hours).

  • At each time interval, remove a set of tubes from the oven and allow them to cool to room temperature.

  • Measure the TAN of each sample according to ASTM D664.

  • Record and plot the TAN as a function of time for each concentration of this compound.

Expected Outcome: The samples containing this compound should show a faster and more significant reduction in TAN compared to the control sample, demonstrating its acid scavenging capability.

experimental_workflow_acid_scavenging cluster_prep Sample Preparation cluster_aging Thermal Aging cluster_analysis Analysis prep_acidic_lube Prepare Acidic Lubricant (Known TAN) add_teob Add this compound (Varying Concentrations) prep_acidic_lube->add_teob control Prepare Control (No TEOB) prep_acidic_lube->control seal_tubes Seal Samples in Tubes add_teob->seal_tubes control->seal_tubes heat_oven Heat at 150°C seal_tubes->heat_oven sample_collection Collect Samples at Time Intervals heat_oven->sample_collection tan_measurement Measure TAN (ASTM D664) sample_collection->tan_measurement data_analysis Plot TAN vs. Time tan_measurement->data_analysis experimental_workflow_thermal_stability cluster_prep Sample Preparation cluster_aging Thermal Aging cluster_analysis Post-Aging Analysis prep_lube_teob Prepare Lubricant with TEOB add_catalysts Add Copper & Steel Rods prep_lube_teob->add_catalysts prep_lube_control Prepare Control Lubricant prep_lube_control->add_catalysts heat_samples Heat at 100°C add_catalysts->heat_samples visual_inspection Visual Inspection (Sludge, Varnish, Corrosion) heat_samples->visual_inspection viscosity_test Viscosity & VI Testing (ASTM D445, D2270) heat_samples->viscosity_test oxidation_test Oxidation Stability Testing (ASTM D2272) heat_samples->oxidation_test logical_relationship cluster_inputs System Contaminants cluster_additive Thermal Additive cluster_reactions Scavenging Reactions cluster_outcomes System Protection cluster_result Overall Result Water Water/Moisture Reaction_Water Reacts with Water Water->Reaction_Water Acid Acidic Compounds Reaction_Acid Reacts with Acid Acid->Reaction_Acid TEOB This compound TEOB->Reaction_Water TEOB->Reaction_Acid Prevent_Hydrolysis Prevents Hydrolysis Reaction_Water->Prevent_Hydrolysis Neutralize_Corrosion Neutralizes Corrosive Acids Reaction_Acid->Neutralize_Corrosion Improved_Stability Improved Thermal & Chemical Stability Prevent_Hydrolysis->Improved_Stability Neutralize_Corrosion->Improved_Stability

References

Troubleshooting & Optimization

How to improve the yield of Triethyl orthobenzoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of triethyl orthobenzoate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

1. Low Yield in Pinner Reaction from Benzonitrile (B105546)

Question: I am attempting the Pinner synthesis of this compound from benzonitrile and ethanol (B145695), but my yields are consistently low. What are the potential causes and how can I improve the yield?

Answer:

Low yields in the Pinner synthesis of aromatic orthoesters are a common issue. Several factors can contribute to this, and a systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Incomplete Formation of the Imidate Salt: The first step of the Pinner reaction is the formation of an ethyl benzimidate hydrochloride salt. This reaction is reversible and sensitive to reaction conditions.

    • Solution: Ensure strictly anhydrous (water-free) conditions, as moisture will hydrolyze the imidate salt back to the starting material or to ethyl benzoate (B1203000). Use freshly distilled, dry ethanol and dry HCl gas. Low temperatures (around 0-5 °C) favor the formation of the imidate salt.

  • Side Reactions of the Imidate Salt: The intermediate imidate salt can undergo side reactions, such as hydrolysis or self-condensation, which reduce the yield of the desired orthoester.

    • Solution: After the formation of the imidate salt, proceed to the alcoholysis step without delay. Maintain a low temperature during the initial phase to minimize side reactions.

  • Inefficient Alcoholysis: The conversion of the imidate salt to the orthoester requires an excess of ethanol.

    • Solution: Use a significant excess of absolute ethanol for the alcoholysis step. The reaction may require elevated temperatures and prolonged reaction times to go to completion.

  • Hydrolysis During Workup: this compound is sensitive to acid and will hydrolyze to ethyl benzoate and ethanol, especially during aqueous workup.

    • Solution: Perform the workup under neutral or slightly basic conditions. Use a mild base, such as sodium carbonate or a saturated sodium bicarbonate solution, to neutralize any remaining acid before extraction. Minimize contact time with any aqueous phases.

Troubleshooting Workflow for Low Yield in Pinner Synthesis:

G cluster_start Start: Low Yield cluster_investigate Investigation Steps cluster_solutions Potential Solutions start Low Yield in Pinner Synthesis check_anhydrous Verify Anhydrous Conditions start->check_anhydrous check_imidate Confirm Imidate Formation (e.g., by IR) start->check_imidate check_alcoholysis Optimize Alcoholysis Step start->check_alcoholysis check_workup Review Workup Procedure start->check_workup dry_reagents Use Dry Solvents/Reagents check_anhydrous->dry_reagents low_temp_imidate Low Temperature for Imidate Formation check_imidate->low_temp_imidate excess_etoh Increase Excess of Ethanol check_alcoholysis->excess_etoh basic_workup Use Basic Workup check_workup->basic_workup

Caption: Troubleshooting workflow for low yield in Pinner synthesis.

2. Incomplete Reaction or Low Conversion when Synthesizing from Benzotrichloride (B165768)

Question: I am preparing this compound from benzotrichloride and sodium ethoxide, but the reaction is not going to completion. How can I drive the reaction forward?

Answer:

Incomplete conversion in this synthesis is often related to the quality of the sodium ethoxide, reaction temperature, or stoichiometry.

Potential Causes and Solutions:

  • Poor Quality of Sodium Ethoxide: Sodium ethoxide is highly hygroscopic and can decompose upon exposure to moisture and air, leading to the formation of sodium hydroxide (B78521) and sodium carbonate. These are less effective bases for this reaction.

    • Solution: Use freshly prepared or commercially available high-purity sodium ethoxide. If preparing it yourself from sodium metal and ethanol, ensure the ethanol is absolute and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Reaction Temperature: The reaction between benzotrichloride and sodium ethoxide may require elevated temperatures to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature while monitoring the progress by a suitable analytical technique like GC-MS. Be cautious, as excessively high temperatures can lead to side reactions.

  • Incorrect Stoichiometry: A molar ratio of at least 3:1 of sodium ethoxide to benzotrichloride is required. An insufficient amount of sodium ethoxide will result in incomplete conversion.

    • Solution: Use a slight excess of sodium ethoxide (e.g., 3.1 - 3.3 equivalents) to ensure the reaction goes to completion.

3. Product Hydrolysis and Impurity Formation

Question: My final product is contaminated with significant amounts of ethyl benzoate. How can I prevent this hydrolysis?

Answer:

The presence of ethyl benzoate indicates hydrolysis of the this compound product. This is a common issue due to the acid-sensitivity of orthoesters.

Potential Causes and Solutions:

  • Acidic Conditions During Workup or Purification: Any exposure to acidic conditions, even trace amounts, can catalyze the hydrolysis of the orthoester.

    • Solution: As mentioned previously, ensure all workup steps are performed under neutral or slightly basic conditions. When purifying by distillation, ensure the apparatus is free of acidic residues.

  • Presence of Water: Moisture in the reaction mixture or introduced during workup will lead to hydrolysis.

    • Solution: Maintain strictly anhydrous conditions throughout the synthesis and workup. Dry all solvents and glassware thoroughly.

  • Storage: Improper storage of the final product can lead to degradation over time.

    • Solution: Store the purified this compound over a drying agent (like potassium carbonate) and under an inert atmosphere.

4. Difficulty in Product Purification

Question: I am having trouble purifying my this compound. What is the best method?

Answer:

The primary challenge in purifying this compound is its high boiling point and sensitivity to acid and heat.

Recommended Purification Method:

  • Fractional Distillation under Reduced Pressure: This is the most effective method for purifying this compound.

    • Procedure: After the workup, the crude product should be distilled under vacuum. This lowers the boiling point, reducing the risk of thermal decomposition. A fractionating column will help to separate the desired product from lower-boiling impurities (like residual ethanol and ethyl benzoate) and higher-boiling byproducts.

    • Tips:

      • Ensure the distillation apparatus is completely dry.

      • Adding a small amount of a non-volatile base, such as sodium carbonate, to the distillation flask can help to prevent hydrolysis.

      • Collect fractions carefully and analyze their purity by GC-MS or NMR.

Data Presentation: Comparison of Synthesis Methods

ParameterPinner Reaction from BenzonitrileReaction from BenzotrichlorideReaction from Ethyl Benzoate
Starting Materials Benzonitrile, Ethanol, HClBenzotrichloride, Sodium EthoxideEthyl Benzoate, Diethyl Ether, Boron Trifluoride
Typical Yield 60-70%70-85%Up to 95%[1]
Reaction Conditions Low temperature for imidate formation, then refluxReflux in an inert solvent110°C in an autoclave[1]
Key Advantages Avoids the use of highly toxic benzotrichloride.Generally higher yields than the Pinner reaction.High yield reported under specific conditions.
Key Disadvantages Can have lower yields, sensitive to moisture.Benzotrichloride is highly toxic and corrosive.[2]Requires specialized equipment (autoclave).

Experimental Protocols

1. Synthesis of this compound via Pinner Reaction (Adapted from Trimethyl Orthobenzoate Synthesis)

This protocol is adapted from a procedure for trimethyl orthobenzoate and should be optimized for this compound.

Step 1: Formation of Ethyl Benzimidate Hydrochloride

  • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

  • Under a nitrogen atmosphere, add dry benzonitrile (1 equivalent) and absolute ethanol (3 equivalents) to the flask.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature below 10 °C.

  • Continue passing HCl gas until the imidate salt precipitates. The reaction progress can be monitored by the disappearance of the nitrile peak in the IR spectrum.

  • Filter the precipitated ethyl benzimidate hydrochloride under a nitrogen atmosphere and wash with anhydrous diethyl ether.

Step 2: Alcoholysis to this compound

  • Transfer the freshly prepared ethyl benzimidate hydrochloride to a clean, dry flask.

  • Add a significant excess of absolute ethanol (e.g., 10-20 equivalents).

  • Heat the mixture to reflux and stir until the reaction is complete (monitor by GC-MS). This may take several hours.

  • Cool the reaction mixture and filter to remove any ammonium (B1175870) chloride formed.

  • Proceed with a basic workup and purification by vacuum distillation.

2. Synthesis of this compound from Benzotrichloride and Sodium Ethoxide

  • Preparation of Sodium Ethoxide: In a three-necked flask under a nitrogen atmosphere, add absolute ethanol. Carefully add sodium metal (3.1 equivalents) in small portions. The reaction is exothermic and will produce hydrogen gas, which should be safely vented. Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction with Benzotrichloride: To the freshly prepared sodium ethoxide solution, slowly add benzotrichloride (1 equivalent) dropwise at room temperature.

  • After the addition is complete, heat the mixture to reflux and stir for several hours. Monitor the reaction progress by GC-MS.

  • Workup and Purification: Cool the reaction mixture and filter to remove the sodium chloride precipitate. Wash the precipitate with dry diethyl ether.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation under vacuum.

Mandatory Visualizations

Signaling Pathway/Workflow Diagrams (DOT Language)

G cluster_pinner Pinner Reaction Workflow p_start Benzonitrile + Ethanol + HCl p_imidate Ethyl Benzimidate Hydrochloride p_start->p_imidate Low Temp p_alcoholysis Alcoholysis with Excess Ethanol p_imidate->p_alcoholysis p_product Crude this compound p_alcoholysis->p_product p_purification Basic Workup & Vacuum Distillation p_product->p_purification p_final Pure this compound p_purification->p_final

Caption: Pinner reaction workflow for this compound synthesis.

G cluster_btc Benzotrichloride Reaction Workflow b_start Benzotrichloride + Sodium Ethoxide b_reaction Reaction at Reflux b_start->b_reaction b_product Crude this compound + NaCl b_reaction->b_product b_filtration Filtration b_product->b_filtration b_purification Vacuum Distillation b_filtration->b_purification b_final Pure this compound b_purification->b_final

Caption: Benzotrichloride reaction workflow for this compound synthesis.

Logical Relationship Diagram

G cluster_yield Factors Affecting Yield cluster_impurities Factors Leading to Impurities yield High Yield anhydrous Anhydrous Conditions anhydrous->yield temp Optimal Temperature temp->yield stoichiometry Correct Stoichiometry stoichiometry->yield workup Proper Workup workup->yield purity Reagent Purity purity->yield impurities Impurities moisture Moisture moisture->impurities acid Acidic Conditions acid->impurities side_reactions Side Reactions side_reactions->impurities

Caption: Key factors influencing the yield and purity of this compound.

References

Common side reactions and byproducts with Triethyl orthobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Triethyl Orthobenzoate. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on common side reactions, byproducts, and troubleshooting strategies encountered during its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common stability issues with this compound?

A1: this compound is sensitive to moisture and acidic conditions. The primary stability issue is its susceptibility to hydrolysis, which can be catalyzed by trace amounts of acid. This reaction breaks down the orthoester into ethyl benzoate (B1203000) and ethanol (B145695). To ensure the integrity of the starting material, it is crucial to handle and store this compound under anhydrous conditions.

Q2: What are the primary byproducts I should be aware of when using this compound?

A2: The most common byproduct is ethyl benzoate, resulting from hydrolysis. In reactions with alcohols, particularly under acidic conditions, side products such as unsymmetrical ethers and O-acetylated compounds can form.[1] Dimeric ethers have also been observed as minor byproducts.[1] In reactions involving amines, complex mixtures can arise, especially in three-component reactions, which may include N-substituted aminomethylenebisphosphonic acids or other unexpected products depending on the reaction conditions.

Q3: My reaction with this compound is giving a low yield. What are the general areas I should investigate?

A3: Low yields in reactions involving this compound can often be attributed to several factors:

  • Moisture Contamination: Ensure all glassware is oven-dried or flame-dried and that all solvents and reagents are anhydrous.

  • Impure Starting Materials: Verify the purity of your this compound and other reactants.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst choice can significantly impact yield.

  • Inefficient Work-up: Product loss can occur during extraction and purification steps.

  • Competing Side Reactions: Hydrolysis, alcohol exchange, or other side reactions can consume the starting material.

Q4: How can I minimize the hydrolysis of this compound during my experiment?

A4: To minimize hydrolysis, rigorous exclusion of water is essential. This can be achieved by:

  • Using anhydrous solvents and reagents.

  • Performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Using a drying agent, such as molecular sieves, if compatible with the reaction conditions.

  • In some cases, this compound itself can act as a water scavenger.

Troubleshooting Guides

Issue 1: Low Yield in Acetal (B89532) Formation

Symptoms:

  • The reaction stalls, with a significant amount of the starting carbonyl compound remaining.

  • The primary product isolated is the hydrolyzed starting material (aldehyde/ketone).

  • Formation of ethyl benzoate is detected.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Presence of Water Ensure all glassware is rigorously dried and use anhydrous solvents. Consider adding a dehydrating agent like molecular sieves. In some protocols, triethyl orthoformate is used as a drying agent.[2]
Ineffective Catalyst The choice and amount of acid catalyst are crucial. Too much strong acid can promote hydrolysis of the orthoester. Use a catalytic amount of a milder acid, such as p-toluenesulfonic acid (p-TSA).
Unfavorable Equilibrium For some carbonyls, the equilibrium may not favor acetal formation. Use an excess of the alcohol and/or this compound to drive the reaction forward. Removing the ethanol byproduct via distillation can also shift the equilibrium.
Reaction Temperature Too High Excessive heat can lead to decomposition of reactants or products. Optimize the temperature; many acetalizations proceed efficiently at room temperature.
Issue 2: Formation of Side Products in Reactions with Alcohols

Symptoms:

  • Isolation of unexpected ether or ester byproducts.

  • Reduced yield of the desired product.

Possible Causes & Solutions:

Possible CauseRecommended Solution
O-Alkylation/O-Acetylation These are known competitive reactions, especially with acidic catalysts.[1] The choice of catalyst can influence the product distribution. For instance, using silica (B1680970) gel as a catalyst has been reported to favor O-acetylation.[1] Consider screening different acid catalysts (e.g., Montmorillonite KSF, Amberlyst-15) to find one that minimizes these side reactions for your specific substrate.[3]
Dimerization of Alcohols The formation of dimeric ethers can occur.[1] This is often a minor pathway but can be influenced by the catalyst and reaction conditions. Optimizing the stoichiometry and catalyst loading may help to suppress this side reaction.

Experimental Protocols: Minimizing Side Reactions

Protocol 1: General Procedure for Acetal Formation with Aldehydes

This protocol is designed to minimize hydrolysis and other side reactions.

Materials:

  • Aldehyde (1.0 mmol)

  • This compound (1.2 mmol)

  • Anhydrous methanol (B129727) (5 mL)

  • p-Toluenesulfonic acid (p-TSA) (0.01 mmol)

  • Anhydrous sodium bicarbonate

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde and anhydrous methanol.

  • Add this compound to the mixture.

  • Add the catalytic amount of p-TSA.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by adding anhydrous sodium bicarbonate to neutralize the acid catalyst.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Visualizing Reaction Pathways

Below are diagrams illustrating key reaction pathways and troubleshooting logic.

Hydrolysis_Pathway Triethyl_orthobenzoate This compound Intermediate Protonated Intermediate Triethyl_orthobenzoate->Intermediate H2O H₂O (Moisture) H2O->Intermediate Acid_Catalyst Acid Catalyst (H⁺) Acid_Catalyst->Intermediate Products Ethyl Benzoate + Ethanol Intermediate->Products Hydrolysis

Caption: Hydrolysis of this compound.

Troubleshooting_Low_Yield Start Low Reaction Yield Check_Moisture Check for Moisture Contamination? Start->Check_Moisture Check_Purity Verify Reagent Purity? Check_Moisture->Check_Purity No Dry_Glassware Use Anhydrous Solvents & Dry Glassware Check_Moisture->Dry_Glassware Yes Optimize_Conditions Optimize Reaction Conditions? Check_Purity->Optimize_Conditions No Purify_Reagents Purify Starting Materials Check_Purity->Purify_Reagents Yes Workup_Issues Review Work-up Procedure? Optimize_Conditions->Workup_Issues No Adjust_Temp_Time Adjust Temperature, Time, or Catalyst Optimize_Conditions->Adjust_Temp_Time Yes Improve_Extraction Modify Extraction/ Purification Steps Workup_Issues->Improve_Extraction Yes

Caption: Troubleshooting workflow for low reaction yields.

References

Optimizing reaction conditions for Triethyl orthobenzoate (temperature, catalyst)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Triethyl Orthobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during its use and synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the Pinner reaction. This reaction involves the acid-catalyzed reaction of a nitrile, in this case, benzonitrile (B105546), with an excess of ethanol (B145695). The reaction proceeds via an intermediate imino ester salt, known as a Pinner salt, which then reacts with additional ethanol to form the final orthoester product.[1][2]

Q2: What are the critical parameters to control during the synthesis of this compound?

A2: The critical parameters to control are temperature, moisture, and the choice of catalyst. The Pinner reaction requires anhydrous (dry) conditions, as the presence of water can lead to the hydrolysis of the intermediate Pinner salt or the final orthoester product, reducing the yield.[3][4] Temperature control is also crucial to prevent the thermal decomposition of the Pinner salt into an amide and an alkyl chloride.[1][5]

Q3: What are the common side reactions to be aware of?

A3: Common side reactions include the hydrolysis of the orthoester back to an ester and alcohol, especially in the presence of acid and water.[4][6] Another significant side reaction is the rearrangement of the intermediate imidate hydrochloride into an amide and an alkyl chloride, particularly at elevated temperatures.[1][5]

Q4: How can I purify this compound after synthesis?

A4: Purification is typically achieved by distillation under reduced pressure (vacuum distillation).[7] Before distillation, the reaction mixture is usually neutralized and filtered to remove any salts. The crude product can then be distilled to separate the this compound from unreacted starting materials and high-boiling point impurities.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Yield of this compound Presence of water in the reaction mixture.Ensure all glassware is oven-dried and use anhydrous solvents and reagents. Ethanol should be absolute grade.
Ineffective catalyst.Use a fresh or properly stored catalyst. For the Pinner reaction, freshly prepared ethanolic HCl is often effective. For Lewis acid catalysis, ensure the catalyst has not been deactivated by moisture.
Reaction temperature is too low.While low temperatures are needed to form the Pinner salt, the subsequent alcoholysis to the orthoester may require a higher temperature. Optimize the temperature for the second step.
Insufficient reaction time.Monitor the reaction progress using techniques like TLC or GC to ensure it has gone to completion.
Formation of Amide as a Major Byproduct The reaction temperature was too high during the Pinner salt formation.Maintain a low temperature (e.g., 0-5 °C) during the initial stage of the Pinner reaction when the imidate hydrochloride is formed.[6]
Product Decomposes During Workup or Purification Presence of acid during workup.Neutralize the reaction mixture with a suitable base (e.g., sodium ethoxide, followed by filtration of salts) before proceeding with distillation.
Distillation temperature is too high.Use vacuum distillation to lower the boiling point of this compound and prevent thermal decomposition. The boiling point is approximately 80 °C at 0.1 mmHg.[7]
Milky or Cloudy Appearance of the Final Product Presence of water.Ensure all workup and purification steps are conducted under anhydrous conditions. If the product is cloudy, it may be due to hydrolysis. It can be redissolved in a dry solvent and dried with a drying agent like anhydrous sodium sulfate (B86663) before redistillation.

Data Presentation: Reaction Condition Comparison

The following tables summarize various reported conditions for the synthesis of orthoesters, including this compound.

Table 1: Pinner Reaction Conditions for Orthoester Synthesis

Starting MaterialAlcoholCatalystTemperatureReaction TimeYieldReference
BenzonitrileMethanolGaseous HCl5 °C (imidate formation)20 h>90% (imidate)[1]
Aliphatic NitrilesMethanolGaseous HCl25-65 °C (methanolysis)--[1]
NitrileEthanolEthanolic HCl40 °C6 h97% (amidine)[8]
Acetonitrile1-HeptanolCuBr₂ (10 mol%)150 °C6 h95% (ester)[9]

Table 2: Lewis Acid Catalyzed Synthesis of this compound

Starting MaterialReagentsCatalystTemperatureReaction TimeYieldReference
Ethyl Benzoate (B1203000)Diethyl etherBoron Trifluoride110 °C6 h95%[10]
NitrileAlcoholAluminum Tribromide50 °C-65%[3]
NitrileAlcoholTrimethylsilyl TriflateRoom Temp-83%[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Pinner Reaction (General Procedure)
  • Preparation: Ensure all glassware is thoroughly dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous ethanol.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a gas inlet, dissolve benzonitrile in a 3-fold molar excess of anhydrous ethanol.

  • Acidification: Cool the mixture to 0-5 °C in an ice bath. Bubble dry hydrogen chloride gas through the solution until saturation.

  • Pinner Salt Formation: Stir the reaction mixture at 0-5 °C for several hours until the formation of the Pinner salt (ethyl benzimidate hydrochloride) is complete. This can be monitored by the precipitation of the salt.

  • Alcoholysis: Add a further excess of anhydrous ethanol to the mixture. Allow the reaction to warm to room temperature and then gently heat to 25-40 °C. Stir for several hours to facilitate the conversion of the Pinner salt to this compound.

  • Workup: Cool the reaction mixture and neutralize the excess acid. This can be done by carefully adding a solution of sodium ethoxide in ethanol until the pH is neutral. The resulting sodium chloride will precipitate.

  • Purification: Filter the reaction mixture to remove the precipitated salts. The filtrate, containing the crude this compound, is then subjected to fractional distillation under reduced pressure to obtain the pure product.

Protocol 2: Synthesis of this compound using Boron Trifluoride Catalyst
  • Reaction Setup: In a stainless steel autoclave equipped with a magnetic stir bar, add ethyl benzoate (10 mmol), n-hexadecane (as an internal standard), and a solution of diethyl ether (100 mmol) containing boron trifluoride (1 mmol).[10]

  • Reaction: Seal the autoclave and heat the mixture to 110 °C with stirring for 6 hours.[10]

  • Cooling and Analysis: After the reaction is complete, cool the autoclave to 0-5 °C.[10] A sample can be taken for analysis by gas chromatography to determine the conversion and yield.[10]

  • Workup and Purification: The reaction mixture can be worked up by quenching with a mild base, followed by extraction and purification by vacuum distillation.

Visualizations

Pinner_Reaction_Pathway Nitrile Benzonitrile Pinner_Salt Pinner Salt (Ethyl Benzimidate Hydrochloride) Nitrile->Pinner_Salt + Ethanol, HCl Ethanol Ethanol (Excess) Ethanol->Pinner_Salt HCl HCl (Catalyst) HCl->Pinner_Salt TEOB Triethyl Orthobenzoate Pinner_Salt->TEOB + 2 Ethanol Amide Amide Byproduct Pinner_Salt->Amide High Temperature Ester Ester Byproduct TEOB->Ester + Water (Acidic) Water Water Water->Ester Troubleshooting_Workflow Start Low Yield of TEOB Check_Moisture Check for Moisture (Anhydrous Conditions?) Start->Check_Moisture Check_Temp Check Reaction Temperature Check_Moisture->Check_Temp No Solution_Moisture Dry Reagents/Glassware Check_Moisture->Solution_Moisture Yes Check_Catalyst Check Catalyst Activity Check_Temp->Check_Catalyst No Solution_Temp Optimize Temperature Profile Check_Temp->Solution_Temp Yes Solution_Catalyst Use Fresh Catalyst Check_Catalyst->Solution_Catalyst Yes

References

Best practices for storing Triethyl orthobenzoate to prevent decomposition

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with best practices for storing and handling Triethyl orthobenzoate to prevent its decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound decomposition?

A1: The primary cause of decomposition is exposure to moisture.[1] this compound is sensitive to water and will hydrolyze, especially in the presence of acids.

Q2: What are the ideal storage conditions for this compound?

A2: To ensure stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] For optimal shelf life, it is also recommended to store it under an inert gas, such as nitrogen or argon, and to protect it from light.

Q3: What materials are incompatible with this compound?

A3: this compound is incompatible with strong oxidizing agents and strong acids.[1] Contact with these substances should be avoided to prevent vigorous reactions and decomposition.

Q4: What are the visible signs of this compound decomposition?

A4: Decomposition of this compound through hydrolysis yields ethyl benzoate (B1203000) and ethanol. While these products are also clear liquids, a change in the material's odor or the presence of acidic byproducts (benzoic acid from further hydrolysis of the ester) could indicate decomposition. For definitive assessment, analytical techniques such as GC-MS or NMR spectroscopy are recommended.

Q5: Can I store this compound in a refrigerator?

A5: Storing this compound in a refrigerator can be beneficial as it helps to keep it cool. However, it is crucial to ensure the container is tightly sealed to prevent condensation, which can introduce moisture and lead to decomposition.

Troubleshooting Guide: Preventing Decomposition

If you suspect that your this compound has decomposed or is unstable, use the following guide to troubleshoot potential causes and implement corrective actions.

TroubleshootingGuide cluster_0 Problem Identification cluster_1 Potential Causes & Checks cluster_2 Solutions & Best Practices Suspected Decomposition Suspected Decomposition Moisture Exposure Moisture Exposure Suspected Decomposition->Moisture Exposure Check for Acid Contamination Acid Contamination Suspected Decomposition->Acid Contamination Check for High Temperature High Temperature Suspected Decomposition->High Temperature Check for Light Exposure Light Exposure Suspected Decomposition->Light Exposure Check for Improper Sealing Improper Sealing Moisture Exposure->Improper Sealing Source? Use Inert Gas Use Inert Gas Moisture Exposure->Use Inert Gas Prevent with Use Dry Glassware Use Dry Glassware Moisture Exposure->Use Dry Glassware Prevent with Tightly Seal Tightly Seal Improper Sealing->Tightly Seal Solution Acid Contamination->Use Dry Glassware Prevent with Store in Cool Place Store in Cool Place High Temperature->Store in Cool Place Solution Store in Dark Store in Dark Light Exposure->Store in Dark Solution

Data Presentation: Best Practices for Storage

ParameterRecommendationRationale
Temperature Store in a cool environment.Minimizes decomposition rate.
Atmosphere Store under an inert gas (e.g., Nitrogen, Argon).Prevents exposure to atmospheric moisture.
Container Use a tightly sealed, clean, and dry container.Prevents ingress of moisture and contaminants.[2]
Light Store in a dark place or use an amber bottle.Protects from light-induced degradation.
Purity Use high-purity material and avoid introducing contaminants.Acidic or basic impurities can catalyze decomposition.

Experimental Protocols

Protocol 1: Inert Gas Blanketing for Long-Term Storage

  • Preparation: Obtain a clean, dry glass bottle with a septum-lined cap. Ensure the bottle is completely free of moisture by oven-drying or flame-drying under vacuum.

  • Inert Gas Purge: Insert a needle connected to a source of dry inert gas (e.g., nitrogen or argon) through the septum. Insert a second needle as an outlet.

  • Flushing: Gently flush the bottle with the inert gas for several minutes to displace all air and moisture.

  • Transfer: While maintaining a positive pressure of the inert gas, carefully transfer the this compound into the bottle using a dry syringe or cannula.

  • Sealing: Remove the needles and securely seal the cap. For added protection, wrap the cap and neck of the bottle with Parafilm®.

  • Storage: Store the sealed bottle in a cool, dark, and dry location.

Mandatory Visualization

Decomposition Pathway of this compound

The primary decomposition pathway for this compound in the presence of water is hydrolysis. This reaction is typically catalyzed by acid.

DecompositionPathway Triethyl_orthobenzoate This compound Intermediate Hemiorthoester Intermediate Triethyl_orthobenzoate->Intermediate + H₂O H2O Water (H₂O) H_plus Acid (H⁺) H_plus->Intermediate catalyst Ethyl_benzoate Ethyl benzoate Intermediate->Ethyl_benzoate - Ethanol Ethanol Ethanol Intermediate->Ethanol

References

Technical Support Center: Troubleshooting Incomplete Hydrolysis of Triethyl Orthobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the hydrolysis of triethyl orthobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during this chemical transformation.

Troubleshooting Guide: Incomplete Hydrolysis

Incomplete hydrolysis of this compound is a common issue that can lead to low yields of the desired ethyl benzoate (B1203000) product and complicate purification. This guide provides a systematic approach to identifying and resolving the root causes of incomplete reactions.

Question: My this compound hydrolysis is not going to completion. What are the potential causes and how can I fix it?

Answer: Incomplete hydrolysis can stem from several factors, primarily related to reaction conditions and reagent quality. Here is a step-by-step guide to troubleshoot this issue:

1. Inadequate Acid Catalysis:

The hydrolysis of this compound is an acid-catalyzed reaction. Insufficient catalyst concentration or the use of a weak acid can lead to a sluggish or incomplete reaction.

  • Recommendation:

    • Ensure you are using a strong acid catalyst such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

    • Optimize the catalyst concentration. While catalytic amounts are needed, too little may not be effective. Start with a concentration of approximately 0.1 M and consider a stepwise increase if the reaction remains incomplete.

    • Be cautious of excessive acid concentration, which can potentially lead to side reactions, although for simple orthoesters, this is less of a concern.

2. Insufficient Water Content:

Water is a key reagent in the hydrolysis reaction. If the reaction is performed in an organic solvent, a stoichiometric excess of water is necessary to drive the equilibrium towards the products.

  • Recommendation:

    • Ensure at least a stoichiometric amount of water is present in the reaction mixture. Often, using a co-solvent system like acetone (B3395972)/water or THF/water is effective.

    • For reactions in primarily organic solvents, add a measured excess of water.

3. Low Reaction Temperature:

Like many chemical reactions, the rate of hydrolysis is temperature-dependent. Insufficient heat can result in a very slow reaction that does not reach completion in a practical timeframe.

  • Recommendation:

    • Gently heat the reaction mixture. A temperature range of 40-60 °C is often a good starting point.

    • Monitor the reaction progress at different temperatures to find the optimal balance between reaction rate and potential side reactions.

4. Short Reaction Time:

Hydrolysis may simply need more time to reach completion, especially under mild conditions.

  • Recommendation:

    • Monitor the reaction over a longer period using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Continue the reaction until no further consumption of the starting material is observed.

5. Poor Quality of Starting Material:

Impurities in the this compound can interfere with the reaction.

  • Recommendation:

    • Ensure the purity of the this compound using techniques like GC-MS or NMR.

    • If necessary, purify the starting material by distillation before use.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of acid-catalyzed hydrolysis of this compound?

A1: The hydrolysis proceeds through a multi-step mechanism:

  • Protonation of one of the ethoxy oxygen atoms by the acid catalyst.

  • Elimination of a molecule of ethanol (B145695) to form a resonance-stabilized dialkoxycarbenium ion.

  • Nucleophilic attack by a water molecule on the carbenium ion.

  • Deprotonation to form a hemiorthoester intermediate.

  • Protonation of another ethoxy group, followed by elimination of a second molecule of ethanol to form the protonated ester.

  • Deprotonation to yield the final product, ethyl benzoate.

Q2: What are some common side products I might see in an incomplete hydrolysis reaction?

A2: Besides unreacted this compound, you might observe the formation of the hemiorthoester intermediate (1,1-diethoxy-1-hydroxy-1-phenylmethane). However, this intermediate is generally unstable and may not be easily isolated. In the presence of excess ethanol and under certain conditions, side reactions involving the solvent could occur, but for a straightforward hydrolysis, the primary components will be the starting material, product, and ethanol.

Q3: How can I monitor the progress of the reaction?

A3:

  • Thin Layer Chromatography (TLC): TLC is a simple and effective way to monitor the disappearance of the starting material (this compound) and the appearance of the product (ethyl benzoate). This compound is less polar than ethyl benzoate. A suitable eluent system would be a mixture of hexane (B92381) and ethyl acetate (B1210297). The spots can be visualized under UV light, as both compounds are UV active.[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for both monitoring the reaction and identifying any side products. It will allow for the quantification of the relative amounts of starting material and product over time.

Q4: Can I use a base to catalyze the hydrolysis?

A4: No, the hydrolysis of orthoesters is specifically acid-catalyzed. Basic conditions will not promote this reaction. In fact, orthoesters are often used as protecting groups for carboxylic acids because of their stability in neutral and basic media.

Quantitative Data Summary

The following table summarizes the expected impact of key reaction parameters on the hydrolysis of this compound. The yield of ethyl benzoate is the primary indicator of reaction completion.

ParameterConditionExpected Yield of Ethyl BenzoateNotes
Acid Catalyst Weak Acid (e.g., Acetic Acid)Low to ModerateReaction will be slow and may not go to completion.
Strong Acid (e.g., 0.1 M HCl)HighEfficient catalysis leading to higher conversion.
Temperature Room Temperature (20-25 °C)Low to ModerateReaction rate will be slow.
Elevated Temperature (50 °C)HighIncreased reaction rate leading to higher yield in a shorter time.[3]
Reaction Time Short (e.g., 1 hour)ModerateMay be insufficient for complete conversion, especially at lower temperatures.
Long (e.g., 4-6 hours)HighAllows the reaction to proceed to completion.
Water Content StoichiometricModerateMay be limiting.
ExcessHighDrives the equilibrium towards product formation.

Experimental Protocols

Detailed Methodology for Acid-Catalyzed Hydrolysis of this compound

This protocol outlines a standard procedure for the hydrolysis of this compound to ethyl benzoate.

Materials:

  • This compound

  • Acetone

  • 0.1 M Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in acetone (e.g., 10 mL per gram of orthoester).

  • Addition of Acid: While stirring, add 0.1 M hydrochloric acid (2 equivalents).

  • Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent system). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Once the reaction is complete (as indicated by the disappearance of the starting material spot on TLC), cool the mixture to room temperature.

    • Carefully neutralize the acid by adding saturated sodium bicarbonate solution until effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like diethyl ether or ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solution using a rotary evaporator to obtain the crude ethyl benzoate.

    • If necessary, the product can be further purified by column chromatography on silica (B1680970) gel.

Visualizations

Hydrolysis_Troubleshooting_Workflow start Incomplete Hydrolysis Observed check_catalyst Check Acid Catalyst (Type and Concentration) start->check_catalyst check_water Check Water Content check_catalyst->check_water Adequate solution_catalyst Use Strong Acid (e.g., HCl) Increase Concentration check_catalyst->solution_catalyst Inadequate check_temp Check Reaction Temperature check_water->check_temp Sufficient solution_water Add Excess Water check_water->solution_water Insufficient check_time Check Reaction Time check_temp->check_time Optimal solution_temp Increase Temperature (e.g., 40-60°C) check_temp->solution_temp Too Low check_purity Check Starting Material Purity check_time->check_purity Sufficient solution_time Increase Reaction Time check_time->solution_time Too Short solution_purity Purify Starting Material check_purity->solution_purity Impure end_ok Reaction Complete check_purity->end_ok Pure solution_catalyst->end_ok solution_water->end_ok solution_temp->end_ok solution_time->end_ok solution_purity->end_ok Hydrolysis_Pathway cluster_0 Acid-Catalyzed Hydrolysis of this compound A This compound B Protonated Orthoester A->B + H+ C Dialkoxycarbenium Ion + Ethanol B->C - EtOH D Hemiorthoester Intermediate C->D + H2O - H+ E Protonated Hemiorthoester D->E + H+ F Protonated Ethyl Benzoate + Ethanol E->F - EtOH G Ethyl Benzoate F->G - H+

References

Technical Support Center: Triethyl Orthobenzoate in Moisture-Sensitive Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling Triethyl Orthobenzoate in moisture-sensitive reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges associated with the moisture sensitivity of this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it moisture-sensitive?

This compound (C₆H₅C(OC₂H₅)₃) is an orthoester. It is highly susceptible to hydrolysis, meaning it readily reacts with water. In the presence of even trace amounts of moisture, especially under acidic conditions, it can decompose to form ethyl benzoate (B1203000) and ethanol. This reaction can consume the starting material and introduce impurities into your reaction mixture.

Q2: What are the primary signs that moisture has compromised my reaction involving this compound?

Common indicators of moisture contamination include:

  • Low or no yield of the desired product: The primary reagent may have been consumed by hydrolysis.

  • Formation of unexpected byproducts: The most common byproduct is ethyl benzoate, which can be identified through analytical techniques like GC-MS or NMR spectroscopy.[1]

  • Inconsistent reaction rates: The presence of water can lead to unpredictable reaction kinetics.

  • Cloudy or heterogeneous reaction mixture: This could indicate the formation of insoluble hydrolysis byproducts.

Q3: How can I effectively remove trace amounts of water from my reaction setup?

To ensure a truly anhydrous environment, the following practices are essential:

  • Drying Glassware: Oven-dry all glassware at a high temperature (e.g., 120-150 °C) for several hours or flame-dry it under a stream of inert gas immediately before use.

  • Anhydrous Solvents and Reagents: Use commercially available anhydrous solvents or dry them using appropriate methods (e.g., distillation over sodium/benzophenone or passing through activated alumina). Ensure all other reagents are also anhydrous.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon using a Schlenk line or a glove box.

Q4: Can this compound be used as a water scavenger?

Yes, in some instances, this compound can act as a chemical water scavenger. It reacts with water to form ethyl benzoate and ethanol, effectively removing it from the reaction mixture. However, it's crucial to consider if these byproducts will interfere with your desired reaction or purification process.

Troubleshooting Guide

This guide addresses specific issues you may encounter when using this compound.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Hydrolysis of this compound: The reagent has decomposed due to the presence of moisture.1. Verify Anhydrous Conditions: Ensure all glassware, solvents, and reagents are rigorously dried. 2. Improve Inert Atmosphere Technique: Use a Schlenk line or glove box to exclude atmospheric moisture. 3. Check Reagent Quality: The this compound may have been previously exposed to moisture. Consider using a fresh bottle or purifying the existing stock.
Presence of Ethyl Benzoate as a Major Byproduct Moisture Contamination: This is the direct hydrolysis product of this compound.1. Identify the Source of Water: Systematically check all components of your reaction setup for potential moisture ingress. 2. Use a Drying Agent: Consider adding molecular sieves (ensure they are activated) to the reaction mixture if compatible with your chemistry.
Inconsistent Reaction Results Variable Amounts of Moisture: Inconsistent levels of water contamination between experiments lead to variable results.1. Standardize Procedures: Develop and strictly follow a standard operating procedure for setting up anhydrous reactions. 2. Monitor Inert Gas Flow: Ensure a slight positive pressure of inert gas is maintained throughout the reaction.
Reaction Fails to Initiate Reagent Degradation: The this compound may have completely hydrolyzed before the addition of other reactants.1. Order of Addition: Add this compound to the reaction mixture under strictly anhydrous conditions immediately before it is needed. 2. Fresh Reagents: Use a freshly opened bottle of this compound.
Impact of Moisture on Reaction Yield (Illustrative)

While precise quantitative data is highly dependent on the specific reaction, the following table provides a conceptual illustration of the detrimental effect of moisture on a hypothetical reaction where this compound is a key reactant.

Water Content (mol%) Hypothetical Product Yield (%) Key Observations
0% (Strictly Anhydrous)>95%Clean reaction profile with minimal byproducts.
0.5%70-85%Noticeable formation of ethyl benzoate.
1.0%40-60%Significant byproduct formation, potential for incomplete reaction.
>2.0%<20%Reaction may stall or fail completely; primary product may be ethyl benzoate.

Note: This table is for illustrative purposes to demonstrate the general trend. Actual results will vary based on the specific reaction, catalyst, and conditions.

Detailed Experimental Protocol: Bodroux-Chichibabin Aldehyde Synthesis

This protocol provides a detailed methodology for the synthesis of an aldehyde using a Grignard reagent and an orthoester like triethyl orthoformate, a close analog of this compound. The principles for handling moisture sensitivity are directly applicable.

Objective: To synthesize an aldehyde from a Grignard reagent, emphasizing the techniques required to handle a moisture-sensitive orthoester.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Alkyl or aryl halide (e.g., bromobenzene)

  • Triethyl orthoformate (or this compound)

  • Anhydrous HCl in ether

  • Ice

  • Saturated aqueous ammonium (B1175870) chloride

  • Anhydrous magnesium sulfate

  • Round-bottom flask (flame-dried)

  • Condenser (flame-dried)

  • Addition funnel (flame-dried)

  • Magnetic stirrer and stir bar

  • Schlenk line or nitrogen/argon balloon setup

  • Syringes and needles (oven-dried)

Procedure:

  • Preparation of the Grignard Reagent (under inert atmosphere):

    • Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a condenser, a magnetic stir bar, and a rubber septum.

    • Assemble the apparatus and flush with dry nitrogen or argon.

    • Add a small portion of anhydrous diethyl ether via syringe to cover the magnesium.

    • Dissolve the alkyl/aryl halide in anhydrous diethyl ether in a separate, dry flask and transfer it to the addition funnel.

    • Add a small amount of the halide solution to the magnesium to initiate the reaction (indicated by bubbling and heat).

    • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Triethyl Orthoester (under inert atmosphere):

    • Cool the Grignard reagent solution in an ice bath.

    • Using a dry syringe, add the triethyl orthoester dropwise to the stirred Grignard solution at a rate that keeps the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for 1-2 hours.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture again in an ice bath.

    • Slowly and carefully add a saturated aqueous solution of ammonium chloride to quench the reaction.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude acetal (B89532).

  • Formation of the Aldehyde:

    • Dissolve the crude acetal in a suitable solvent (e.g., acetone (B3395972) or THF).

    • Add a dilute aqueous acid (e.g., 1 M HCl) and stir at room temperature until the hydrolysis to the aldehyde is complete (monitor by TLC or GC).

    • Neutralize the mixture with a mild base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent, dry the organic layer, and remove the solvent.

    • Purify the resulting aldehyde by distillation or column chromatography.

Visualizations

Troubleshooting Logic for Moisture-Sensitive Reactions

TroubleshootingMoistureSensitivity Troubleshooting Flowchart for this compound Reactions start Reaction Issue Identified (e.g., Low Yield, Byproducts) check_moisture Is Moisture Contamination a Possible Cause? start->check_moisture review_setup Review Anhydrous Technique check_moisture->review_setup Yes other_issue Investigate Other Reaction Parameters (Temperature, Stoichiometry, etc.) check_moisture->other_issue No check_reagents Verify Reagent & Solvent Purity review_setup->check_reagents implement_drying Implement Stricter Drying Protocols (Flame-dry glassware, use fresh anhydrous solvents) check_reagents->implement_drying improve_inert Enhance Inert Atmosphere (Use Schlenk line/glove box) implement_drying->improve_inert re_run Re-run Reaction improve_inert->re_run re_run->start Issue Persists

Caption: Troubleshooting flowchart for reactions involving this compound.

Experimental Workflow for Anhydrous Reactions

AnhydrousReactionWorkflow General Workflow for Moisture-Sensitive Reactions prep_glassware 1. Prepare Glassware (Oven or Flame-Dry) setup_apparatus 2. Assemble Apparatus (Hot, under inert gas flow) prep_glassware->setup_apparatus inert_atmosphere 3. Establish Inert Atmosphere (Evacuate and backfill with N2/Ar) setup_apparatus->inert_atmosphere add_solvents 4. Add Anhydrous Solvents/Reagents (Via syringe/cannula) inert_atmosphere->add_solvents add_triethyl 5. Add this compound (Via dry syringe) add_solvents->add_triethyl run_reaction 6. Run Reaction (Maintain positive inert gas pressure) add_triethyl->run_reaction workup 7. Quench and Work-up (May no longer require anhydrous conditions) run_reaction->workup purification 8. Purify Product workup->purification

Caption: Step-by-step workflow for setting up an anhydrous reaction.

References

Technical Support Center: Scaling Up Reactions with Triethyl Orthobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals who are scaling up chemical reactions involving triethyl orthobenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up reactions involving this compound?

A1: Scaling up reactions with this compound presents several key challenges that may not be apparent at the laboratory scale.[1][2] These include:

  • Moisture Sensitivity: this compound is highly sensitive to moisture and can hydrolyze, especially in the presence of acid catalysts.[3][4] This can lead to the formation of byproducts like ethyl benzoate (B1203000) and ethanol, reducing the yield of the desired product. Controlling water content is critical at larger scales.

  • Heat Transfer: Reactions involving this compound can be exothermic. Managing heat removal in large reactors is more challenging than in a lab flask, and poor heat control can lead to side reactions or runaway conditions.[2][5]

  • Mixing Efficiency: Inadequate mixing in large vessels can create localized "hot spots" or areas of high reactant concentration, leading to increased byproduct formation and lower yields.[2]

  • Impurity Profile: Minor impurities or byproducts that are insignificant at the lab scale can become major issues during scale-up, complicating purification and potentially affecting the final product's quality.[2]

  • Raw Material Quality: The purity of this compound and other reactants can vary between batches, and these differences can be amplified at a larger scale, impacting reaction consistency.

Q2: How does the moisture sensitivity of this compound affect scale-up?

A2: this compound readily hydrolyzes in the presence of water to form ethyl benzoate and ethanol. This reaction is often acid-catalyzed. During scale-up, there are more potential sources of moisture ingress, such as from reactants, solvents, equipment surfaces, and the atmosphere. This hydrolysis can significantly lower the yield of the desired product. Therefore, stringent anhydrous conditions are necessary, which can be more challenging to maintain in large-scale equipment.[3][4]

Q3: What are the common byproducts in reactions with this compound, and how can they be minimized during scale-up?

A3: The most common byproducts are typically from the hydrolysis of this compound, which are ethyl benzoate and ethanol. In reactions like the Johnson-Claisen rearrangement, side reactions can occur if the temperature is not well-controlled. To minimize these byproducts during scale-up:

  • Ensure all reactants and solvents are thoroughly dried.

  • Use equipment that is dried and purged with an inert gas like nitrogen or argon.

  • Optimize the reaction temperature and monitor it closely to prevent overheating.

  • Ensure efficient mixing to maintain homogenous reaction conditions.

Troubleshooting Guide

Problem 1: The reaction yield is significantly lower at the pilot scale compared to the lab scale.

This is a common issue when scaling up chemical processes. The following table outlines potential causes and solutions.

Potential Cause Troubleshooting Steps
Inadequate Moisture Control Verify the water content of all starting materials. Implement rigorous drying procedures for solvents and reagents. Ensure the reactor is thoroughly dried and operated under an inert atmosphere.
Poor Heat Transfer Review the cooling capacity of the reactor. Consider reducing the addition rate of reactants for exothermic reactions. Use process modeling to better understand the thermal profile of the reaction at scale.[5]
Inefficient Mixing Evaluate the stirrer design and speed. Dead zones in the reactor can lead to localized side reactions.[2] Consider using baffles or a different type of agitator to improve mixing.
Longer Reaction Time At a larger scale, heating and cooling cycles take longer. This can lead to the degradation of sensitive products or intermediates. Re-optimize the reaction time for the pilot scale.

Problem 2: The product purity is lower at a larger scale, with an increase in unknown impurities.

An increase in impurities is often observed during scale-up due to factors like extended reaction times and less efficient heat and mass transfer.[2]

Potential Cause Troubleshooting Steps
Side Reactions Re-evaluate the reaction temperature. Localized overheating can promote the formation of byproducts. Ensure homogenous mixing to prevent concentration gradients.
Degradation of Product Longer processing times at a larger scale can lead to product degradation. Analyze samples at different time points to identify when impurities are forming.
Impurity Amplification Minor impurities in starting materials can become significant at scale.[2] Re-analyze the purity of all reactants.
Ineffective Purification Purification methods that work well in the lab, like column chromatography, may be less efficient or economical at scale.[6] Consider alternative purification methods like crystallization or distillation.[7][8]

Quantitative Data Summary

The following table provides a hypothetical comparison of a reaction involving this compound at different scales to illustrate common scale-up challenges.

Parameter Lab Scale (100 g) Pilot Scale (10 kg) Potential Reasons for Differences
Reaction Time 4 hours7 hoursSlower heating and cooling rates in a larger reactor.
Yield 90%75%Increased hydrolysis due to moisture, side reactions from poor heat control.
Purity (by HPLC) 98%92%Formation of thermal degradation products, less efficient mixing.
Key Byproduct (e.g., Ethyl Benzoate) 1%5%Increased hydrolysis of this compound.

Experimental Protocols

Example: Scale-up of a Diol Protection Reaction Using this compound

This protocol outlines the protection of a generic diol, highlighting considerations for scaling up from the lab to a pilot plant.

Lab Scale (100 mL)

  • Preparation: A 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser is dried in an oven and cooled under a stream of dry nitrogen.

  • Charging Reactants: The flask is charged with the diol (0.1 mol), this compound (0.11 mol), and a catalytic amount of p-toluenesulfonic acid (0.001 mol) in 50 mL of anhydrous toluene.

  • Reaction: The mixture is heated to reflux and stirred for 3 hours. The reaction is monitored by TLC.

  • Workup: The reaction is cooled to room temperature and quenched with a saturated sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography.

Pilot Scale (10 L)

  • Preparation: A 10 L glass-lined reactor is thoroughly cleaned, dried, and purged with nitrogen. The system's integrity is checked to ensure no leaks.

  • Charging Reactants: The reactor is charged with the diol (10 mol) and 5 L of anhydrous toluene. The mixture is agitated. This compound (11 mol) is added, followed by a solution of p-toluenesulfonic acid (0.1 mol) in anhydrous toluene.

  • Reaction: The mixture is heated to reflux using the reactor jacket. The internal temperature is carefully monitored. The reaction is held at reflux for 5 hours, with samples taken periodically for HPLC analysis.

  • Workup: The reactor is cooled to room temperature. A saturated sodium bicarbonate solution is carefully added to quench the reaction. After settling, the aqueous layer is drained. The organic layer is washed with brine.

  • Purification: The solvent is removed by distillation. The crude product is purified by crystallization from an appropriate solvent system, as large-scale chromatography can be impractical.[6]

Visualizations

Below are diagrams illustrating key workflows and concepts for scaling up reactions involving this compound.

ScaleUp_Workflow cluster_lab Lab Scale cluster_pilot Pilot Scale cluster_production Production lab_dev Reaction Development lab_opt Optimization lab_dev->lab_opt lab_analytics Analytical Method Dev. lab_opt->lab_analytics process_safety Process Safety Assessment lab_analytics->process_safety Data Package scale_up_exp Scale-Up Experiment process_safety->scale_up_exp process_opt Process Optimization scale_up_exp->process_opt tech_transfer Technology Transfer process_opt->tech_transfer Optimized Process validation Validation Batches tech_transfer->validation routine_mfg Routine Manufacturing validation->routine_mfg Troubleshooting_Yield start Low Yield at Scale check_moisture Check Moisture Content of Starting Materials? start->check_moisture dry_materials Implement Rigorous Drying Procedures check_moisture->dry_materials High check_temp Review Temperature Profile of Reaction? check_moisture->check_temp Low dry_materials->check_temp optimize_cooling Optimize Cooling and Reactant Addition Rate check_temp->optimize_cooling Non-uniform check_mixing Evaluate Mixing Efficiency? check_temp->check_mixing Uniform optimize_cooling->check_mixing improve_agitation Modify Stirrer Speed or Design check_mixing->improve_agitation Poor end Yield Improved check_mixing->end Good improve_agitation->end

References

Validation & Comparative

A Comparative Guide to the Reactivity of Triethyl Orthobenzoate and Trimethyl Orthobenzoate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical factor that dictates the efficiency, yield, and viability of a synthetic pathway. Orthoesters, such as triethyl orthobenzoate and trimethyl orthobenzoate, are versatile building blocks in organic synthesis, primarily utilized for the formation of esters, acetals, and various heterocyclic systems. While structurally similar, the choice between the ethyl and methyl variants can have a significant impact on reaction kinetics and outcomes. This guide provides an objective comparison of their reactivity, supported by experimental data and detailed protocols.

Factors Influencing Reactivity: A Head-to-Head Comparison

The difference in reactivity between this compound and trimethyl orthobenzoate primarily stems from steric and electronic effects imparted by the ethyl and methyl groups, respectively.

Steric Hindrance: The ethyl groups in this compound are significantly larger than the methyl groups in trimethyl orthobenzoate. This increased steric bulk around the central carbon atom hinders the approach of nucleophiles, leading to slower reaction rates in many cases.

Electronic Effects: Both methyl and ethyl groups are electron-donating through an inductive effect. The slightly greater electron-donating nature of the ethyl group can marginally increase the stability of the carbocation intermediate formed during acid-catalyzed reactions. However, this electronic effect is often overshadowed by the more dominant steric hindrance.

Performance in Key Synthetic Applications

The differing reactivity of these two orthoesters is evident in their performance in various chemical transformations.

Synthesis of 1,3,4-Oxadiazoles

In the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from benzoic hydrazides, a notable difference in reaction time is observed. While many orthoesters facilitate this cyclization in under an hour, reactions employing this compound require significantly longer periods, ranging from 2 to 10 hours, to achieve completion.[1] This disparity is a direct consequence of the increased steric hindrance of the ethyl groups, which slows down the initial nucleophilic attack by the hydrazide.

OrthoesterTypical Reaction Time
Trimethyl Orthobenzoate (inferred)< 1 hour
This compound2 - 10 hours[1]
Bodroux-Chichibabin Aldehyde Synthesis

The Bodroux-Chichibabin reaction is a classic method for the one-carbon homologation of Grignard reagents to aldehydes using an orthoformate. While triethyl orthoformate is traditionally used, the principle can be extended to orthobenzoates for the synthesis of ketones. Due to the greater steric bulk of the ethyl groups, it is anticipated that reactions with this compound would proceed at a slower rate and potentially with lower yields compared to trimethyl orthobenzoate under identical conditions.

Pinner Reaction

Experimental Protocols

General Protocol for the Synthesis of 2-Phenyl-1,3,4-Oxadiazole

This protocol is a generalized procedure based on established methods for the synthesis of 1,3,4-oxadiazoles.

Materials:

Procedure:

  • To a solution of benzoic hydrazide (1.0 mmol) in ethanol (10 mL), add the respective orthoester (1.2 mmol) and a catalytic amount of ammonium chloride.

  • Reflux the reaction mixture. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Based on literature, the reaction with trimethyl orthobenzoate is expected to be complete within 1 hour, while the reaction with this compound may require 2-10 hours.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 2-phenyl-1,3,4-oxadiazole.

Reaction Mechanism and Visualization

The acid-catalyzed reaction of an orthoester with a nucleophile, such as a hydrazide in the formation of an oxadiazole, proceeds through the formation of a resonance-stabilized carbocation intermediate. The greater steric hindrance of the ethyl groups in this compound impedes the initial protonation and subsequent nucleophilic attack.

G cluster_0 Reaction with Trimethyl Orthobenzoate cluster_1 Reaction with this compound TMOB Trimethyl Orthobenzoate TMOB_H Protonated Intermediate TMOB->TMOB_H H+ TMOB_Carbocation Resonance-Stabilized Carbocation (less hindered) TMOB_H->TMOB_Carbocation - MeOH Product Product TMOB_Carbocation->Product + Nucleophile (Faster) TEOB Triethyl Orthobenzoate TEOB_H Protonated Intermediate TEOB->TEOB_H H+ TEOB_Carbocation Resonance-Stabilized Carbocation (more hindered) TEOB_H->TEOB_Carbocation - EtOH TEOB_Carbocation->Product + Nucleophile (Slower) Nucleophile Nucleophile

Caption: Acid-catalyzed formation of the carbocation intermediate.

The diagram above illustrates the initial steps in the acid-catalyzed reaction of both orthoesters. The formation of the carbocation is a key step, and its accessibility to the nucleophile is crucial for the reaction to proceed.

G start Start: Benzoic Hydrazide + Orthoester step1 Step 1: Acid-catalyzed formation of carbocation intermediate start->step1 step2_tmob Step 2 (TMOB): Nucleophilic attack by hydrazide (less hindered) step1->step2_tmob Trimethyl Orthobenzoate step2_teob Step 2 (TEOB): Nucleophilic attack by hydrazide (more hindered) step1->step2_teob Triethyl Orthobenzoate step3 Step 3: Cyclization and elimination to form 1,3,4-oxadiazole (B1194373) ring step2_tmob->step3 Faster step2_teob->step3 Slower end End: 2-Phenyl-1,3,4-oxadiazole step3->end

Caption: Experimental workflow for 1,3,4-oxadiazole synthesis.

This workflow highlights the key steps in the synthesis of 1,3,4-oxadiazoles and indicates the kinetic difference between the two reagents.

Conclusion

References

A Comparative Analysis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Triethyl orthobenzoate and triethyl orthoformate are versatile reagents in organic synthesis, primarily utilized as precursors for acetals and ketals, as effective dehydrating agents, and in the formation of various heterocyclic compounds. While both are orthoesters, their reactivity and applications diverge significantly due to the electronic and steric differences between the benzoate (B1203000) and formate (B1220265) groups. This guide provides a detailed comparative analysis of their performance, supported by experimental data and protocols, to aid researchers in selecting the optimal reagent for their specific synthetic needs.

Physicochemical Properties

A fundamental understanding of the physical properties of these reagents is crucial for their handling and application in experimental setups. The table below summarizes their key physicochemical characteristics.

PropertyThis compoundTriethyl Orthoformate
Molecular Formula C₁₃H₂₀O₃C₇H₁₆O₃
Molecular Weight 224.30 g/mol 148.20 g/mol
Boiling Point 240 °C (464 °F; 513 K)146 °C (295 °F; 419 K)
Melting Point 16 °C (61 °F; 289 K)-76 °C (-105 °F; 197 K)
Density 0.98 g/cm³0.891 g/cm³
Refractive Index 1.4771.392

Comparative Performance in Organic Synthesis

The primary difference in the reactivity of this compound and triethyl orthoformate stems from the nature of the substituent attached to the central carbon. The phenyl group in this compound is electron-withdrawing, which stabilizes the intermediate carbocation formed during hydrolysis, making it less reactive than triethyl orthoformate.

Ketalization Reactions

Both reagents are extensively used for the protection of diols as cyclic ketals. However, the reaction conditions and efficiency can vary. The following table compares their performance in the protection of ethylene (B1197577) glycol.

ParameterThis compoundTriethyl Orthoformate
Reaction Time 4-6 hours1-2 hours
Catalyst p-Toluenesulfonic acid (p-TSA)p-Toluenesulfonic acid (p-TSA)
Typical Yield 85-95%90-98%
Reaction Temperature 80-100 °C60-80 °C
Dehydration Reactions

As dehydrating agents, both orthoesters react with water to form the corresponding ester and ethanol. Triethyl orthoformate is generally a more potent dehydrating agent due to its higher reactivity.

ParameterThis compoundTriethyl Orthoformate
Efficiency ModerateHigh
Byproducts Ethyl benzoate, EthanolEthyl formate, Ethanol
Applications Esterifications, Amide formationsAnhydrous solvent preparation, Esterifications

Experimental Protocols

General Protocol for the Protection of a Diol using Triethyl Orthoformate
  • To a solution of the diol (1.0 equiv) in anhydrous dichloromethane (B109758) (0.2 M) is added triethyl orthoformate (1.5 equiv).

  • A catalytic amount of p-toluenesulfonic acid (0.05 equiv) is added to the mixture.

  • The reaction is stirred at room temperature for 1-2 hours and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel.

General Protocol for the Bodroux-Chichibabin Aldehyde Synthesis using Triethyl Orthoformate
  • A solution of the Grignard reagent (1.1 equiv) in anhydrous diethyl ether is prepared.

  • Triethyl orthoformate (1.0 equiv) is added dropwise to the Grignard solution at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is then carefully quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

  • The resulting mixture is hydrolyzed with a 10% aqueous solution of hydrochloric acid with vigorous stirring until two clear layers are formed.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude aldehyde is purified by distillation or column chromatography.

Visualizing Reaction Mechanisms and Workflows

To further illustrate the application and mechanistic aspects of these reagents, the following diagrams are provided.

G General Workflow for Diol Protection cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Diol Diol Mixing Mix and Stir Diol->Mixing Triethyl Orthoester Triethyl Orthoester Triethyl Orthoester->Mixing Catalyst Catalyst Catalyst->Mixing Monitoring Monitor by TLC Mixing->Monitoring Quenching Quenching Monitoring->Quenching Phase Separation Phase Separation Quenching->Phase Separation Drying Drying Phase Separation->Drying Concentration Concentration Drying->Concentration Chromatography Chromatography Concentration->Chromatography

Caption: A generalized experimental workflow for the protection of diols using a triethyl orthoester.

G Bodroux-Chichibabin Aldehyde Synthesis Grignard Reagent Grignard Reagent Acetal Intermediate Acetal Intermediate Grignard Reagent->Acetal Intermediate Triethyl Orthoformate Triethyl Orthoformate Triethyl Orthoformate->Acetal Intermediate Hydrolysis Hydrolysis Acetal Intermediate->Hydrolysis Aldehyde Product Aldehyde Product Hydrolysis->Aldehyde Product H₃O⁺

Caption: A simplified reaction scheme for the Bodroux-Chichibabin aldehyde synthesis.

G Comparative Reactivity Orthoesters Triethyl Orthoformate This compound Reactivity Higher Reactivity Lower Reactivity Orthoesters->Reactivity Electronic Effects Stability Less Stable More Stable Orthoesters->Stability Applications Ketalization, Dehydration Ketalization, Bodroux-Chichibabin Reactivity->Applications

Caption: A logical diagram comparing the key features of triethyl orthoformate and this compound.

Conclusion

The choice between this compound and triethyl orthoformate is highly dependent on the specific requirements of the chemical transformation. Triethyl orthoformate is a more reactive and potent dehydrating agent, making it suitable for rapid reactions and for syntheses where a strong water scavenger is needed. Conversely, this compound offers greater stability, which can be advantageous in reactions requiring higher temperatures or longer reaction times, and where the higher reactivity of the orthoformate could lead to side products. By understanding their distinct properties and performance characteristics, researchers can make an informed decision to optimize their synthetic strategies.

A Comparative Guide to Alternative Reagents for the Protection of Benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic protection of carboxylic acid functional groups is a cornerstone of successful multi-step organic synthesis. The selection of an appropriate protecting group for benzoic acid is critical, as it must be robust enough to withstand various reaction conditions yet be removable with high selectivity and yield. This guide provides an objective comparison of common and alternative reagents for the protection of benzoic acid, supported by experimental data and detailed protocols to aid in the rational selection of a suitable protecting group strategy.

Comparison of Protecting Groups for Benzoic Acid

The choice of a protecting group is a trade-off between its stability and the ease of its removal. The following table summarizes the performance of four common classes of protecting groups for benzoic acid: methyl, benzyl (B1604629), tert-butyl, and silyl (B83357) esters.

Protecting GroupProtection Reagent(s)Typical Protection ConditionsTypical Yield (%)Deprotection Reagent(s)Typical Deprotection ConditionsTypical Yield (%)Orthogonality & Remarks
Methyl Ester Methanol (B129727), H₂SO₄ (cat.)Reflux, 1-2 h60-70NaOH, H₂O/MeOHReflux, 1 h~96Stable to acidic conditions, hydrogenolysis. Cleaved by strong base.
Benzyl Ester Benzyl alcohol, NaRoom temp. to gentle warming, 1-2 h90-93H₂, Pd/C or NH₄⁺HCOO⁻, Pd/CRoom temp., 1-16 h>95Stable to acidic and basic conditions. Cleaved by hydrogenolysis.
tert-Butyl Ester tert-Butanol (B103910), DCC, DMAPCH₂Cl₂, Room temp., 12 hHighTrifluoroacetic acid (TFA)CH₂Cl₂, Room temp., 1-6 hHighStable to basic conditions and hydrogenolysis. Cleaved by strong acid.
Silyl Ester (TMS) Hexamethyldisilazane (B44280) (HMDS)CH₂Cl₂, Reflux, 40 min~92Mild aqueous acid (e.g., HCl) or base (e.g., K₂CO₃) in MeOHRoom temp., minutes to hoursHighVery labile. Cleaved under mild hydrolytic conditions. Useful for temporary protection.

Experimental Protocols

Detailed methodologies for the protection and deprotection of benzoic acid with the aforementioned reagents are provided below.

Methyl Ester Protection and Deprotection

Protection: Fischer Esterification

  • Reaction: Benzoic acid is heated with an excess of methanol in the presence of a catalytic amount of sulfuric acid.

  • Procedure:

    • To a round-bottom flask, add benzoic acid (10.0 g, 81.9 mmol) and methanol (40 mL).

    • Carefully add concentrated sulfuric acid (1 mL) to the stirred mixture.

    • Heat the mixture at reflux for 2 hours.

    • After cooling, remove the excess methanol by rotary evaporation.

    • Dissolve the residue in diethyl ether (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl benzoate (B1203000).

  • Expected Yield: 60-70%

Deprotection: Saponification

  • Reaction: Methyl benzoate is hydrolyzed to benzoic acid using a strong base.

  • Procedure:

    • Dissolve methyl benzoate (5.0 g, 36.7 mmol) in a mixture of methanol (20 mL) and water (20 mL).

    • Add sodium hydroxide (B78521) (2.2 g, 55.1 mmol) and heat the mixture at reflux for 1 hour.

    • After cooling, remove the methanol by rotary evaporation.

    • Dilute the residue with water (30 mL) and acidify with concentrated hydrochloric acid until the benzoic acid precipitates.

    • Collect the solid by vacuum filtration, wash with cold water, and dry to obtain benzoic acid.

  • Expected Yield: ~96%[1]

Benzyl Ester Protection and Deprotection

Protection: Benzylation using Sodium Benzoxide

  • Reaction: Benzoic acid is converted to its sodium salt and then reacted with benzyl chloride. A more direct synthesis involves the reaction of benzaldehyde (B42025) with sodium benzoxide.[2]

  • Procedure (from benzaldehyde):

    • Dissolve sodium metal (0.13 g, 5.6 mmol) in pure benzyl alcohol (3.0 g, 27.7 mmol) by warming.

    • Cool the resulting sodium benzoxide solution to room temperature.

    • Gradually add the sodium benzoxide solution to benzaldehyde (19.6 g, 185 mmol).

    • Keep the temperature below 50-60°C with cooling if necessary.

    • After the initial exothermic reaction subsides, warm the mixture on a water bath for 1-2 hours.

    • Cool the reaction mixture and add water (20 mL). Separate the oily layer, wash with water, and purify by vacuum distillation to obtain benzyl benzoate.

  • Expected Yield: 90-93%[2]

Deprotection: Catalytic Transfer Hydrogenolysis

  • Reaction: The benzyl group is removed by catalytic transfer hydrogenation using ammonium (B1175870) formate (B1220265) as the hydrogen source.[3]

  • Procedure:

    • In a round-bottom flask, dissolve benzyl benzoate (1.0 eq) in methanol.

    • Carefully add 10% Palladium on carbon (Pd/C) (10-20% by weight of the substrate).

    • To the stirred suspension, add ammonium formate (5.0 eq) in one portion.

    • Heat the reaction mixture to reflux and monitor by TLC.

    • Upon completion (typically 2-16 hours), cool the mixture and filter through Celite® to remove the catalyst.

    • Wash the Celite® pad with methanol.

    • Remove the solvent from the filtrate under reduced pressure to yield benzoic acid.

  • Expected Yield: >95%[3]

tert-Butyl Ester Protection and Deprotection

Protection: DCC/DMAP Esterification

  • Reaction: Benzoic acid is reacted with tert-butanol in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

  • Procedure:

    • Dissolve benzoic acid (1.0 eq), tert-butanol (1.5 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (B109758) (DCM).

    • Cool the solution to 0°C in an ice bath.

    • Add a solution of DCC (1.1 eq) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield tert-butyl benzoate.

  • Expected Yield: High

Deprotection: Acidolysis with Trifluoroacetic Acid (TFA)

  • Reaction: The tert-butyl group is cleaved under strongly acidic conditions.[3]

  • Procedure:

    • Dissolve tert-butyl benzoate (1.0 eq) in anhydrous dichloromethane.

    • Cool the solution in an ice bath.

    • Slowly add trifluoroacetic acid (5-10 eq).

    • Allow the reaction mixture to warm to room temperature and stir for 1-6 hours, monitoring by TLC.

    • Remove the solvent and excess TFA under reduced pressure to obtain benzoic acid.

  • Expected Yield: High[3]

Silyl Ester (Trimethylsilyl - TMS) Protection and Deprotection

Protection: Silylation with Hexamethyldisilazane (HMDS)

  • Reaction: Benzoic acid is reacted with hexamethyldisilazane, a powerful silylating agent.[4]

  • Procedure:

    • To a refluxing solution of benzoic acid (12.2 g, 0.1 mole) in dichloromethane (30 ml), add hexamethyldisilazane (15.6 ml, 0.075 mole) over 5 minutes.

    • Continue refluxing for approximately 40 minutes until the evolution of ammonia (B1221849) ceases.

    • Distill off the solvent at atmospheric pressure.

    • Purify the residue by vacuum distillation to yield trimethylsilyl (B98337) benzoate.

  • Expected Yield: ~92%[4]

Deprotection: Mild Hydrolysis

  • Reaction: The highly labile TMS ester is cleaved by mild aqueous acid or base.[3]

  • Procedure (Acidic Hydrolysis):

    • Dissolve the trimethylsilyl benzoate (1.0 eq) in a suitable solvent like methanol or THF.

    • Add a few drops of dilute aqueous HCl (e.g., 1 M) to the solution.

    • Stir the mixture at room temperature. The deprotection is typically very rapid (minutes to an hour).

    • Monitor the reaction by TLC to confirm the disappearance of the starting material.

    • Upon completion, remove the solvent under reduced pressure. The resulting benzoic acid can be isolated by extraction or crystallization.

  • Expected Yield: High[3]

Visualization of Workflows

The following diagrams illustrate the logical flow of the protection and deprotection strategies discussed.

ProtectionDeprotectionWorkflow benzoic_acid Benzoic Acid protection Protection (Esterification) benzoic_acid->protection protected_acid Protected Benzoic Acid (Ester) reaction Synthetic Transformation(s) on other functional groups protected_acid->reaction deprotected_acid Benzoic Acid protection->protected_acid deprotection Deprotection (Hydrolysis/Hydrogenolysis) deprotection->deprotected_acid reaction->deprotection

Caption: General workflow for the protection and deprotection of benzoic acid.

ReagentComparison benzoic_acid Benzoic Acid methyl_ester Methyl Benzoate benzoic_acid->methyl_ester MeOH, H+ benzyl_ester Benzyl Benzoate benzoic_acid->benzyl_ester BnOH, Na tertbutyl_ester tert-Butyl Benzoate benzoic_acid->tertbutyl_ester t-BuOH, DCC silyl_ester Silyl Benzoate benzoic_acid->silyl_ester HMDS deprotection_base Base (e.g., NaOH) methyl_ester->deprotection_base deprotection_h2 Hydrogenolysis (H2/Pd) benzyl_ester->deprotection_h2 deprotection_acid Acid (e.g., TFA) tertbutyl_ester->deprotection_acid deprotection_hydrolysis Mild Hydrolysis silyl_ester->deprotection_hydrolysis

Caption: Comparison of protection and deprotection pathways for benzoic acid.

References

A Comparative Guide to Analytical Techniques for the Characterization of Triethyl Orthobenzoate Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for the characterization of triethyl orthobenzoate and its reaction products. This compound is a versatile reagent and intermediate in organic synthesis, making robust analytical methodologies crucial for ensuring reaction completion, product purity, and structural verification. This document outlines the principles, experimental protocols, and comparative performance of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).

Workflow for Analytical Characterization

The selection and application of analytical techniques for this compound and its derivatives typically follow a logical progression from initial reaction monitoring to final product characterization and purity assessment.

Analytical Workflow cluster_monitoring Reaction Monitoring cluster_separation Separation and Quantification cluster_identification Structural Elucidation and Confirmation TLC Thin-Layer Chromatography (TLC) GC Gas Chromatography (GC) TLC->GC Purity Check HPLC High-Performance Liquid Chromatography (HPLC) TLC->HPLC Purity Check NMR NMR Spectroscopy ('H, ¹³C) GC->NMR Isolate for NMR MS Mass Spectrometry (MS) GC->MS Hyphenation (GC-MS) HPLC->NMR Isolate for NMR HPLC->MS Hyphenation (LC-MS) FTIR FTIR Spectroscopy NMR->FTIR Complementary Data

Caption: A typical analytical workflow for monitoring and characterizing reactions involving this compound.

Comparison of Key Analytical Techniques

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantitative data, structural information, or high-throughput screening.

Parameter Gas Chromatography (GC) High-Performance Liquid Chromatography (HPLC) NMR Spectroscopy FTIR Spectroscopy
Principle Separation based on volatility and interaction with a stationary phase.Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase.Non-destructive technique based on the magnetic properties of atomic nuclei.Measures the absorption of infrared radiation by molecular vibrations.
Primary Use Purity assessment, quantitative analysis of volatile compounds.Purity assessment, quantitative analysis of non-volatile or thermally labile compounds.Unambiguous structure elucidation and confirmation.Identification of functional groups.
Sensitivity High (ng to pg range), especially with a Flame Ionization Detector (FID).Moderate to high (µg to ng range), detector-dependent.Lower sensitivity compared to chromatographic methods.Moderate sensitivity (µg to mg range).
Specificity Moderate; relies on retention time. High when coupled with MS.Moderate; relies on retention time. High when coupled with MS or a diode array detector.Excellent; provides detailed structural information for unambiguous identification.Moderate; characteristic of functional groups, not the entire molecule.
Quantification Highly quantitative with proper calibration.Highly quantitative with proper calibration.Quantitative (qNMR) with an internal standard, but requires longer acquisition times.Generally semi-quantitative or qualitative.
Sample Type Volatile and thermally stable compounds.Soluble and thermally stable or labile compounds.Soluble compounds in a deuterated solvent.Solid, liquid, or gas samples.
Throughput High, with typical run times of 10-30 minutes.High, with typical run times of 5-30 minutes.Lower, especially for 2D experiments.Very high, with analysis times of a few minutes.
Cost Moderate initial and running costs.Moderate to high initial and running costs.High initial instrument cost and maintenance.Low initial and running costs.

Experimental Protocols

Gas Chromatography (GC) for Purity Analysis

GC is a powerful technique for assessing the purity of this compound and quantifying its reaction products, provided they are volatile and thermally stable.

Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

Experimental Protocol:

  • Column: A non-polar capillary column, such as a DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve a small amount of the sample (e.g., 10 mg) in a suitable solvent (e.g., 1 mL of dichloromethane (B109758) or ethyl acetate). For quantitative analysis, prepare a series of standards of known concentrations to generate a calibration curve. An internal standard can also be used for improved accuracy.[1]

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

HPLC is well-suited for monitoring the progress of reactions involving this compound, especially when dealing with less volatile products or starting materials.

Instrumentation: HPLC system with a UV detector.

Experimental Protocol:

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid.

    • Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm (based on the benzene (B151609) ring chromophore).

  • Injection Volume: 10 µL.

  • Sample Preparation: Withdraw a small aliquot from the reaction mixture, quench the reaction if necessary, and dilute with the mobile phase to a suitable concentration. Filter the sample through a 0.45 µm syringe filter before injection.

NMR Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of this compound and its reaction products.

Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon-13 NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Expected ¹H NMR Data for this compound (in CDCl₃):

  • δ ~7.3-7.5 ppm (m, 5H): Aromatic protons of the phenyl group.

  • δ ~3.6 ppm (q, 6H): Methylene protons (-OCH₂CH₃).

  • δ ~1.2 ppm (t, 9H): Methyl protons (-OCH₂CH₃).

FTIR Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a rapid and simple technique for identifying the presence of key functional groups in this compound and its products.

Instrumentation: FTIR spectrometer.

Experimental Protocol:

  • Sample Preparation: For a liquid sample like this compound, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. For solid products, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Record the infrared spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Expected FTIR Data for this compound:

  • ~3000-2850 cm⁻¹: C-H stretching of the alkyl groups.

  • ~1600, 1480 cm⁻¹: C=C stretching of the aromatic ring.

  • ~1200-1000 cm⁻¹: C-O stretching of the ether linkages.

Mass Spectrometry (MS) for Molecular Weight Determination

MS provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.

Instrumentation: Mass spectrometer, often coupled with a GC or HPLC for sample introduction (GC-MS or LC-MS).

Experimental Protocol (for GC-MS):

  • Follow the GC protocol outlined above. The eluent from the GC column is directly introduced into the ion source of the mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) is commonly used for volatile compounds.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is typically used.

  • Data Analysis: Analyze the mass spectrum to identify the molecular ion peak (M⁺) and the characteristic fragmentation pattern.

Alternative Technique: Thin-Layer Chromatography (TLC) for Reaction Monitoring

TLC is a simple, rapid, and cost-effective method for qualitatively monitoring the progress of a reaction.[2][3][4]

Experimental Protocol:

  • Plate: Silica gel TLC plate with a fluorescent indicator.

  • Eluent: A mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate). The ratio should be optimized to achieve good separation of the starting material and product.

  • Procedure:

    • Spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same spot) on the TLC plate.

    • Develop the plate in a chamber containing the eluent.

    • Visualize the spots under a UV lamp and/or by staining with a suitable reagent (e.g., potassium permanganate).

  • Interpretation: The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane, and a new spot corresponding to the product is observed.[3]

Signaling Pathways and Logical Relationships

The characterization of this compound products often involves a decision-making process based on the analytical data obtained.

Caption: A decision tree for the characterization and purification of this compound products.

References

A Comparative Guide to the Spectroscopic Identification of Reaction Intermediates with Triethyl Orthobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate mechanisms of chemical reactions is paramount. Triethyl orthobenzoate, a versatile reagent in organic synthesis, is frequently employed in the formation of heterocycles, protection of functional groups, and carbon-carbon bond formation. The transient species, or reaction intermediates, formed during these transformations dictate the reaction's outcome, stereochemistry, and efficiency. This guide provides a comparative analysis of spectroscopic techniques used to identify and characterize reaction intermediates derived from this compound, supported by experimental data and protocols.

This compound in Organic Synthesis: Reaction Mechanisms and Intermediates

This compound [C₆H₅C(OCH₂CH₃)₃] serves as a synthetic equivalent of a benzoyl cation. Its reactions are typically initiated by acid catalysis, which facilitates the sequential loss of ethanol (B145695) molecules to generate highly reactive electrophilic intermediates.

A common pathway involves the initial loss of one ethanol molecule to form a stabilized dialkoxycarbenium ion. This intermediate is a key electrophile that can be attacked by various nucleophiles. For instance, in the synthesis of 1,3,4-oxadiazoles from benzoic hydrazides, the proposed mechanism involves the attack of the hydrazide on this carbocation intermediate.[1] Subsequent protonation, elimination of a second ethanol molecule, cyclization, and final elimination of a third ethanol molecule lead to the heterocyclic product.[1]

Depending on the reactants and conditions, other intermediates such as imino ethers or bicyclic dioxalenium ions can be formed. The identification of these fleeting species is crucial for mechanism elucidation and reaction optimization.

Spectroscopic Techniques for Real-Time Monitoring

Direct observation of reaction intermediates is challenging due to their low concentration and short lifetimes. In situ spectroscopic methods are indispensable tools for capturing their structural information in real-time.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for elucidating the structure of intermediates. Low-temperature NMR experiments can slow down reaction rates, allowing for the accumulation and detection of transient species.[3] For example, the formation of a bridging dioxalenium ion from a related system has been successfully observed using low-temperature ¹³C NMR.[3]

  • Infrared (IR) Spectroscopy: Time-resolved IR spectroscopy can monitor changes in vibrational frequencies of functional groups as the reaction progresses. The disappearance of reactant bands and the appearance of new bands corresponding to intermediates and products provide kinetic and structural information.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is exceptionally sensitive for detecting charged intermediates.[4][5] By directly sampling the reaction mixture, ESI-MS can identify the mass-to-charge ratio (m/z) of cationic intermediates, providing direct evidence of their existence.[4]

Performance Comparison: this compound vs. Other Orthoesters

The choice of orthoester can significantly influence reaction rates and the stability of intermediates. A comparison with other common orthoesters, such as triethyl orthoformate and triethyl orthoacetate, reveals key differences.

  • Reactivity: The reactivity of orthoesters is influenced by the electronic nature of the substituent on the central carbon. Electron-donating groups stabilize the carbocation intermediate, increasing reactivity. In contrast, electron-withdrawing groups decrease reactivity.[6][7] Reactions involving this compound are often slower than those with triethyl orthoformate or orthoacetate due to the resonance-stabilizing but also sterically hindering phenyl group. For example, in the synthesis of 1,3,4-oxadiazoles, reactions with this compound required 2-10 hours, whereas most other orthoester reactions were complete within 1 hour.[1]

  • Intermediate Stability: The phenyl group in this compound provides resonance stabilization to the incipient carbocation, potentially leading to a longer lifetime compared to intermediates from aliphatic orthoesters under similar conditions. This can be an advantage for spectroscopic detection.

  • Product Selectivity: In some reactions, the choice of orthoester dictates the final product. For instance, the reaction of α-mercaptopropionic hydrazide with triethyl orthoformate exclusively yields a thiadiazinone, while the same reaction with this compound produces only the oxadiazole.[1]

The following table summarizes the comparison based on typical applications.

FeatureThis compoundTriethyl OrthoacetateTriethyl Orthoformate
Reactivity Moderate to LowHighHigh
Intermediate Resonance-stabilized benzoyl cation equivalentStabilized by methyl groupUnsubstituted formyl cation equivalent
Typical Reaction Time Longer (e.g., 2-10 hours)[1]Shorter (e.g., <1 hour)[1]Shorter (e.g., <1 hour)[1]
Application Introduction of a benzoyl group, synthesis of phenyl-substituted heterocyclesIntroduction of an acetyl group, Johnson-Claisen rearrangementFormylation reactions, synthesis of unsubstituted heterocycles
Spectroscopic Data for Intermediates

The table below presents hypothetical but expected spectroscopic data for the key dialkoxycarbenium ion intermediate derived from this compound, based on general principles and data from related structures.[3][8]

Spectroscopic TechniqueExpected Signature for C₆H₅C⁺(OEt)₂
¹³C NMR Significant downfield shift for the carbenium carbon (C⁺), expected in the range of 190-200 ppm.
¹H NMR Downfield shift for the protons on the carbon adjacent to the oxygen atoms (-O-CH₂ -CH₃).
IR Spectroscopy Strong absorption band corresponding to the C=O⁺ stretch, likely in the region of 1500-1600 cm⁻¹.
Mass Spectrometry (ESI-MS) Detection of a cation with m/z corresponding to [C₆H₅C(OEt)₂]⁺, which is 179.11.

Experimental Protocols

Protocol 1: In Situ NMR Monitoring of a Reaction with this compound

Objective: To detect reaction intermediates in the acid-catalyzed reaction of benzoic hydrazide with this compound by low-temperature ¹H and ¹³C NMR.

Materials:

  • Benzoic hydrazide

  • This compound

  • Trifluoroacetic acid (TFA) or another suitable acid catalyst

  • Deuterated dichloromethane (B109758) (CD₂Cl₂)

  • J. Young NMR tube

Procedure:

  • In a dry glovebox, dissolve benzoic hydrazide (1 equivalent) and this compound (1.2 equivalents) in anhydrous CD₂Cl₂ in the J. Young NMR tube.

  • Cool the NMR tube to -78 °C using a dry ice/acetone bath.

  • Record initial ¹H and ¹³C NMR spectra of the starting materials at -78 °C.

  • Add a pre-cooled solution of the acid catalyst (e.g., 0.1 equivalents of TFA in CD₂Cl₂) to the NMR tube while maintaining the low temperature.

  • Immediately re-insert the tube into the pre-cooled NMR probe (-78 °C).

  • Acquire a series of ¹H and ¹³C NMR spectra over time. Monitor for the appearance of new signals in the downfield region of the ¹³C spectrum (190-200 ppm), which may indicate the formation of the cationic intermediate.[3][8]

  • Gradually increase the temperature in increments (e.g., to -60 °C, -40 °C) and acquire spectra at each step to observe the conversion of the intermediate to the final product.

Protocol 2: Analysis of Reaction Intermediates by ESI-MS

Objective: To identify charged intermediates by direct infusion of the reaction mixture into an ESI-mass spectrometer.

Materials:

  • Reactants (e.g., an amine or hydrazide and this compound)

  • Anhydrous solvent (e.g., acetonitrile (B52724) or dichloromethane)

  • Acid catalyst (e.g., TFA)

  • Syringe pump and ESI-mass spectrometer

Procedure:

  • Prepare a dilute solution (e.g., 0.1 mg/mL) of the reactants in the anhydrous solvent.

  • Initiate the reaction by adding the acid catalyst.

  • Immediately after initiation, draw the reaction mixture into a syringe.

  • Infuse the solution directly into the ESI-mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Acquire mass spectra in positive ion mode.

  • Scan a mass range appropriate for the expected intermediates. For the dialkoxycarbenium ion [C₆H₅C(OEt)₂]⁺, the expected m/z is 179.11.

  • Monitor the intensity of the intermediate's m/z peak over time to gain insight into its formation and consumption. Tandem MS (MS/MS) can be performed on the intermediate ion to further confirm its structure through fragmentation patterns.[4]

Visualizations

ReactionMechanism Reactants Benzoic Hydrazide + This compound Intermediate Dialkoxycarbenium Ion [C6H5C(OEt)2]+ Reactants->Intermediate +H+ - EtOH Product 1,3,4-Oxadiazole Intermediate->Product +Nucleophile - 2 EtOH, -H+ Catalyst H+ Ethanol - EtOH Ethanol2 - 2 EtOH

Caption: Proposed reaction mechanism for oxadiazole synthesis.

ExperimentalWorkflow cluster_reaction Reaction Setup cluster_analysis In Situ Spectroscopic Analysis Mix 1. Mix Reactants (e.g., Hydrazide + TEOB) in Anhydrous Solvent Initiate 2. Initiate with Acid Catalyst Mix->Initiate NMR Low-Temp NMR (¹H, ¹³C) Initiate->NMR Sample IR Time-Resolved IR Initiate->IR Monitor MS ESI-MS Initiate->MS Infuse Data Spectroscopic Data (Shifts, Frequencies, m/z) NMR->Data IR->Data MS->Data Characterization Intermediate Structure & Reaction Kinetics Data->Characterization

Caption: Workflow for spectroscopic identification of intermediates.

References

A Comparative Guide to Orthoesters in the Johnson-Claisen Rearrangement for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Johnson-Claisen rearrangement is a powerful tool for the stereoselective formation of carbon-carbon bonds, yielding valuable γ,δ-unsaturated esters. A key component of this reaction is the choice of orthoester, which can significantly influence reaction outcomes. This guide provides an objective comparison of different orthoesters used in the Johnson-Claisen rearrangement, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in experimental design and optimization.

The Johnson-Claisen rearrangement, a variation of the Claisen rearrangement, involves the reaction of an allylic alcohol with a trialkyl orthoacetate in the presence of a catalytic amount of acid to form a γ,δ-unsaturated ester.[1][2] This reaction is prized for its reliability and stereoselectivity in creating new C-C bonds. The selection of the orthoester, most commonly triethyl orthoacetate or trimethyl orthoacetate, can impact reaction efficiency, conditions, and in some cases, stereochemical control.

Performance Comparison of Common Orthoesters

OrthoesterAllylic AlcoholCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Triethyl OrthoacetateCinnamyl AlcoholPropionic AcidXylene140485[Fictional Data for Illustrative Purposes]
Trimethyl OrthoacetateCinnamyl AlcoholPropionic AcidToluene (B28343)110682[Fictional Data for Illustrative Purposes]

Note: The data presented above is illustrative due to the lack of directly comparable literature data. Researchers should consider these as representative examples and optimize conditions for their specific substrates.

Generally, triethyl orthoacetate is the most frequently used orthoester in the Johnson-Claisen rearrangement. It is less volatile than its methyl counterpart, which can be advantageous for reactions requiring high temperatures. Trimethyl orthoacetate, being more reactive, may allow for lower reaction temperatures or shorter reaction times in some cases. The choice between the two often comes down to the specific substrate, desired reaction conditions, and availability of the reagent.

Experimental Protocols

Below are detailed, representative experimental protocols for the Johnson-Claisen rearrangement using triethyl orthoacetate and trimethyl orthoacetate.

General Protocol using Triethyl Orthoacetate

This protocol is a representative procedure for the Johnson-Claisen rearrangement of an allylic alcohol.[3]

Materials:

  • Allylic Alcohol (1.0 eq)

  • Triethyl orthoacetate (3.0 - 5.0 eq)

  • Propionic acid (catalytic, ~0.05 eq)

  • Anhydrous toluene or xylene

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the allylic alcohol and triethyl orthoacetate.

  • Add the anhydrous solvent (toluene or xylene).

  • Add a catalytic amount of propionic acid to the mixture.

  • Heat the reaction mixture to reflux (typically 110-140 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess triethyl orthoacetate and solvent under reduced pressure.

  • The crude product can be purified by silica (B1680970) gel column chromatography.

General Protocol using Trimethyl Orthoacetate

This protocol is adapted for the use of the more volatile trimethyl orthoacetate.[4]

Materials:

  • Allylic Alcohol (1.0 eq)

  • Trimethyl orthoacetate (3.0 - 5.0 eq)

  • Propionic acid (catalytic, ~0.05 eq)

  • Anhydrous toluene

Procedure:

  • To a sealed tube or a flask equipped with a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the allylic alcohol and trimethyl orthoacetate.

  • Add anhydrous toluene.

  • Add a catalytic amount of propionic acid.

  • Heat the reaction mixture to the desired temperature (typically 100-120 °C) in an oil bath with stirring.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully vent the reaction vessel.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess trimethyl orthoacetate.

  • Purify the residue by silica gel column chromatography.

Reaction Mechanism and Stereochemistry

The Johnson-Claisen rearrangement proceeds through a well-defined mechanism that accounts for its high stereoselectivity.[1][3] The reaction is initiated by the acid-catalyzed exchange of one of the alkoxy groups of the orthoester with the allylic alcohol. Subsequent elimination of an alcohol molecule generates a ketene (B1206846) acetal (B89532) intermediate. This intermediate then undergoes a concerted[3][3]-sigmatropic rearrangement through a chair-like transition state to furnish the γ,δ-unsaturated ester.[5]

The stereochemical outcome of the reaction is largely dictated by the geometry of the double bond in the allylic alcohol and the steric interactions in the chair-like transition state.

Visualizing the Process

To further clarify the reaction pathway and experimental setup, the following diagrams are provided.

Johnson_Claisen_Mechanism cluster_0 Step 1: Formation of Mixed Orthoester cluster_1 Step 2: Formation of Ketene Acetal cluster_2 Step 3: [3,3]-Sigmatropic Rearrangement Allylic_Alcohol Allylic Alcohol Mixed_Orthoester Mixed Orthoester Allylic_Alcohol->Mixed_Orthoester + H⁺, - ROH Orthoester Trialkyl Orthoacetate Orthoester->Mixed_Orthoester Mixed_Orthoester_2 Mixed Orthoester Ketene_Acetal Ketene Acetal Ketene_Acetal_2 Ketene Acetal Mixed_Orthoester_2->Ketene_Acetal - ROH Transition_State Chair-like Transition State Product γ,δ-Unsaturated Ester Transition_State->Product Ketene_Acetal_2->Transition_State

Caption: The reaction mechanism of the Johnson-Claisen rearrangement.

Experimental_Workflow A 1. Reactant Mixing (Allylic Alcohol, Orthoester, Solvent, Catalyst) B 2. Heating and Reflux A->B C 3. Reaction Monitoring (TLC/GC) B->C D 4. Workup (Solvent Removal) C->D Reaction Complete E 5. Purification (Column Chromatography) D->E F Final Product (γ,δ-Unsaturated Ester) E->F

Caption: A generalized experimental workflow for the Johnson-Claisen rearrangement.

References

A Comparative Guide to Gas Chromatography and Alternative Methods for Purity Assessment of Triethyl Orthobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of gas chromatography (GC) with alternative analytical methods for the purity assessment of triethyl orthobenzoate. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical products and research materials. This document outlines detailed experimental protocols and presents comparative data to aid in the selection of the most suitable method based on specific analytical requirements.

Method Comparison Overview

Gas chromatography coupled with a flame ionization detector (GC-FID) is the most widely adopted method for determining the purity of this compound.[1] However, other techniques such as quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and Karl Fischer (KF) titration offer orthogonal approaches to purity and impurity profiling. The choice of method depends on the specific analytical need, such as routine quality control, reference standard characterization, or specific impurity quantification.

Table 1: Comparison of Analytical Methods for this compound Purity
Parameter Gas Chromatography (GC-FID) Quantitative NMR (¹H-qNMR) High-Performance Liquid Chromatography (HPLC-UV) Karl Fischer Titration
Principle Separation based on volatility and interaction with a stationary phase.Signal intensity is directly proportional to the number of nuclei.Separation based on polarity and interaction with a stationary phase.Titrimetric method for water quantification.
Primary Use Purity assay and quantification of volatile impurities.Absolute purity determination without a specific reference standard of the analyte.Purity assay and quantification of non-volatile or thermally labile impurities.Determination of water content.
Selectivity High for volatile compounds.High, based on unique chemical shifts of protons.Moderate to high, dependent on column and mobile phase.Specific for water.
Sensitivity High (ppm level).Moderate (requires mg amounts).High (ppm to ppb level).High (ppm level).
Precision Excellent (%RSD < 1%).Excellent (%RSD < 1%).Excellent (%RSD < 1%).Excellent (%RSD < 2%).
Accuracy High, requires a certified reference standard.High, relies on a certified internal standard.High, requires a certified reference standard.High, requires a certified water standard.
Sample Throughput High.Moderate.High.High.
Instrumentation Cost Moderate.High.Moderate to High.Low to Moderate.

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted and validated for the specific analysis of this compound.

Gas Chromatography (GC-FID) Method

This method is suitable for the routine quality control of this compound to determine its purity and identify any volatile impurities. The protocol is adapted from established methods for similar orthoesters.

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column.

Chromatographic Conditions:

Parameter Value
Column DB-624 (or equivalent), 30 m x 0.32 mm ID, 1.8 µm film thickness
Carrier Gas Helium or Nitrogen, constant flow at 1.5 mL/min
Injector Temperature 250 °C
Detector Temperature 280 °C
Oven Temperature Program Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 220 °C, hold for 5 min
Injection Volume 1.0 µL
Split Ratio 50:1
Diluent Dichloromethane or Ethyl Acetate

Sample Preparation:

  • Accurately weigh approximately 100 mg of this compound into a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent.

  • For the determination of impurities, a more concentrated sample may be used.

Data Analysis: The purity is calculated using the area normalization method, where the peak area of this compound is expressed as a percentage of the total area of all peaks in the chromatogram.

Validation Parameters:

Parameter Typical Acceptance Criteria
Linearity (r²) ≥ 0.999
Precision (%RSD) ≤ 1.0%
Accuracy (% Recovery) 98.0% - 102.0%
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3
Quantitative NMR (¹H-qNMR) Method

¹H-qNMR is a primary ratio method for determining the absolute purity of this compound by using a certified internal standard.[2][3]

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Experimental Parameters:

Parameter Value
Solvent Chloroform-d (CDCl₃) with 0.03% v/v TMS
Internal Standard Maleic acid or Dimethyl sulfone (certified reference material)
Pulse Sequence 30° or 90° pulse with a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton)
Number of Scans 16 or higher for good signal-to-noise
Temperature 298 K

Sample Preparation:

  • Accurately weigh about 20 mg of this compound and 10 mg of the internal standard into a vial.

  • Dissolve the mixture in a known volume of deuterated solvent (e.g., 0.75 mL of CDCl₃).

  • Transfer the solution to an NMR tube.

Data Analysis: The purity of this compound is calculated using the following formula:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral value of the signal

  • N = Number of protons for the integrated signal

  • M = Molar mass

  • m = mass

  • P = Purity of the standard

High-Performance Liquid Chromatography (HPLC-UV) Method

This method can be employed to detect non-volatile impurities or for purity determination in formulations where GC is not suitable.

Instrumentation: A HPLC system with a UV detector.

Chromatographic Conditions:

Parameter Value
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (70:30 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Diluent Mobile Phase

Sample Preparation:

  • Prepare a stock solution of this compound at approximately 1 mg/mL in the diluent.

  • Prepare working standards and sample solutions by diluting the stock solution to a suitable concentration within the linear range of the method.

Data Analysis: Purity is determined by comparing the peak area of the analyte in the sample to that of a certified reference standard.

Karl Fischer Titration

This is a specific method for the determination of water content, which is a critical parameter for moisture-sensitive compounds like this compound.[4]

Instrumentation: A coulometric or volumetric Karl Fischer titrator.

Method:

  • Standardize the Karl Fischer reagent with a certified water standard.

  • Inject a known amount of the this compound sample into the titration cell.

  • The titrator automatically determines the endpoint and calculates the water content.

Sample Preparation: The sample is typically injected directly into the titration vessel. For viscous samples, a suitable solvent like anhydrous methanol (B129727) or chloroform (B151607) may be used for dissolution.

Workflow and Logic Diagrams

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the described analytical methods.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve inject Inject into GC dissolve->inject separate Separation on Column inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (Area % Method) integrate->calculate report report calculate->report Final Report

Caption: Workflow for this compound Purity by GC-FID.

Method_Comparison start Purity Assessment of This compound GC Gas Chromatography (GC-FID) start->GC NMR Quantitative NMR (qNMR) start->NMR HPLC HPLC-UV start->HPLC KF Karl Fischer Titration start->KF purity_volatile Purity & Volatile Impurities GC->purity_volatile abs_purity Absolute Purity NMR->abs_purity purity_nonvolatile Purity & Non-Volatile Impurities HPLC->purity_nonvolatile water_content Water Content KF->water_content

Caption: Comparison of Analytical Methods for Purity Assessment.

References

A Comparative Guide to Catalysts for Orthoester-Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Orthoesters are versatile functional groups in organic synthesis, serving as protecting groups, synthetic intermediates, and precursors in rearrangement reactions. The reactivity of orthoesters is highly dependent on catalysis, with acid catalysts being predominantly employed to facilitate their transformation. This guide provides a comparative overview of various catalysts used in orthoester-mediated reactions, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in catalyst selection and reaction optimization.

Catalyst Classification and Mechanism

Orthoester reactions are typically catalyzed by acids, which can be broadly classified into Brønsted acids and Lewis acids. Heterogeneous solid acids are also gaining prominence due to their operational advantages.

  • Brønsted Acids: These are proton (H+) donors.[1][2] The catalytic cycle begins with the protonation of an oxygen atom in the orthoester, making it a better leaving group and initiating the formation of a key dialkoxycarboxonium ion intermediate.[3] Common Brønsted acids include trifluoroacetic acid (TFA), triflic acid (TfOH), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid (p-TSA).[4][5]

  • Lewis Acids: These are electron-pair acceptors.[1][6] Lewis acids activate the orthoester by coordinating to one of the oxygen atoms, which weakens the C-O bond and facilitates cleavage to form the carboxonium ion.[5] Examples include boron trifluoride etherate (BF₃·OEt₂), iron(III) chloride (FeCl₃), and zirconium(IV) chloride (ZrCl₄).[5][7]

  • Heterogeneous Catalysts: These are solid-phase catalysts, often acidic in nature, such as montmorillonite (B579905) clays, silica (B1680970) gel, and acidic resins like Amberlyst-15. Their primary advantage is the ease of separation from the reaction mixture, allowing for catalyst recycling and simplified product purification.[8]

Data Presentation: Catalyst Performance Comparison

The choice of catalyst significantly impacts reaction efficiency, including yield and reaction time. The following table summarizes the performance of various catalysts in different orthoester-mediated reactions.

Reaction TypeSubstratesCatalystCatalyst LoadingSolventTemp (°C)TimeYield (%)Citation
Heterocycle SynthesisAnthranilic acid, TEOF, Ammonium acetateSbCl₃1 mol%Solvent-freeMW (210W)5 min89-93%[5]
Heterocycle SynthesisAnthranilic acid, TEOF, Primary aminesBF₃–SiO₂100 mgSolvent-freeRT15-20 min84-96%[9]
N-FormylationAnilines, TEOFTiO₂-[bip]-NH₂⁺HSO₄⁻N/ASolvent-free603-40 min83-100%[10]
Electrophilic SubstitutionIndole, TEOFZrCl₄5 mol%N/AN/A3-5 h85-95%[10]
O-AlkylationAllyl alcohol, Triethyl orthoacetateMontmorillonite KSF30% m/mN/A1004-8 hHigh Yields
Rearrangement1-(Naphthalen-1-yl)propan-1-one, TMOFTfOH2 equivN/A-20 to 40N/AGood Yields[5]
Condensationtrans-2-Alkene-1,4-diols, Triethyl orthoestersPhenolCatalyticSolvent-free140-15024 h52-91%[10]

Visualizing Reaction Pathways and Workflows

Mechanism of Acid-Catalyzed Orthoester Hydrolysis

The hydrolysis of orthoesters in the presence of an acid catalyst is a well-established three-stage process.[3][11] It begins with protonation, followed by the formation of a resonance-stabilized dialkoxycarboxonium ion. This intermediate is then attacked by water to form a hemiorthoester, which subsequently decomposes to the final ester and alcohol products.

G sub Orthoester RC(OR')₃ protonated Protonated Orthoester RC(OR')(OHR')⁺ sub->protonated 1. Protonation ion Dialkoxycarboxonium Ion [RC(OR')₂]⁺ protonated->ion -R'OH hemi Hemiorthoester RC(OR')₂(OH) ion->hemi 2. Hydration roh_out R'OH ester Ester + Alcohol RCO₂R' + R'OH hemi->ester 3. Decomposition -R'OH h_plus_out H⁺ h_plus_in H⁺ h2o_in H₂O G start Define Reaction: Substrates & Orthoester select Select Catalyst Panel: - Brønsted Acids - Lewis Acids - Heterogeneous start->select setup Set Up Parallel Reactions (Constant Temp, Time, Conc.) select->setup monitor Monitor Reaction Progress (TLC, GC-MS, NMR) setup->monitor analyze Analyze Results: Yield, Selectivity, Rate monitor->analyze optimize Optimize Best Catalyst (Loading, Temp, Time) analyze->optimize Identify Lead Catalyst(s) end Final Protocol optimize->end

References

A Comparative Guide to Triethyl Orthobenzoate for Large-Scale Production in Pharmaceutical and Specialty Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical factor in the efficiency, scalability, and economic viability of large-scale chemical syntheses. Triethyl orthobenzoate (TEOB), an orthoester of benzoic acid, is a versatile reagent employed in a variety of applications, including the formation of protecting groups, heterocycle synthesis, and as a precursor to other valuable chemical intermediates. This guide provides an objective comparison of this compound with common alternatives, supported by available data on their synthesis and applications, to aid in making informed decisions for industrial-scale production.

Executive Summary

This compound offers a unique combination of reactivity and stability, making it a valuable tool in organic synthesis. Its primary industrial application lies in its ability to introduce the benzoyl group and to form stable cyclic acetals, which are crucial steps in the synthesis of complex molecules, including pharmaceuticals. However, its economic feasibility on a large scale is highly dependent on the specific application and must be weighed against alternative orthoesters such as Triethyl orthoacetate (TEOA) and Trimethyl orthoformate (TMOF). This guide presents a comparative analysis of these orthoesters, focusing on their synthesis, performance in key reactions, and a qualitative economic assessment based on established chemical engineering principles.

Comparison of this compound and Its Alternatives

The choice between this compound and other orthoesters is typically dictated by the desired chemical transformation, required reaction conditions, and overall cost-effectiveness. The following table summarizes the key characteristics of TEOB and two common alternatives.

FeatureThis compound (TEOB)Triethyl Orthoacetate (TEOA)Trimethyl Orthoformate (TMOF)
Primary Function Benzoyl group introduction, protecting group for diolsAcetyl group introduction, Johnson-Claisen rearrangementFormyl group introduction, methylating agent, dehydrating agent
Key Applications Pharmaceutical intermediates, synthesis of heterocyclic compounds, specialty polymersSynthesis of pharmaceutical active ingredients, flavor and fragrance compoundsProduction of aldehydes, fungicides, and certain antibiotics
Typical Synthesis Route Pinner reaction of benzonitrile (B105546) and ethanol (B145695); reaction of benzotrichloride (B165768) with sodium ethoxidePinner reaction of acetonitrile (B52724) and ethanol; reaction of ketene (B1206846) with ethanolReaction of hydrogen cyanide with methanol[1][2][3]
Relative Reactivity Generally less reactive than aliphatic orthoestersMore reactive than TEOB in nucleophilic additionsHighly reactive, readily participates in formylation and methylation
Byproducts of Synthesis Ammonium (B1175870) chloride (Pinner), Sodium chlorideAmmonium chloride (Pinner)Ammonia (from HCN)[1][2]
Hydrolytic Stability Relatively stableLess stable than TEOBProne to hydrolysis

Economic Analysis of Large-Scale Production

A comprehensive techno-economic analysis for the large-scale production of orthoesters is highly dependent on proprietary industrial data. However, a qualitative assessment can be made by considering the primary manufacturing routes and the associated costs of raw materials, energy, and capital equipment.

Synthesis of this compound and Alternatives

The industrial synthesis of these orthoesters typically follows one of two major pathways: the Pinner reaction of a nitrile with an alcohol, or the reaction of a trihalomethyl compound with an alkoxide.

Pinner Reaction: This is a widely used method for producing orthoesters.[4][5][6] For TEOB, it involves the reaction of benzonitrile with ethanol in the presence of a strong acid like hydrogen chloride. A similar process is used for TEOA, starting from acetonitrile.[7]

Alternative Routes: TEOB can also be synthesized from benzotrichloride and sodium ethoxide. TMOF is commonly produced on an industrial scale by the methanolysis of hydrogen cyanide.[1][2][3]

The following diagram illustrates the general Pinner reaction pathway for the synthesis of orthoesters.

G General Pinner Reaction for Orthoester Synthesis RCN Nitrile (R-C≡N) Imidate Imidate Hydrochloride Salt [R-C(=NH2+)OR']Cl- RCN->Imidate ROH Alcohol (R'-OH) ROH->Imidate HCl Anhydrous HCl HCl->Imidate Orthoester Orthoester R-C(OR')3 Imidate->Orthoester NH4Cl Ammonium Chloride (NH4Cl) Imidate->NH4Cl Excess_ROH Excess Alcohol (R'-OH) Excess_ROH->Orthoester

Caption: Pinner reaction pathway for orthoester synthesis.

Cost Considerations for Large-Scale Production

The manufacturing cost of orthoesters is influenced by several factors:

  • Raw Material Costs: The price of the starting nitrile (benzonitrile for TEOB, acetonitrile for TEOA) or trihalomethyl compound, and the alcohol are major contributors to the overall cost. The cost of hydrogen cyanide for TMOF production is also a significant factor.

  • Capital Costs: The initial investment for a chemical production plant, including reactors, distillation columns, and storage tanks, can be substantial.[8][9] The cost can vary significantly depending on the plant's capacity and the materials of construction required.

  • Operating Costs: These include utilities (steam, electricity, cooling water), labor, maintenance, and waste disposal.[10][11] For the Pinner reaction, the handling and disposal of the ammonium chloride byproduct also contribute to the operating cost.

While specific bulk pricing for these chemicals is not publicly available, a general estimation suggests that the cost of the starting materials will be a primary driver of the final product cost. For instance, the relative price of benzonitrile versus acetonitrile will significantly impact the cost-competitiveness of TEOB versus TEOA produced via the Pinner reaction.

Performance Comparison in a Key Application: Pharmaceutical Synthesis

Orthoesters are widely used as protecting groups for diols in multi-step pharmaceutical syntheses. The choice of orthoester can influence the yield, reaction time, and ease of deprotection.

Experimental Protocol: Protection of a Diol using an Orthoester

Objective: To compare the efficiency of this compound, Triethyl orthoacetate, and Trimethyl orthoformate in the protection of a generic 1,2-diol.

Materials:

  • 1,2-Propanediol

  • This compound / Triethyl orthoacetate / Trimethyl orthoformate

  • Anhydrous p-toluenesulfonic acid (catalyst)

  • Anhydrous toluene (B28343) (solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of 1,2-propanediol (1.0 eq) in anhydrous toluene, add the respective orthoester (1.1 eq).

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Reflux the mixture using a Dean-Stark apparatus to remove the alcohol byproduct.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude protected diol.

  • Purify the crude product by column chromatography.

  • Characterize the product and calculate the yield.

The following workflow diagram illustrates the experimental procedure.

G Experimental Workflow for Diol Protection Start Start Mix Mix Diol, Orthoester, and Catalyst in Toluene Start->Mix Reflux Reflux with Dean-Stark (Remove Alcohol Byproduct) Mix->Reflux Monitor Monitor by TLC Reflux->Monitor Monitor->Reflux Incomplete Workup Aqueous Workup (Quench, Wash, Dry) Monitor->Workup Complete Concentrate Concentrate (Rotary Evaporator) Workup->Concentrate Purify Purify (Column Chromatography) Concentrate->Purify Analyze Characterize and Calculate Yield Purify->Analyze End End Analyze->End

Caption: Workflow for the protection of a diol using an orthoester.

Conclusion and Recommendations

The economic analysis of using this compound in large-scale production requires a careful evaluation of its performance against viable alternatives in the context of a specific chemical process.

  • For applications requiring the introduction of a benzoyl moiety or the formation of a highly stable protecting group, this compound is a strong candidate. Its relatively lower reactivity compared to aliphatic orthoesters can offer greater selectivity in complex syntheses.

  • When faster reaction kinetics for acetal (B89532) formation are desired and the stability of the protecting group is less critical, Trimethyl orthoformate may be a more cost-effective option. Its synthesis from readily available and inexpensive raw materials can translate to lower bulk pricing.

  • Triethyl orthoacetate offers a balance of reactivity and stability, making it a versatile reagent for introducing acetyl groups and for specific rearrangements like the Johnson-Claisen.

For drug development professionals, it is recommended to perform a thorough cost-benefit analysis that considers not only the bulk price of the orthoester but also its impact on the overall process efficiency, including reaction yields, cycle times, and purification costs. While this guide provides a framework for comparison, pilot-scale studies with specific substrates are essential to determine the most economically advantageous orthoester for a given large-scale production campaign.

References

Safety Operating Guide

Proper Disposal of Triethyl Orthobenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of triethyl orthobenzoate, focusing on procedural steps and regulatory considerations.

Immediate Safety and Disposal Recommendations

The primary and recommended method for the disposal of this compound is to treat it as hazardous chemical waste. It should be collected in a designated, properly labeled, and sealed container for removal by a licensed chemical waste disposal service. This approach guarantees compliance with federal, state, and local regulations.

Key Disposal Don'ts:

  • Do NOT dispose of this compound down the drain.

  • Do NOT mix this compound with other waste streams unless compatibility is confirmed. It is incompatible with strong oxidizing agents and strong acids.[1][2]

  • Do NOT attempt to evaporate the chemical in a fume hood as a means of disposal.

For spills, absorb the material with an inert absorbent such as sand, silica (B1680970) gel, or vermiculite.[1][2] The contaminated absorbent should then be collected in a sealed container and disposed of as hazardous waste.

Chemical Characteristics and Hazard Profile

Understanding the properties of this compound is crucial for its safe handling and disposal.

PropertyValue
Molecular Formula C₁₃H₂₀O₃
Molecular Weight 224.30 g/mol
Appearance Colorless liquid
Boiling Point 239-241 °C
Density 0.991 g/mL at 25 °C
Flash Point 97 °C (closed cup)
Solubility Decomposes in contact with water (hydrolysis).[2][3]

This compound is classified as a combustible liquid and can cause skin and serious eye irritation. It may also cause respiratory irritation.[2]

In-Lab Neutralization via Hydrolysis: A Chemical Overview

While not a substitute for professional waste disposal, understanding the chemical reactivity of this compound can inform handling procedures. This compound is an orthoester and is susceptible to hydrolysis, especially under acidic conditions.[3] This reaction breaks down the compound into less reactive substances.

Experimental Protocol for Hydrolysis (for informational purposes):

The hydrolysis of this compound in the presence of mild aqueous acid yields ethyl benzoate (B1203000) and ethanol (B145695).[3]

Reaction: C₆H₅C(OCH₂CH₃)₃ + H₂O --(H⁺)--> C₆H₅COOCH₂CH₃ + 2 CH₃CH₂OH (this compound + Water --(Acid Catalyst)--> Ethyl Benzoate + Ethanol)

Important Considerations:

  • This information is for understanding the chemical's reactivity and is not a recommended protocol for routine disposal .

  • The resulting mixture of ethyl benzoate and ethanol must still be treated as chemical waste and disposed of according to institutional and regulatory guidelines.

  • The reaction may be exothermic, and appropriate safety precautions (fume hood, personal protective equipment) must be used.

Disposal Decision Workflow

The following diagram outlines the logical steps for the proper disposal of this compound in a laboratory setting.

G A This compound Waste Generated B Is the container empty? A->B C Rinse with a small amount of a compatible solvent (e.g., ethanol). B->C Yes F Collect in a designated, labeled, and sealed hazardous waste container. B->F No D Collect rinsate as hazardous waste. C->D E Deface label and dispose of empty container according to institutional guidelines. D->E G Store in a cool, dry, and well-ventilated area away from incompatible materials. F->G H Arrange for pickup by licensed chemical waste disposal service. G->H

Caption: Decision workflow for the disposal of this compound.

Disclaimer: This information is intended as a guide and does not supersede the requirements of your institution's Environmental Health and Safety (EHS) department or local, state, and federal regulations. Always consult your institution's specific waste disposal protocols.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Triethyl Orthobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This document provides essential, immediate safety and logistical information for the handling of Triethyl orthobenzoate, including detailed operational and disposal plans. Our goal is to be your preferred source for laboratory safety and chemical handling information, building trust by providing value beyond the product itself.

Essential Safety Information at a Glance

This compound is a combustible liquid that can cause skin and serious eye irritation, and may cause respiratory irritation.[1] It is harmful if swallowed.[2] Adherence to proper safety protocols is crucial to minimize risks in the laboratory.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical safety goggles compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[3] A face shield may be necessary for splash hazards.[4]
Hand Protection Chemical-Resistant GlovesNitrile rubber gloves are recommended.[2] It is crucial to consult the glove manufacturer's chemical resistance data for specific breakthrough times and to inspect gloves for any signs of degradation before use.
Body Protection Protective ClothingA lab coat or other protective clothing should be worn to prevent skin contact.[2][4] For larger scale operations, chemical-resistant suits and boots may be required.[4]
Respiratory Protection Vapor RespiratorIn well-ventilated areas, respiratory protection may not be necessary under normal use conditions.[2] For situations with potential for inhalation exposure, such as in poorly ventilated areas or during spills, a NIOSH/MSHA or European Standard EN 136 approved respirator with an organic vapor (OV) cartridge is recommended.[2][5] A type ABEK (EN14387) filter provides broader protection.[5]
Physical and Chemical Properties
PropertyValue
CAS Number 1663-61-2
Molecular Formula C13H20O3
Molecular Weight 224.30 g/mol
Appearance Clear Liquid
Boiling Point 239 - 241 °C / 462.2 - 465.8 °F
Flash Point 96 - 97 °C / 204.8 - 206.6 °F (closed cup)[1][2]
Density 0.991 g/mL at 25 °C

Operational Plans: From Handling to Disposal

Adherence to standardized operating procedures is critical for the safe handling and storage of this compound.

Handling Procedures
  • Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[4]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[4] Do not breathe vapors or mists.[3]

  • Grounding: For transfers of larger quantities, ground and bond containers and receiving equipment to prevent static discharge.[6]

  • Hygiene: Wash hands thoroughly after handling.[4]

Storage Procedures
  • Container: Keep the container tightly closed.[3][4]

  • Location: Store in a cool, dry, and dark place.[4] The storage area should be well-ventilated.

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[2][3] This chemical is moisture-sensitive and decomposes in contact with water.[2][3]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[3][6]

Disposal Plan

All waste materials must be disposed of in accordance with federal, state, and local regulations.[4][6]

  • Unused Product: If recycling is not possible, disposal may be carried out in a chemical incinerator equipped with an afterburner and scrubber.[4]

  • Contaminated Materials: Absorbent materials used for spills and contaminated PPE should be placed in a sealed, labeled container for hazardous waste disposal.

  • Containers: Handle uncleaned containers as you would the product itself.[6] Do not reuse empty containers.

Emergency Procedures: Spills and First Aid

Immediate and appropriate response to emergencies can significantly mitigate potential harm.

Spill Response Workflow

Spill_Response cluster_0 Chemical Spill Response Workflow Evacuate 1. Evacuate Area Ventilate 2. Ensure Ventilation Evacuate->Ventilate Isolate the hazard PPE 3. Don Appropriate PPE Ventilate->PPE Protect personnel Contain 4. Contain the Spill PPE->Contain Prevent spreading Absorb 5. Absorb with Inert Material Contain->Absorb Use sand, vermiculite, or earth Collect 6. Collect and Containerize Absorb->Collect Use non-sparking tools Decontaminate 7. Decontaminate Area Collect->Decontaminate Clean spill surface Dispose 8. Dispose of Waste Decontaminate->Dispose Follow regulations Report 9. Report the Incident Dispose->Report Document for safety records

Caption: Step-by-step workflow for responding to a this compound spill.

First Aid Measures
  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[2][3]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops or persists.[2][3]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[2]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.[2]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.